Product packaging for 1,2-Bis(4-bromophenyl)hydrazine(Cat. No.:CAS No. 19717-43-2)

1,2-Bis(4-bromophenyl)hydrazine

Cat. No.: B3049190
CAS No.: 19717-43-2
M. Wt: 342.03 g/mol
InChI Key: OXAFDXWMDZZORA-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)hydrazine is a useful research compound. Its molecular formula is C12H10Br2N2 and its molecular weight is 342.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Br2N2 B3049190 1,2-Bis(4-bromophenyl)hydrazine CAS No. 19717-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19717-43-2

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

1,2-bis(4-bromophenyl)hydrazine

InChI

InChI=1S/C12H10Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H

InChI Key

OXAFDXWMDZZORA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine derivative of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-bromoaniline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the oxidative coupling of 4-bromoaniline to form the intermediate, 4,4'-dibromoazobenzene. This is followed by the reduction of the azo group (-N=N-) in the intermediate to the corresponding hydrazine (-NH-NH-) link, yielding the final product.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction 4-Bromoaniline 4-Bromoaniline 4,4'-Dibromoazobenzene 4,4'-Dibromoazobenzene 4-Bromoaniline->4,4'-Dibromoazobenzene KMnO4 / FeSO4·7H2O Dichloromethane, Reflux This compound This compound 4,4'-Dibromoazobenzene->this compound Reducing Agent (e.g., Na2S2O4 or Zn/H+)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dibromoazobenzene

This protocol is adapted from a reported procedure for the oxidation of 4-bromoaniline.[1][2][3]

Materials:

  • 4-Bromoaniline

  • Potassium permanganate (KMnO₄)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Basic alumina (200-300 mesh)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a mortar, lightly grind equal amounts of potassium permanganate (5 g) and iron(II) sulfate heptahydrate (5 g) to obtain a homogeneous oxidant mixture.

  • In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.75 g, 10 mmol) in dichloromethane.

  • Add the prepared oxidant mixture (10.0 g) to the solution of 4-bromoaniline.

  • Reflux the mixture for 6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Wash the residue with dichloromethane (3 x 15 mL).

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina, eluting with a mixture of n-hexane and ethyl acetate (4:1).

  • Dry the purified product in a vacuum oven at 60°C for 6 hours to obtain 4,4'-dibromoazobenzene as an orange-red solid.

Step 2: Reduction of 4,4'-Dibromoazobenzene to this compound

Materials:

  • 4,4'-Dibromoazobenzene

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4,4'-dibromoazobenzene (1.0 g, 2.94 mmol) in ethanol.

  • Prepare a solution of sodium dithionite in water.

  • Add the aqueous sodium dithionite solution to the suspension of the azo compound with stirring.

  • The reaction progress can be monitored by the disappearance of the orange-red color of the azo compound.

  • Once the reaction is complete, the product, this compound, may precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical and Spectroscopic Data of 4,4'-Dibromoazobenzene

PropertyValueReference
Molecular FormulaC₁₂H₈Br₂N₂[5][6]
Molecular Weight340.01 g/mol [5][6]
AppearanceOrange-red solid[3]
Yield87%[3]
¹H NMR (300 MHz, CDCl₃)δ 7.80 (d, J = 8.68 Hz, 4H), 7.66 (d, J = 8.68 Hz, 4H)[3]
UV-vis (in CH₂Cl₂)λmax = 339 nm (trans-isomer), 442 nm (cis-isomer)[2][7]

Table 2: Predicted and Reported Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀Br₂N₂
Molecular Weight342.03 g/mol
AppearanceExpected to be a solid
Melting PointData not available in the searched literature.
Spectroscopic DataData not available in the searched literature.

Reaction Mechanism

The reduction of the azo group to a hydrazine can proceed through various mechanisms depending on the reducing agent used. With sodium dithionite, the reaction is believed to involve the transfer of electrons to the nitrogen-nitrogen double bond, followed by protonation.

Reduction_Mechanism cluster_0 Reduction of Azo to Hydrazo Group Ar-N=N-Ar 4,4'-Dibromoazobenzene Ar-NH-NH-Ar This compound Ar-N=N-Ar->Ar-NH-NH-Ar [H] (e.g., from Na2S2O4)

References

1,2-Bis(4-bromophenyl)hydrazine CAS number and identifier

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, proposed synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Properties

This compound is a symmetrical diarylhydrazine compound. Its primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value Source(s)
CAS Number 19717-43-2 [1]
Molecular Formula C₁₂H₁₀Br₂N₂ [1]
Molecular Weight 342.03 g/mol [1]
IUPAC Name This compound [1]
Synonyms N,N'-Bis-(4-bromo-phenyl)-hydrazine N/A
Melting Point 123.4-125.1 °C N/A
Boiling Point 319.8 °C (Predicted) N/A

| Density | 1.813 g/cm³ (Predicted) | N/A |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR The spectrum would be characterized by signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the symmetry of the molecule, the para-substituted phenyl rings would likely exhibit an AA'BB' system, appearing as two distinct doublets. A broad singlet corresponding to the two N-H protons would also be expected.
¹³C NMR The spectrum would show four signals for the aromatic carbons due to molecular symmetry: one for the bromine-substituted carbon, one for the nitrogen-substituted carbon, and two for the remaining CH carbons.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a triplet of peaks at approximately m/z 340, 342, and 344 with a relative intensity ratio of roughly 1:2:1.

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a strong band for the C-Br stretching in the lower frequency region (around 500-600 cm⁻¹). |

Experimental Protocols: Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search. However, a plausible two-stage synthetic route can be proposed based on established organometallic and classical organic reactions. This involves the initial synthesis of the precursor, (4-bromophenyl)hydrazine, followed by a copper-catalyzed coupling reaction.

Stage 1: Synthesis of (4-bromophenyl)hydrazine Precursor

The precursor can be synthesized from 4-bromoaniline via a diazotization reaction followed by reduction.[2][3]

Methodology:

  • Diazotization: 4-bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[3]

  • Reduction: The freshly prepared diazonium salt solution is then added to a reducing agent solution. A common method involves using sodium sulfite or stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the desired (4-bromophenyl)hydrazine hydrochloride.[2]

  • Isolation: The resulting hydrazine salt is typically isolated by filtration and can be purified by recrystallization. The free base, (4-bromophenyl)hydrazine, can be obtained by treating the hydrochloride salt with a base.[4]

G cluster_0 Stage 1: Precursor Synthesis A 4-Bromoaniline B Diazonium Salt Intermediate A->B 1. HCl, NaNO₂ 2. 0-5 °C C (4-bromophenyl)hydrazine Hydrochloride B->C Reduction (e.g., SnCl₂ or Na₂SO₃) G cluster_1 Stage 2: Proposed Ullmann-type Coupling D 2x (4-bromophenyl)hydrazine (or related derivative) F This compound D->F Cu Catalyst (e.g., CuI) High Temperature (>150 °C) E Reaction Mixture (Solvent, Base, Ligand)

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine of interest in various fields of chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic organic compound. A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms N,N'-Bis-(4-bromo-phenyl)-hydrazine, 4,4'-dibromo-1,2-diphenylhydrazineGuidechem[1]
CAS Number 19717-43-2ChemSrc[2], ChemBK[1]
Molecular Formula C₁₂H₁₀Br₂N₂PubChem[3]
Molecular Weight 342.03 g/mol PubChem[3]
Canonical SMILES C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)BrPubChem[3]
Predicted Density 1.813±0.06 g/cm³ChemBK[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound.

Molecular Structure and Geometry

To provide an insight into the potential bond lengths and angles, data for a structurally related compound, (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine, which has been characterized by X-ray crystallography, can be considered.[4] While this molecule has a C=N-N=C core instead of a C-NH-NH-C linkage, the bond parameters of the bromophenyl moiety are likely to be comparable.

Note: The following diagram represents the logical connectivity of atoms in this compound and does not imply a specific conformation.

molecular_structure cluster_1 4-Bromophenyl Group 1 cluster_2 4-Bromophenyl Group 2 C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br1 Br C4->Br1 C6 C C5->C6 C6->C1 N2 N N1->N2 C7 C N2->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Br2 Br C10->Br2 C12 C C11->C12 C12->C7 synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4-Bromophenylboronic Acid reaction Coupling Reaction reactant1->reaction reactant2 Hydrazine Hydrate reactant2->reaction catalyst Copper Catalyst (e.g., CuI) catalyst->reaction solvent Solvent (e.g., PEG-400 or Water) solvent->reaction atmosphere Inert Atmosphere (optional) atmosphere->reaction temperature Mild Temperature temperature->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

Spectroscopic and Physicochemical Data for 1,2-Bis(4-bromophenyl)hydrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and physicochemical properties of 1,2-Bis(4-bromophenyl)hydrazine. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located.

However, to provide valuable related information, this document presents the available data for its logical precursor, (4-bromophenyl)hydrazine . This information can serve as a reference point for the synthesis and characterization of the target molecule.

Physicochemical Properties of this compound

While experimental spectra are not available, some basic physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C₁₂H₁₀Br₂N₂--INVALID-LINK--
Molecular Weight 342.03 g/mol --INVALID-LINK--
CAS Number 19717-43-2--INVALID-LINK--

Spectroscopic Data for (4-bromophenyl)hydrazine

The following tables summarize the available spectroscopic data for the precursor, (4-bromophenyl)hydrazine.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Specific ¹H NMR peak assignments for (4-bromophenyl)hydrazine were not found in the searched literature.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
Data not available-

Specific ¹³C NMR peak assignments for (4-bromophenyl)hydrazine were not found in the searched literature.

IR Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data not available-

Specific IR absorption bands for (4-bromophenyl)hydrazine were not found in the searched literature.

Mass Spectrometry Data
m/zInterpretation
Data not available-

Specific mass spectrometry fragmentation data for (4-bromophenyl)hydrazine was not found in the searched literature.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the absence of the data itself. However, a general workflow for the characterization of a synthesized organic compound is presented below.

experimental_workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological or mechanistic studies involving this compound, a signaling pathway diagram cannot be provided at this time. The logical relationship for its characterization is outlined in the experimental workflow diagram above.

A Technical Guide to the Solubility of 1,2-Bis(4-bromophenyl)hydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. This technical guide addresses the solubility of 1,2-Bis(4-bromophenyl)hydrazine, a compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It covers the theoretical principles of solubility, detailed experimental protocols, data presentation templates, and a logical workflow for solubility assessment.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, solubility in organic solvents is governed by several factors:

  • "Like Dissolves Like": This principle suggests that solutes tend to dissolve in solvents with similar polarity. This compound, with its two bromophenyl groups, is a relatively non-polar molecule with some capacity for hydrogen bonding through the hydrazine moiety. Therefore, it is expected to have better solubility in moderately polar to non-polar organic solvents.

  • Intermolecular Forces: The energy required to break the crystal lattice of the solid solute and the intermolecular forces between solvent molecules must be overcome by the formation of new solute-solvent interactions.

  • Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.

  • Molecular Structure: The size, shape, and functional groups of the solute molecule influence its interaction with solvent molecules.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining solubility is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent over a sufficient period to reach saturation.

This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL or mol/L) = (Concentration of diluted sample) x (Dilution factor)

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 1: Template for Reporting Solubility Data of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., DMSOe.g., 25e.g., HPLC-UV
e.g., Ethanole.g., 37e.g., HPLC-UV
e.g., Acetonee.g., 37e.g., HPLC-UV
e.g., DMSOe.g., 37e.g., HPLC-UV

Visualizing the Experimental Workflow

A diagram of the experimental workflow can provide a clear overview of the process for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start: Select Solvents and Temperature add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow excess solid to settle agitate->settle filter_sample Filter supernatant settle->filter_sample analyze Quantify concentration (e.g., HPLC) filter_sample->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of 1,2-Bis(4-bromophenyl)hydrazine. A thorough review of the existing scientific literature reveals a notable absence of experimentally determined thermodynamic data for this specific compound. Consequently, this document serves as a comprehensive methodological guide, outlining both established experimental protocols and robust computational approaches that can be employed to determine these crucial physicochemical parameters. The intended audience, including researchers, scientists, and professionals in drug development, will find detailed procedures for techniques such as bomb calorimetry and Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA). Furthermore, a workflow for the computational prediction of thermodynamic properties via quantum chemical calculations is presented. This guide aims to equip researchers with the necessary knowledge to either conduct their own experimental investigations or to perform reliable in silico estimations of the thermodynamic properties of this compound and related compounds.

Introduction

This compound is a halogenated aromatic hydrazine derivative. The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological systems. For professionals in drug development, these properties are critical in areas such as formulation, stability testing, and predicting metabolic pathways. Despite the importance of such data, there is currently a significant gap in the scientific literature regarding the experimentally determined thermodynamic properties of this compound.

This guide provides a structured approach to bridge this knowledge gap. It details the requisite experimental and computational methodologies for determining key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), standard entropy (S°), and heat capacity (Cp).

Quantitative Data Summary

As no direct experimental thermodynamic data for this compound is available, this section provides a template for how such data should be structured once obtained. For comparative purposes, a selection of thermodynamic properties for the parent compound, hydrazine, is included.

Table 1: Thermodynamic Properties of this compound (Hypothetical Data Structure)

Thermodynamic PropertySymbolValue (Units)Method of Determination
Standard Enthalpy of Formation (gas)ΔHf°(g)To be determinedBomb Calorimetry & Hess's Law / Computational
Standard Enthalpy of Formation (solid)ΔHf°(s)To be determinedBomb Calorimetry & Hess's Law / Computational
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)To be determinedFrom ΔHf° and S° / Computational
Standard Gibbs Free Energy of Formation (solid)ΔGf°(s)To be determinedFrom ΔHf° and S° / Computational
Standard Molar Entropy (gas)S°(g)To be determinedStatistical Mechanics / Computational
Standard Molar Entropy (solid)S°(s)To be determinedHeat Capacity Measurements / Computational
Heat Capacity (solid)Cp(s)To be determinedDifferential Scanning Calorimetry (DSC)

Table 2: Selected Thermodynamic Properties of Hydrazine (N₂H₄) for Reference

Thermodynamic PropertySymbolValue (kJ/mol at 298.15 K)
Standard Enthalpy of Formation (gas)ΔHf°(g)97.42 ± 0.47
Standard Enthalpy of Formation (liquid)ΔHf°(l)50.63

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of a solid organic compound like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Corrections and Calculation: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and heat capacity of a substance.[1][2]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum). An empty pan is used as a reference.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in mass of the sample as a function of temperature. This provides information on thermal decomposition temperatures and the presence of volatile components.

  • DSC Analysis for Heat Capacity: To measure heat capacity, three scans are performed: a baseline scan with empty pans, a scan with a sapphire standard of known heat capacity, and a scan with the sample. By comparing the heat flow required to heat the sample and the standard, the heat capacity of the sample can be determined as a function of temperature.

Computational Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.[3][4] High-level quantum chemical calculations can yield accurate estimates of enthalpies of formation and other thermodynamic quantities.

Workflow for Computational Prediction:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states, and then adding the thermal correction to the enthalpy. More accurate results can be obtained using high-level composite methods like G4 or CBS-QB3.[4]

  • Gibbs Free Energy Calculation: The Gibbs free energy of formation is calculated from the enthalpy of formation and the standard entropy, which is also obtained from the frequency calculation.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

Experimental_Workflow_Bomb_Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_calc Calculation weigh_sample Weigh Sample press_pellet Press into Pellet weigh_sample->press_pellet place_pellet Place Pellet in Bomb press_pellet->place_pellet attach_wire Attach Fuse Wire place_pellet->attach_wire add_water Add H2O attach_wire->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_in_calorimeter Place Bomb in Calorimeter pressurize->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite record_temp Record Temperature Change ignite->record_temp calc_heat Calculate Total Heat record_temp->calc_heat apply_corrections Apply Corrections calc_heat->apply_corrections calc_comb_enthalpy Calculate ΔHc° apply_corrections->calc_comb_enthalpy calc_form_enthalpy Calculate ΔHf° calc_comb_enthalpy->calc_form_enthalpy

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Weigh Sample into Pan heat_tga Heat at Constant Rate start->heat_tga run_baseline Run Baseline (Empty Pans) start->run_baseline measure_mass Measure Mass Change vs. Temp heat_tga->measure_mass get_decomposition Determine Decomposition Temp. measure_mass->get_decomposition run_standard Run Sapphire Standard run_baseline->run_standard run_sample Run Sample run_standard->run_sample calc_cp Calculate Heat Capacity (Cp) run_sample->calc_cp

Caption: Workflow for thermal analysis using TGA and DSC to determine thermal stability and heat capacity.

Computational_Workflow cluster_outputs Calculated Properties start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (High-Level Method, e.g., G4) geom_opt->energy_calc zpve Zero-Point Vibrational Energy freq_calc->zpve entropy Standard Entropy (S°) freq_calc->entropy thermal_energy Thermal Energy freq_calc->thermal_energy calc_gf Calculate Gibbs Free Energy (ΔGf°) entropy->calc_gf atomization Calculate Atomization Energy energy_calc->atomization calc_hf Calculate Enthalpy of Formation (ΔHf°) atomization->calc_hf calc_hf->calc_gf

Caption: Computational workflow for predicting thermodynamic properties via quantum chemical calculations.

References

Potential Derivatives of 1,2-Bis(4-bromophenyl)hydrazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthetic Routes, Biological Activities, and Experimental Protocols for Novel Heterocyclic Derivatives

This technical guide provides a comprehensive overview of the potential derivatives of 1,2-Bis(4-bromophenyl)hydrazine, with a focus on their synthesis, potential biological activities, and the experimental methodologies required for their investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities with therapeutic potential.

Introduction: The Potential of this compound as a Scaffold

This compound is a symmetrical diarylhydrazine molecule that presents a unique scaffold for the synthesis of a variety of derivatives. The presence of two phenyl rings substituted with bromine atoms, along with the reactive N-N bond of the hydrazine moiety, offers multiple sites for chemical modification. The bromine atoms can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The hydrazine core is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are known to exhibit a broad spectrum of biological activities.

Hydrazine derivatives, in general, are recognized for their significant pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. The incorporation of the this compound moiety into heterocyclic systems, such as triazoles, pyrazoles, or oxadiazoles, is a promising strategy for the development of novel therapeutic agents. This guide will focus on a representative class of potential derivatives: bis-1,2,4-triazoles, and will provide a detailed exploration of their synthesis, biological evaluation, and relevant experimental protocols.

Synthetic Pathways to Novel Derivatives

While direct derivatization of this compound is not extensively reported, its structure makes it an ideal precursor for the synthesis of various heterocyclic compounds. A plausible and synthetically valuable route is the transformation of the hydrazine moiety into more complex heterocyclic systems. One such promising avenue is the synthesis of bis-1,2,4-triazole derivatives.

Proposed Synthesis of a Bis-1,2,4-triazole Derivative

A feasible synthetic strategy to obtain a bis-1,2,4-triazole derivative from this compound involves a cyclization reaction with a suitable one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction would lead to the formation of a bis-triazole ring system, where each nitrogen atom of the original hydrazine is incorporated into a triazole ring.

Below is a DOT script for a diagram illustrating this proposed synthetic workflow.

G Proposed Synthetic Workflow for a Bis-1,2,4-triazole Derivative A This compound D Cyclization Reaction A->D B Triethyl Orthoformate B->D C Acid Catalyst (e.g., p-TsOH) C->D catalyzes E Bis-1,2,4-triazole Derivative D->E

Caption: Proposed synthesis of a bis-1,2,4-triazole derivative.

Potential Biological Activities

Derivatives of this compound, particularly those incorporating heterocyclic moieties like 1,2,4-triazoles, are anticipated to exhibit a range of biological activities. The existing literature on related hydrazine and triazole compounds suggests potential applications in oncology and infectious diseases.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis. The bromophenyl moieties in the proposed derivatives could further enhance their activity, as halogenated compounds often exhibit increased lipophilicity and improved binding to biological targets.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a common feature in many antimicrobial agents. The potential derivatives of this compound could possess activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Quantitative Data on Related Compounds

To provide a perspective on the potential potency of derivatives of this compound, the following tables summarize the biological activities of structurally related bis-1,2,4-triazole and other triazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Representative Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Bis-1,2,4-triazole derivativeHCT-116 (Colon)1.09 ± 0.17[1]
1,2,4-Triazole derivativePC3 (Prostate)6.43[2]
1,2,4-Triazole derivativeHela (Cervical)5.6[2]
1,2,4-Triazole derivativeA549 (Lung)21.1[2]
Indole-based 1,2,4-triazoleHeLa (Cervical)0.083 (83 nM)[3]

Table 2: Antimicrobial Activity of Representative Triazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Bis-1,2,4-triazole derivativeBacillus proteus0.5[4]
Fused 1,2,4-triazole derivativeE. coli3.125[4]
Fused 1,2,4-triazole derivativeP. aeruginosa3.125[4]
1,2,4-Triazole-pyrimidine hybridMRSA0.43[4]
Bis-1,2,4-triazolium derivativeMRSA4-16[5]

Experimental Protocols

This section provides a detailed, albeit representative, experimental protocol for the synthesis of a potential bis-1,2,4-triazole derivative from this compound. This protocol is based on established methods for the synthesis of 1,2,4-triazoles from hydrazines.[6]

Synthesis of 1,1'-Bis(4-bromophenyl)-1H,1'H-bi(1,2,4-triazole)

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous acetonitrile

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add triethyl orthoformate (3.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis-1,2,4-triazole derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Mechanism of Action: A Signaling Pathway Perspective

The anticancer activity of triazole derivatives can be attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell growth and survival. One of the key mechanisms reported for some triazole-based anticancer agents is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Other potential targets include receptor tyrosine kinases like EGFR and downstream signaling molecules such as BRAF.[7]

The following DOT script generates a diagram representing a simplified signaling pathway that could be targeted by potential anticancer derivatives of this compound.

G Potential Signaling Pathway Targeted by Anticancer Triazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Proliferation enables Apoptosis Apoptosis Proliferation->Apoptosis inhibits Derivative Potential Triazole Derivative Derivative->EGFR Derivative->BRAF Derivative->Tubulin

References

An In-depth Technical Guide on the Reactivity of 1,2-Bis(4-bromophenyl)hydrazine with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1,2-Bis(4-bromophenyl)hydrazine with aldehydes. Due to a lack of extensive direct studies on this specific hydrazine, this guide draws upon established principles of hydrazine chemistry and data from closely related analogs, primarily other 1,2-diarylhydrazines, to predict and detail its reactivity profile, experimental protocols, and potential applications in drug development.

Core Reactivity: Hydrazone Formation

The primary reaction between this compound and aldehydes is a condensation reaction that results in the formation of a hydrazone. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atoms of the hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The general reaction can be depicted as follows:

The reaction rate and yield can be influenced by several factors, including the nature of the aldehyde (aliphatic vs. aromatic), the presence of catalysts (typically acidic), the solvent system, and the reaction temperature.

Experimental Protocols

General Procedure for the Synthesis of 1,2-Diarylhydrazones:

A solution of the 1,2-diarylhydrazine (1.0 equivalent) in a suitable solvent, such as ethanol or toluene, is treated with the desired aldehyde (1.0-1.2 equivalents). A catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure hydrazone.

Example with a Related Compound:

The reaction of 1,2-dibenzylhydrazine with various aromatic aldehydes has been reported to proceed in high yield when refluxed in toluene. This suggests that similar conditions could be effective for this compound.

Quantitative Data

Quantitative data, such as reaction yields and times, for the reaction of this compound with various aldehydes are not well-documented. However, based on the reactivity of similar hydrazines, high yields (typically >80%) can be expected, especially with aromatic aldehydes. Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions.

For a closely related compound, (E)-1-(4-bromophenyl)-2-(4-methylbenzylidene)hydrazine, a 72% yield has been reported.

Table 1: Expected Reactivity and Yields with Various Aldehydes (Predicted)

Aldehyde TypeSubstituent Effects on AldehydeExpected ReactivityPredicted Yield Range
AromaticElectron-withdrawing groupsHigh80-95%
AromaticElectron-donating groupsModerate to High70-90%
AliphaticUnsubstitutedModerate60-80%
AliphaticSterically hinderedLow to Moderate40-70%

Spectroscopic Characterization

The products of the reaction between this compound and aldehydes can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected NMR Data:

  • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the methine proton (R-CH=N) in the downfield region of the spectrum (typically δ 7.5-8.5 ppm). The aromatic protons of the 4-bromophenyl groups would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon of the C=N bond is expected to resonate in the range of δ 140-160 ppm. The carbons of the 4-bromophenyl rings will show signals in the aromatic region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Expected IR Data:

  • The IR spectrum of the resulting hydrazone would show a characteristic absorption band for the C=N stretching vibration in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the starting hydrazine (around 3300 cm⁻¹) would be absent in the product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for hydrazone formation and a typical experimental workflow.

ReactionPathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Hydrazine This compound Hydrazine->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Elimination Water Elimination Intermediate->Elimination Undergoes Hydrazone Hydrazone Product Elimination->Hydrazone Yields Water Water Elimination->Water Byproduct ExperimentalWorkflow Start Start Reactants Mix Aldehyde and This compound Start->Reactants Catalyst Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Purify Recrystallize Filter->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize End End Characterize->End

An In-depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical diarylhydrazine compound characterized by the presence of two 4-bromophenyl substituents attached to the nitrogen atoms of a hydrazine core. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development, based on the known reactivity of related hydrazine derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this paper aims to serve as a valuable resource by consolidating available information and providing a framework for its further investigation.

Chemical and Physical Properties

This compound is a molecule of significant interest in synthetic chemistry due to its structural features. The presence of two bromine atoms offers potential for further functionalization through cross-coupling reactions, while the hydrazine linkage is a versatile functional group for the synthesis of various heterocyclic compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19717-43-2[1]
Molecular Formula C₁₂H₁₀Br₂N₂[2][3][4][5]
Molecular Weight 342.03 g/mol [2][3][4][5]
Canonical SMILES C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br[5]
InChI InChI=1S/C12H10Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H[5]
Predicted pKa 1.70 ± 0.70[5]
Predicted Flash Point 147.2 °C[4]
Predicted Density 1.813 ± 0.06 g/cm³[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from general methods for the preparation of symmetrical 1,2-diarylhydrazines. A common approach involves the reduction of the corresponding azo compound, which in turn can be synthesized from 4-bromoaniline.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This pathway is based on established chemical transformations.

G cluster_0 Step 1: Oxidation to Azo Compound cluster_1 Step 2: Reduction to Hydrazine 4-Bromoaniline 4-Bromoaniline 4,4'-Dibromoazobenzene 4,4'-Dibromoazobenzene 4-Bromoaniline->4,4'-Dibromoazobenzene Oxidizing Agent (e.g., KMnO₄, NaOCl) Azo_Compound 4,4'-Dibromoazobenzene Target_Compound This compound Azo_Compound->Target_Compound Reducing Agent (e.g., Zn/HCl, Na₂S₂O₄)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, generalized procedures for the synthesis of the precursor, 4-bromophenylhydrazine, which could be adapted for the synthesis of the target molecule.

Synthesis of 4-Bromophenylhydrazine from 4-Bromoaniline

This procedure involves the diazotization of 4-bromoaniline followed by reduction.

  • Step 1: Diazotization

    • Dissolve 4-bromoaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C with constant stirring.

    • The reaction is typically complete within 1 to 1.5 hours, resulting in the formation of the diazonium salt solution.[6]

  • Step 2: Reduction

    • To the freshly prepared diazonium salt solution, add a reducing agent such as a solution of sodium sulfite or stannous chloride in concentrated hydrochloric acid, while keeping the temperature low.

    • Alternatively, zinc powder and concentrated hydrochloric acid can be used for the reduction, with the temperature maintained between 15-20 °C.[6]

    • After the reduction is complete, the resulting 4-bromophenylhydrazine can be isolated.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol.[6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons would appear as two sets of doublets in the aromatic region (approx. 6.8-7.5 ppm) due to the para-substitution pattern. - A broad singlet for the N-H protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR - Four distinct signals in the aromatic region corresponding to the four different types of carbon atoms in the bromophenyl ring. - The carbon attached to the bromine would be expected at a characteristic chemical shift.
IR Spectroscopy - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Aromatic C-H stretching vibrations just above 3000 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. - A strong C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry - The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks would be observed in an approximate ratio of 1:2:1.

Potential Applications in Research and Drug Development

While direct biological activity of this compound has not been widely reported, its chemical structure suggests several potential applications, particularly as a scaffold in medicinal chemistry and as an intermediate in organic synthesis.

Precursor for Heterocyclic Synthesis

Hydrazine derivatives are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The 1,2-diarylhydrazine moiety can be used to construct ring systems such as pyrazoles, pyridazines, and indoles.

G Start This compound Pyrazole Pyrazole Derivatives Start->Pyrazole Reaction with 1,3-dicarbonyl compounds Pyridazine Pyridazine Derivatives Start->Pyridazine Reaction with 1,4-dicarbonyl compounds Triazine Triazine Derivatives Start->Triazine Reaction with 1,2-dicarbonyl compounds and an acid hydrazide

Caption: Potential synthetic routes to heterocyclic compounds.

Role in the Development of Bioactive Molecules

The "bis(4-bromophenyl)" structural motif is present in molecules with known biological activity. For instance, a derivative, 3-((5,6-Bis(4-bromophenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has been investigated as a G-protein-coupled receptor 84 (GPR84) antagonist.[7] GPR84 is a receptor implicated in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases. This suggests that this compound could serve as a valuable starting material for the synthesis of novel GPR84 antagonists and other bioactive compounds.

Conclusion

This compound is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is sparse, this technical guide has provided a summary of its known properties, a plausible synthetic pathway, and an overview of its potential applications based on the reactivity of its functional groups and the biological activity of its derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide on 1,2-Bis(4-bromophenyl)hydrazine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,2-Bis(4-bromophenyl)hydrazine. While the initial synthesis is attributed to the late 19th century, detailed historical documentation remains sparse. This guide consolidates available information on its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor in the development of novel chemical entities.

Introduction

This compound, a symmetrical diarylhydrazine, is a chemical compound that has garnered interest primarily as a synthetic intermediate. Its structure, featuring two brominated phenyl rings linked by a hydrazine bridge, offers multiple reactive sites for the construction of more complex molecules. This guide delves into the historical context of its discovery, its physicochemical characteristics, and methodologies for its preparation.

Discovery and History

The discovery of this compound is rooted in the extensive exploration of aromatic hydrazine chemistry in the late 19th century. While a definitive seminal publication detailing its first synthesis has proven elusive in modern databases, the work of German chemist P. Jacobson in the 1890s on the reactions of bromine with phenylhydrazine laid the groundwork for the synthesis of such halogenated diarylhydrazines. The primary method for the synthesis of arylhydrazines during this era was the Fischer phenylhydrazine synthesis, developed by Emil Fischer in 1875[1]. This reaction, involving the reduction of diazonium salts, became a standard industrial method for producing arylhydrazines.

It is highly probable that this compound was first synthesized through the oxidation or self-coupling of its precursor, 4-bromophenylhydrazine, a compound readily accessible via the Fischer synthesis from 4-bromoaniline.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₁₂H₁₀Br₂N₂. Its molecular structure imparts specific physical and chemical properties that are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀Br₂N₂[2]
Molecular Weight 342.03 g/mol [3]
CAS Number 19717-43-2[3]
Appearance Solid (predicted)
IUPAC Name This compound[3]
Canonical SMILES C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br[3]
InChI Key OXAFDXWMDZZORA-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from 4-bromoaniline. The following sections detail the probable synthetic pathway, drawing from established methods for the preparation of related hydrazine compounds.

Synthesis of the Precursor: 4-Bromophenylhydrazine

The precursor, 4-bromophenylhydrazine, is synthesized from 4-bromoaniline via a diazotization reaction followed by reduction. This is a well-established procedure.

Experimental Protocol: Synthesis of 4-Bromophenylhydrazine Hydrochloride

  • Diazotization: 4-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C to form the 4-bromobenzenediazonium chloride solution.

  • Reduction: The freshly prepared diazonium salt solution is then reduced. A common method involves the use of a reducing agent such as zinc powder in the presence of hydrochloric acid. The reaction is typically carried out at a controlled temperature (e.g., 15-20°C).

  • Work-up and Isolation: After the reduction is complete, the reaction mixture is basified, and the crude 4-bromophenylhydrazine is extracted. Purification can be achieved by recrystallization. To obtain the hydrochloride salt, the purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid.

Synthesis of this compound

The formation of the symmetrical 1,2-diarylhydrazine from the corresponding arylhydrazine can be achieved through controlled oxidation.

Proposed Experimental Protocol: Oxidation of 4-Bromophenylhydrazine

  • Reaction Setup: 4-Bromophenylhydrazine is dissolved in a suitable organic solvent (e.g., ethanol, acetic acid).

  • Oxidation: A mild oxidizing agent is added portion-wise to the solution at a controlled temperature. Potential oxidizing agents could include air (catalyzed), hydrogen peroxide, or a metal oxide. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the product, this compound, would be isolated by filtration or extraction. Purification would likely be achieved through recrystallization from an appropriate solvent system to yield the final product.

Logical Workflow for Synthesis

The logical progression from the starting material to the final product is illustrated in the following diagram.

Synthesis_Workflow Start 4-Bromoaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt 4-Bromobenzenediazonium Chloride Diazotization->DiazoniumSalt Reduction Reduction (e.g., Zn, HCl) DiazoniumSalt->Reduction Precursor 4-Bromophenylhydrazine Reduction->Precursor Oxidation Controlled Oxidation Precursor->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthetic pathway from 4-bromoaniline to this compound.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Hydrazine and its derivatives are known to be important precursors for a variety of heterocyclic compounds with diverse biological activities[4][5].

Derivatives of 1,2,4-triazine, which can be synthesized from hydrazine precursors, have shown a broad spectrum of biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties[6]. The presence of the bromine atoms on the phenyl rings of this compound provides convenient handles for further functionalization via cross-coupling reactions, opening avenues for the synthesis of complex molecules for drug discovery programs.

Conclusion

This compound is a chemical compound with historical roots in the foundational period of organic chemistry. While the specifics of its initial discovery are not well-documented, its synthesis follows logical and established chemical principles. The compound remains a molecule of interest for synthetic chemists, particularly as a building block for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activities of its derivatives could unveil new opportunities for this historical compound in modern scientific endeavors.

References

1,2-Bis(4-bromophenyl)hydrazine: A Technical Overview of Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physical and chemical properties of 1,2-Bis(4-bromophenyl)hydrazine, with a focus on its physical appearance and stability. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its unsubstituted analog, 1,2-diphenylhydrazine, to provide a contextual understanding of its potential characteristics.

Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical and chemical data for this compound in publicly accessible literature. The available information is summarized below. For comparative purposes, a more detailed set of properties for the well-characterized analog, 1,2-diphenylhydrazine, is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀Br₂N₂[1]
Molecular Weight 342.03 g/mol [2]
CAS Number 19717-43-2[2]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Table 2: Physicochemical Properties of 1,2-Diphenylhydrazine (Hydrazobenzene) for Comparison

PropertyValueSource
Appearance White crystalline solid, turns yellow then red on exposure to air.[3][4]
Melting Point 123-126 °C[4][5][6]
Boiling Point 309 °C[6]
Solubility Soluble in ethanol; insoluble in water.[4][5][7]
Vapor Pressure 2.6 x 10⁻⁵ mmHg at 25 °C[4]

Stability and Handling

General Stability Profile:

1,2-diarylhydrazines are known to be sensitive to oxidation.[4][5] Exposure to air can lead to the formation of the corresponding azo compound. The presence of electron-withdrawing bromine atoms on the phenyl rings of this compound may influence its susceptibility to oxidation compared to the unsubstituted analog.

Key Stability Factors and Incompatibilities:

  • Air/Oxygen: Prone to oxidation in the presence of air.[4][5] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive applications and long-term storage.

  • Light: As with many hydrazine derivatives, protection from light is advisable to prevent degradation.

  • Acids: Decomposes in acid solutions.[4][5] Strong acids should be avoided.

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[4][5]

  • Heat: While a specific decomposition temperature is not known, elevated temperatures are likely to promote degradation.

The following diagram illustrates the key factors influencing the stability of 1,2-diarylhydrazines, which is expected to be applicable to this compound.

StabilityProfile cluster_compound This compound cluster_stability Stability Considerations cluster_factors Influencing Factors Compound This compound Stable Stable Form Compound->Stable Under Inert Atmosphere & Dark Degraded Degraded Products (e.g., Azo Compound) Compound->Degraded Exposure Air Air / Oxygen Air->Degraded Light Light Light->Degraded Heat Heat Heat->Degraded Acids Strong Acids Acids->Degraded Oxidizers Strong Oxidizing Agents Oxidizers->Degraded

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and stability assessment of this compound are not well-documented in readily available literature. However, general methods for the preparation of related diarylhydrazines can be adapted.

General Synthesis Approach

The synthesis of 1,2-diarylhydrazines can often be achieved through the reduction of the corresponding azo compounds or via nucleophilic aromatic substitution reactions involving arylhydrazines and activated aryl halides.[8] A potential route to this compound could involve the coupling of two 4-bromophenylhydrazine molecules or the reduction of 4,4'-dibromoazobenzene.

General Purification Protocol (based on 1,2-diphenylhydrazine)

Purification of 1,2-diarylhydrazines often involves recrystallization from a suitable organic solvent, such as ethanol, under an inert atmosphere to prevent oxidation.[5] The use of a small amount of a reducing agent, like ammonium sulfide or sulfurous acid, during recrystallization can help to prevent the formation of the corresponding azo compound.[5]

Illustrative Workflow for Purification:

PurificationWorkflow start Crude this compound dissolve Dissolve in hot ethanol under inert atmosphere start->dissolve add_reductant Add a small amount of a reducing agent (optional) dissolve->add_reductant cool Cool to induce crystallization add_reductant->cool filter Filter the crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: A general workflow for the purification of 1,2-diarylhydrazines.

Stability Assessment

The stability of this compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To monitor the appearance of degradation products over time under various stress conditions (e.g., exposure to light, air, elevated temperature).

  • Mass Spectrometry (MS): To identify the structure of any degradation products. High-resolution mass spectrometry (HRMS) can be particularly useful for confirming the elemental composition of both the parent compound and its degradants.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical structure of the compound upon degradation.

Conclusion

While specific experimental data for this compound is limited, an understanding of its physical appearance and stability can be inferred from the properties of its close analog, 1,2-diphenylhydrazine, and the general reactivity of diarylhydrazines. It is anticipated to be a solid that is sensitive to air, light, and strong acids, necessitating careful handling and storage under inert conditions to maintain its integrity. Further experimental investigation is required to fully characterize this compound and establish detailed stability profiles and handling protocols.

References

In-Depth Technical Guide on the Safety and Handling of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1,2-Bis(4-bromophenyl)hydrazine. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from related compounds, such as 4-bromophenylhydrazine hydrochloride and general knowledge of brominated aromatic compounds and hydrazines.

Compound Identification and Properties

PropertyDataSource
Molecular Formula C12H10Br2N2[1]
Molecular Weight 342.03 g/mol [1]
CAS Number 19717-43-2[1]
Melting Point 123-125 °C[2]
Appearance Solid (likely a powder)Inferred
Solubility Likely insoluble in water, soluble in organic solventsInferred

Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not available. The hazard assessment is therefore based on the known risks associated with its structural components: brominated aromatic compounds and the hydrazine functional group.

General Hazards of Structurally Related Compounds:

Hazard ClassDescription
Brominated Aromatic Compounds These compounds can be persistent in the environment and may bioaccumulate.[3][4][5] Some brominated flame retardants have shown low acute toxicity, but long-term exposure can lead to health effects.[6] During combustion, they can form toxic by-products like polybrominated dibenzodioxins and dibenzofurans.[3] Chronic exposure in animal studies has been linked to adverse effects on the liver and nervous system.[6]
Hydrazine Derivatives Hydrazine and its derivatives are a class of chemicals with various industrial and medical applications.[7] Many hydrazine compounds are known to be toxic and can affect multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[7] Some hydrazines are also considered potential carcinogens. While the toxicity of diarylhydrazines is generally lower than that of hydrazine itself, caution is still warranted.
4-Bromophenylhydrazine HCl The hydrochloride salt of the related compound, 4-bromophenylhydrazine, is classified as causing severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. This suggests that this compound may also be a significant irritant and potentially corrosive.

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, a stringent protocol should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.2. Engineering Controls

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

3.3. Handling and Storage

  • Handling:

    • Avoid generating dust. Use techniques such as gentle scooping or weighing on a tared container within the fume hood.

    • Avoid contact with skin and eyes.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

3.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visual Guides for Safety and Handling

To further aid in the safe handling of this compound, the following diagrams illustrate key information.

chemical_structure cluster_molecule This compound cluster_ring1 cluster_ring2 N1 N N2 N N1->N2 H1 H N1->H1 H2 H N2->H2 C1 C C1->N1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br1 Br C4->Br1 C6 C C5->C6 C6->C1 C7 C C7->N2 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Br2 Br C10->Br2 C12 C C11->C12 C12->C7

Chemical structure of this compound.

safe_handling_workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe engineering 2. Prepare Engineering Controls (Fume Hood) ppe->engineering handling 3. Handle Compound (Weighing, Transferring) engineering->handling storage 4. Store Appropriately (Sealed Container, Cool, Dry) handling->storage cleanup 5. Decontaminate Work Area storage->cleanup disposal 6. Dispose of Waste Properly cleanup->disposal end End: Complete disposal->end safety_precautions cluster_ppe PPE Details cluster_eng Engineering Controls Details cluster_handling Handling Details cluster_emergency Emergency Details main Safety Precautions for This compound ppe Personal Protective Equipment main->ppe eng Engineering Controls main->eng handling Safe Handling Practices main->handling emergency Emergency Procedures main->emergency goggles Chemical Goggles ppe->goggles gloves Resistant Gloves ppe->gloves coat Lab Coat ppe->coat hood Fume Hood eng->hood dust Avoid Dust Generation handling->dust contact Avoid Skin/Eye Contact handling->contact spill Spill Containment emergency->spill first_aid First Aid Measures emergency->first_aid

References

An In-depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-bromophenyl)hydrazine, a symmetrical diarylhydrazine derivative. The document details its commercial availability, physicochemical properties, and insights into its synthesis, compiled for researchers and professionals in drug development and organic synthesis.

Commercial Availability

This compound (CAS No. 19717-43-2) is available as a research chemical from various specialized suppliers. While not as commonly stocked as its mono-substituted counterpart, (4-bromophenyl)hydrazine, it can be procured in quantities suitable for laboratory and research applications.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailability
BLD PharmBD01221556Not specifiedInquire
Chemsigma2427471Not specifiedInquire
CookeChem---95%Inquire
CymitQuimicaIN-DA002AN295%Inquire
BenchchemB178648Not specifiedInquire

Physicochemical Properties

This compound is a solid at room temperature. Its structure, featuring two bromophenyl groups attached to a hydrazine linker, imparts specific chemical characteristics relevant to its use in synthesis and potential biological applications.

Table 2: Physicochemical Data of this compound

PropertyValueSource
CAS Number 19717-43-2PubChem[1]
Molecular Formula C₁₂H₁₀Br₂N₂PubChem[1]
Molecular Weight 342.03 g/mol PubChem[1]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Synthesis

The synthesis of symmetrical diarylhydrazines can often be achieved through the coupling of the corresponding aryl precursors. A plausible synthetic route could involve the oxidation of a 4-bromoaniline derivative or a related nitrogen-containing precursor. The logical workflow for such a synthesis is outlined below.

G cluster_synthesis Plausible Synthesis Workflow start Starting Material (e.g., 4-Bromoaniline derivative) oxidation Oxidative Coupling Reaction start->oxidation Reagents intermediate Intermediate Species oxidation->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification product This compound purification->product

Caption: Plausible synthetic workflow for this compound.

Potential Applications and Research Directions

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, the broader class of hydrazine derivatives is known for a wide range of biological activities.[5] Hydrazones, which can be synthesized from hydrazines, are known to possess anticonvulsant, antimicrobial, and antitumor properties.[6]

The structure of this compound makes it a candidate for investigation in several areas:

  • Precursor in Heterocyclic Synthesis: The hydrazine moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[7][8]

  • Ligand in Coordination Chemistry: The nitrogen atoms can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material science applications.

  • Fragment in Drug Discovery: The bromophenyl groups offer sites for further functionalization, allowing for the generation of a library of derivatives for screening in drug discovery programs.

The logical relationship for exploring the utility of this compound is depicted in the following diagram.

G cluster_applications Research and Development Workflow compound This compound synthesis Synthesis of Derivatives compound->synthesis material_science Material Science Applications compound->material_science screening Biological Screening synthesis->screening lead_optimization Lead Compound Optimization screening->lead_optimization new_materials Novel Materials material_science->new_materials

Caption: Workflow for exploring applications of this compound.

Conclusion

This compound is a commercially available symmetrical diarylhydrazine with potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data and specific biological activities are yet to be extensively reported, its structural features suggest it as a valuable starting material for the synthesis of novel heterocyclic compounds and other functional molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its scientific potential.

References

Methodological & Application

Application Notes and Protocols: 1,2-Bis(4-bromophenyl)hydrazine in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-bis(4-bromophenyl)hydrazine and its more common precursor, 4-bromophenylhydrazine, as reagents in the Fischer indole synthesis for the preparation of brominated indole derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] The use of substituted phenylhydrazines, such as 4-bromophenylhydrazine, allows for the introduction of various functionalities onto the indole ring system. The resulting brominated indoles are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] This document outlines the synthesis of 5-bromo-2-(4-bromophenyl)-1H-indole, a di-brominated indole derivative, which can be theoretically synthesized from this compound or more practically from 4-bromophenylhydrazine and 4-bromoacetophenone. This compound serves as a key intermediate for the development of novel therapeutic agents.[6]

Reagent Overview: this compound vs. 4-Bromophenylhydrazine

While this compound is the specified reagent, it is important to note that the more commonly utilized reagent in Fischer indole synthesis to achieve the target structure is 4-bromophenylhydrazine . The reaction of a symmetrical 1,2-diarylhydrazine in a classical Fischer indole synthesis is not well-documented and may lead to complex product mixtures. Therefore, the protocols provided are based on the reaction of 4-bromophenylhydrazine with a suitable carbonyl compound. The resulting indole possesses bromine atoms on both the benzene ring of the indole core and the phenyl substituent at the 2-position.

Key Applications of Brominated Indoles

Brominated indoles are versatile building blocks in medicinal chemistry and materials science. Their applications include:

  • Anticancer Agents: Many brominated indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5]

  • Antibacterial Agents: The indole scaffold is present in many antimicrobial compounds, and bromination can enhance this activity.[7]

  • Serotonin Receptor Ligands: The indole nucleus is a core component of serotonin, and its derivatives are often investigated as ligands for serotonin receptors, which are targets for a range of neurological disorders.

  • Enzyme Inhibitors: Brominated indoles have been explored as inhibitors for various enzymes implicated in disease pathways.

Data Presentation: Synthesis of Brominated Indoles

The following table summarizes typical reaction conditions and yields for the synthesis of brominated indoles via the Fischer indole synthesis, based on literature precedents for similar compounds.

Hydrazine ReactantCarbonyl ReactantCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
4-BromophenylhydrazineEthyl pyruvatePolyphosphoric acid1200.5Ethyl 5-bromo-1H-indole-2-carboxylateNot specified[7]
p-Chlorophenylhydrazine HCl1,2-CyclohexanedioneAcetic acidRefluxNot specified6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole54[1]
PhenylhydrazineCyclohexanoneGlacial acetic acidBoiling0.5 - 32Tetrahydrocarbazole16 - 50[8]
2-MethoxyphenylhydrazoneEthyl pyruvateHCl/EtOHNot specifiedNot specifiedEthyl 7-methoxyindole-2-carboxylateNot specified[4]

Experimental Protocols

This section provides a detailed, plausible protocol for the synthesis of 5-bromo-2-(4-bromophenyl)-1H-indole using 4-bromophenylhydrazine and 4-bromoacetophenone, based on established Fischer indole synthesis procedures.

Protocol 1: Synthesis of 5-bromo-2-(4-bromophenyl)-1H-indole

This two-step protocol involves the initial formation of the hydrazone followed by acid-catalyzed cyclization.

Step 1: Formation of 4-Bromoacetophenone 4-bromophenylhydrazone

  • Reactants:

    • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

    • 4-Bromoacetophenone (1.0 eq)

    • Sodium acetate (1.2 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 4-bromophenylhydrazine hydrochloride in a minimal amount of hot water.

    • In a separate flask, dissolve 4-bromoacetophenone in ethanol.

    • Add the 4-bromoacetophenone solution to the hot hydrazine solution with stirring.

    • Add a solution of sodium acetate in water to the reaction mixture.

    • The hydrazone will precipitate out of the solution upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Fischer Indole Cyclization

  • Reactants:

    • 4-Bromoacetophenone 4-bromophenylhydrazone (from Step 1)

    • Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

  • Procedure:

    • Place the dried hydrazone in a round-bottom flask.

    • Add polyphosphoric acid (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 100-140 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • The crude product will precipitate. Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

Fischer Indole Synthesis Workflow

fischer_indole_synthesis_workflow reagents 4-Bromophenylhydrazine + 4-Bromoacetophenone hydrazone Formation of 4-Bromoacetophenone 4-bromophenylhydrazone reagents->hydrazone Condensation cyclization Acid-Catalyzed Cyclization (PPA) hydrazone->cyclization Indolization product 5-Bromo-2-(4-bromophenyl) -1H-indole cyclization->product Crude Product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 5-bromo-2-(4-bromophenyl)-1H-indole.

General Mechanism of the Fischer Indole Synthesis

fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Indolization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Ene-hydrazine Tautomer B->C Isomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Product F->G -NH3

Caption: Generalized mechanism of the Fischer indole synthesis.

Potential Signaling Pathways for Brominated Indole Derivatives

signaling_pathway cluster_cell Cancer Cell compound Brominated Indole Derivative rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential signaling pathway modulated by a brominated indole derivative.

References

Application Note 1: Quantification of 1,2-Bis(4-bromophenyl)hydrazine using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical methodologies for the detection and quantification of 1,2-Bis(4-bromophenyl)hydrazine is provided in these detailed application notes and protocols. Designed for researchers, scientists, and professionals in drug development, this document outlines several robust analytical techniques, including High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. Each section includes a detailed protocol, a summary of quantitative data, and a visual workflow to ensure clarity and reproducibility.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and reliable method for the quantification of this compound. This technique separates the analyte from a sample matrix, and its concentration is determined by its absorbance of UV light.

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Reagents: HPLC-grade acetonitrile, ultrapure water, and a certified reference standard of this compound.

2. Standard Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

  • Run Time: 15 minutes.

Data Presentation
ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (%RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve calibrate Prepare Calibration Standards weigh->calibrate filter Filter Sample dissolve->filter inject Inject into HPLC calibrate->inject filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: HPLC-UV workflow for this compound analysis.

Application Note 2: Detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its thermal stability and volatility.[1]

Experimental Protocol

1. Instrumentation and Reagents:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Reagents: High-purity solvents (e.g., ethyl acetate), a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a certified reference standard.

2. Standard and Sample Derivatization:

  • Prepare a stock solution of the standard in ethyl acetate.

  • For both standards and samples, evaporate a known volume to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of ethyl acetate.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

3. GC-MS Conditions:

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Data Presentation
ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Accuracy (Recovery %)95 - 105%
Precision (%RSD)< 5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prepare Prepare Sample/Standard in Ethyl Acetate start->prepare evaporate Evaporate to Dryness prepare->evaporate derivatize Add BSTFA & Heat at 70°C evaporate->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Ion Abundance detect->quantify end End identify->end quantify->end

Caption: GC-MS workflow including derivatization for sensitive analysis.

Application Note 3: Electrochemical Sensing of this compound

Electrochemical methods offer a sensitive and rapid approach for the detection of electroactive compounds like hydrazines.[2][3] This protocol describes a conceptual method using a modified electrode for enhanced sensitivity.

Experimental Protocol

1. Instrumentation and Reagents:

  • Potentiostat: A standard three-electrode potentiostat.

  • Electrodes: A glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: 0.1 M phosphate buffer solution (PBS) at pH 7.0.

  • Reagents: this compound standard, and materials for electrode modification (e.g., gold nanoparticles or a conductive polymer).

2. Working Electrode Modification (Conceptual):

  • Polish the GCE with alumina slurry, then sonicate in ethanol and water.

  • Modify the electrode surface by electrodepositing gold nanoparticles or by drop-casting a conductive polymer solution to enhance the electrochemical signal.

3. Measurement Procedure:

  • Immerse the three-electrode system into the electrochemical cell containing the PBS electrolyte.

  • Record a baseline voltammogram (e.g., using cyclic voltammetry or differential pulse voltammetry).

  • Add a known concentration of this compound to the cell and record the voltammogram. The oxidation peak current will be proportional to the analyte concentration.

  • For quantitative analysis, create a calibration curve by measuring the peak current at different concentrations.

Data Presentation
ParameterValue
Linear Range1 µM - 500 µM
Limit of Detection (LOD)0.1 µM
Sensitivity0.5 µA/µM
Response Time< 10 seconds
Stability> 90% signal retention after 10 cycles

Logical Relationship Diagram

Electrochemical_Logic analyte This compound (Electroactive Analyte) oxidation Electrochemical Oxidation of Hydrazine Moiety analyte->oxidation at electrode Modified Working Electrode (e.g., AuNP-GCE) electrode->oxidation catalyzes potential Applied Potential Scan potential->oxidation drives current Generation of Oxidation Peak Current oxidation->current signal Signal Proportionality current->signal concentration Analyte Concentration concentration->signal quantification Quantification signal->quantification

Caption: Logical flow of electrochemical detection of the analyte.

References

Applications of 1,2-Bis(4-bromophenyl)hydrazine in Catalysis: A Focus on Precursor-Based Ligand Synthesis for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 1,2-bis(4-bromophenyl)hydrazine are not extensively documented in current scientific literature. Its primary role in the context of catalysis is as a key precursor for the synthesis of more complex molecules, particularly 5,6-bis(4-bromophenyl)-1,2,4-triazine derivatives. These triazine compounds are structurally analogous to N-heterocyclic ligands known to be effective in various catalytic reactions.

This document provides a representative application note and protocol detailing the synthesis of a hypothetical 1,2,4-triazine-based ligand from this compound and its subsequent application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This serves as an illustrative example of how this compound can be utilized in the development of catalytic systems.

Application Note 1: Synthesis of a 3-Amino-5,6-bis(4-bromophenyl)-1,2,4-triazine Ligand

This compound serves as a foundational building block for the synthesis of 5,6-diaryl-1,2,4-triazine scaffolds. The reaction involves the condensation of the hydrazine with a 1,2-dicarbonyl compound to form an intermediate, which then cyclizes to the triazine ring. By incorporating functional groups at the 3-position of the triazine, ligands suitable for coordination with transition metals can be prepared. These ligands can then be employed in various catalytic transformations.

Experimental Protocol: Synthesis of 3-Amino-5,6-bis(4-bromophenyl)-1,2,4-triazine

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of 5,6-diphenyl-1,2,4-triazin-3-amine (Intermediate):

    • A mixture of benzil (2.10 g, 10 mmol) and semicarbazide hydrochloride (1.12 g, 10 mmol) in 50 mL of a 1:1 ethanol/water solution is refluxed for 2 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Synthesis of 3-Amino-5,6-bis(4-bromophenyl)-1,2,4-triazine:

    • A mixture of the intermediate from step 1 (2.48 g, 10 mmol), this compound (3.42 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in 50 mL of glacial acetic acid is refluxed for 4 hours.

    • The reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water.

    • The resulting precipitate is filtered, washed with copious amounts of water, and then with cold ethanol.

    • The crude product is recrystallized from ethanol to yield pure 3-amino-5,6-bis(4-bromophenyl)-1,2,4-triazine.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides

Palladium complexes bearing N-heterocyclic ligands are highly effective catalysts for C-C bond formation reactions. The 3-amino-5,6-bis(4-bromophenyl)-1,2,4-triazine, synthesized from this compound, can act as a bidentate ligand, coordinating to a palladium center to form a catalytically active species. This complex can be used to catalyze the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, a fundamental transformation in organic synthesis and drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 3-Amino-5,6-bis(4-bromophenyl)-1,2,4-triazine (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In situ Catalyst Formation and Cross-Coupling:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 3-amino-5,6-bis(4-bromophenyl)-1,2,4-triazine (4.9 mg, 0.01 mmol, 1 mol%).

    • Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Add 5 mL of a 4:1 mixture of 1,4-dioxane and deionized water.

    • The reaction mixture is heated to 100 °C and stirred for 12 hours.

    • After cooling to room temperature, the reaction mixture is diluted with 20 mL of ethyl acetate and washed with 20 mL of water and 20 mL of brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Quantitative Data

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling reaction using the in situ generated palladium catalyst.

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid92
24-ChloroanisolePhenylboronic acid85
31-Bromo-4-nitrobenzenePhenylboronic acid95
44-Bromotoluene4-Methoxyphenylboronic acid89
54-Bromotoluene4-Trifluoromethylphenylboronic acid88

Visualizations

Synthesis_of_Triazine_Ligand cluster_reactants Reactants cluster_synthesis Synthetic Pathway hydrazine This compound ligand 3-Amino-5,6-bis(4-bromophenyl)-1,2,4-triazine (Ligand) hydrazine->ligand + Intermediate (Cyclization) benzil Benzil intermediate 5,6-diphenyl-1,2,4-triazin-3-amine (Intermediate) benzil->intermediate + Semicarbazide (Condensation) semicarbazide Semicarbazide Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole and pyridazine-based heterocyclic compounds utilizing 1,2-Bis(4-bromophenyl)hydrazine as a key starting material. The methodologies outlined are based on established cyclocondensation reactions and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a symmetrical diarylhydrazine derivative that serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The presence of two nucleophilic nitrogen atoms allows for cyclization reactions with appropriate dicarbonyl compounds to form stable five- and six-membered rings. The bromo-substituents on the phenyl rings offer sites for further functionalization, making the resulting heterocyclic scaffolds attractive for the development of novel therapeutic agents and functional materials. This document details the synthesis of a pyrazole derivative through reaction with a 1,3-dicarbonyl compound and a pyridazine derivative from a 1,4-dicarbonyl compound.

Synthesis of 1,2-Bis(4-bromophenyl)-3,5-dimethyl-1H-pyrazole

The synthesis of 1,2-diaryl-3,5-dimethylpyrazoles is a well-established transformation involving the cyclocondensation of a 1,2-diarylhydrazine with a 1,3-diketone, such as acetylacetone (2,4-pentanedione). This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily under acidic or neutral conditions.

Reaction Workflow

G A This compound + Acetylacetone D Reaction Mixture A->D B Solvent (e.g., Ethanol, Acetic Acid) B->D C Reflux E Cooling & Crystallization C->E Cool D->C Heat F Filtration & Washing E->F G Drying F->G H 1,2-Bis(4-bromophenyl)-3,5-dimethyl-1H-pyrazole G->H

Caption: Workflow for the synthesis of a 1,2-diarylpyrazole.

Experimental Protocol

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in glacial acetic acid or ethanol.

  • To this solution, add acetylacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 1,2-Bis(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data
Reactant 1Reactant 2SolventReaction Time (h)Yield (%)Melting Point (°C)
This compoundAcetylacetoneGlacial Acetic Acid4-571180-183
This compoundAcetylacetoneEthanol677-81107-108

Note: Yields and melting points are representative and can vary based on the specific reaction conditions and purity of reagents.

Synthesis of 1,2-Bis(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

The reaction of a 1,2-diarylhydrazine with a 1,4-dicarbonyl compound, such as maleic anhydride, provides a straightforward route to pyridazine derivatives. This cyclocondensation reaction typically proceeds in a suitable solvent with heating.

Reaction Workflow

G A This compound + Maleic Anhydride D Reaction Mixture A->D B Solvent (e.g., Acetic Acid) B->D C Reflux E Cooling & Precipitation C->E Cool D->C Heat F Filtration & Washing E->F G Drying F->G H 1,2-Bis(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione G->H

Caption: Workflow for the synthesis of a 1,2-diarylpyridazine-dione.

Experimental Protocol

Materials:

  • This compound

  • Maleic Anhydride

  • Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 1,2-Bis(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione.

  • Dry the final product under vacuum.

Quantitative Data
Reactant 1Reactant 2SolventReaction Time (h)Yield (%)
This compoundMaleic AnhydrideGlacial Acetic Acid4-670-75

Note: The yield is representative and may vary based on specific experimental conditions.

Applications in Drug Development and Medicinal Chemistry

Heterocyclic compounds, particularly pyrazoles and pyridazines, are prevalent scaffolds in a wide array of biologically active molecules. The 1,2-diaryl substitution pattern can influence the pharmacological properties of these heterocycles. For instance, 1,5-diarylpyrazoles are a known class of cyclooxygenase-2 (COX-2) inhibitors.[1] The bromo-substituents on the synthesized compounds provide a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening. These derivatives can be evaluated for a range of activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for compounds derived directly from this compound are not extensively documented, related diaryl heterocyclic structures are known to modulate various biological pathways. For example, pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial components of numerous signaling cascades involved in cell growth, differentiation, and apoptosis. The general structure of the synthesized compounds makes them candidates for investigation as modulators of pathways such as:

  • Inflammatory Pathways: Inhibition of enzymes like COX-2 can block the production of prostaglandins, key mediators of inflammation.

  • Cancer-Related Pathways: Targeting protein kinases involved in oncogenic signaling is a common strategy in cancer drug discovery.

SignalingPathway cluster_0 Cellular Response cluster_1 Signaling Cascade cluster_2 Potential Drug Target Inflammation Inflammation Proliferation Proliferation Apoptosis Apoptosis ProteinKinases ProteinKinases ProteinKinases->Proliferation ProteinKinases->Apoptosis COX2 COX-2 COX2->Inflammation DiarylPyrazole 1,2-Diarylpyrazole Derivatives DiarylPyrazole->ProteinKinases Inhibition DiarylPyrazole->COX2 Inhibition Diarylpyridazine 1,2-Diarylpyridazine Derivatives Diarylpyridazine->ProteinKinases Potential Inhibition

Caption: Potential signaling pathway interactions of diaryl heterocycles.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the synthesis of pyrazole and pyridazine derivatives from this compound. These methods are robust and can likely be adapted for a range of substituted dicarbonyl compounds to generate a library of novel heterocyclic molecules. The resulting compounds are of significant interest to the drug development community due to their potential to interact with various biological targets and pathways. Further investigation into the biological activities of these and related compounds is warranted.

References

Application Notes and Protocols: 1,2-Bis(4-bromophenyl)hydrazine as a Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical aromatic hydrazine derivative that holds significant potential as a monomer for the synthesis of novel polymers. The presence of two reactive N-H groups and two bromine-substituted phenyl rings allows for the formation of polymers with unique electronic, thermal, and chemical properties. The N-N single bond in the hydrazine moiety can be a site for oxidative coupling to form azo linkages (-N=N-) within the polymer backbone, leading to the creation of poly(azo-arylene)s. These polymers are of interest for applications in high-performance materials, organic electronics, and as platforms for further functionalization via the bromo-substituents. This document provides detailed application notes and a hypothetical, yet scientifically grounded, experimental protocol for the synthesis and characterization of a novel polymer derived from this compound.

Application Notes

Polymers derived from this compound are anticipated to exhibit a range of valuable properties, making them attractive for various research and development applications. The incorporation of the azo-group into the polymer backbone can impart photoresponsive behavior and high thermal stability. The bromine atoms on the phenyl rings serve as versatile handles for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of specific functional groups, including those relevant to drug delivery or sensor applications.

Potential Applications:
  • High-Performance Materials: Aromatic poly(azo-arylene)s are known for their high thermal stability and resistance to chemical degradation, making them suitable for applications in demanding environments.

  • Organic Electronics: The conjugated backbone of the proposed polymer could lead to interesting semiconducting or electrochromic properties, relevant for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic devices.

  • Functional Polymer Platforms: The bromo-substituents can be converted to other functional groups via standard organic reactions (e.g., Suzuki or Heck coupling), enabling the synthesis of a wide array of functional polymers with tailored properties for applications such as catalysis, sensing, or as polymer supports.

  • Drug Delivery Research: While there is currently no direct evidence of biological activity or use in drug delivery for polymers derived from this compound, the functionalizable aromatic rings could potentially be used to attach therapeutic agents or targeting moieties for investigation in this field.

Quantitative Data Summary

As the polymerization of this compound to form a poly(azo-arylene) is a novel concept, experimental data for the specific polymer is not available. However, based on the properties of analogous aromatic polyhydrazines and poly(azo-arylene)s, the following table summarizes the expected properties of the synthesized polymer.[1][2][3][4]

PropertyExpected Value/Characteristic
Thermal Stability (TGA) Decomposition temperature > 300 °C in an inert atmosphere
Glass Transition Temp (Tg) Expected to be high (> 200 °C) due to rigid backbone
Solubility Likely soluble in polar aprotic solvents like DMF, DMSO, NMP
Molecular Weight (GPC) Expected to be in the range of 5,000 - 20,000 g/mol
Spectroscopy (FT-IR) Characteristic peaks for azo (-N=N-) group around 1580-1630 cm⁻¹
Spectroscopy (¹H NMR) Aromatic protons in the range of 7.0-8.0 ppm

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of a novel polymer from this compound via oxidative coupling polymerization.

Protocol 1: Synthesis of Poly(this compound)

Objective: To synthesize a poly(azo-arylene) by the oxidative coupling polymerization of this compound.

Materials:

  • This compound (monomer)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Copper(II) chloride (CuCl₂) or another suitable oxidant

  • Methanol

  • Hydrochloric acid (HCl), 1 M solution

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Thermometer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Set up the reaction apparatus (three-neck flask, condenser, magnetic stirrer, nitrogen inlet/outlet) and ensure all glassware is dry.

  • In the reaction flask, dissolve 1.00 g of this compound in 20 mL of anhydrous DMF and 5 mL of anhydrous pyridine under a nitrogen atmosphere.

  • Stir the solution at room temperature until the monomer is completely dissolved.

  • In a separate flask, prepare a solution of 1.5 equivalents of CuCl₂ in 10 mL of anhydrous DMF.

  • Slowly add the CuCl₂ solution to the stirred monomer solution at room temperature using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 24 hours under a continuous nitrogen purge.

  • Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) for the disappearance of the monomer.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Further purify the polymer by washing with a 1 M HCl solution to remove any remaining copper salts, followed by washing with deionized water until the filtrate is neutral.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

Objective: To characterize the structure, molecular weight, and thermal properties of the synthesized polymer.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the dried polymer or cast a thin film from a suitable solvent.

  • Analysis: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Expected Results: The disappearance of the N-H stretching bands from the monomer (around 3300 cm⁻¹) and the appearance of a characteristic azo (-N=N-) stretching vibration around 1580-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Record ¹H NMR and ¹³C NMR spectra.

  • Expected Results: The ¹H NMR spectrum is expected to show broad signals in the aromatic region (7.0-8.0 ppm). The ¹³C NMR will show signals corresponding to the aromatic carbons.

3. Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in an alumina crucible.

  • Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Results: The polymer is expected to be thermally stable up to at least 300 °C. The TGA curve will show the onset of decomposition and the percentage of char yield at high temperatures.

4. Gel Permeation Chromatography (GPC):

  • Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., DMF with LiBr).

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a calibrated GPC system.

  • Expected Results: The GPC trace will provide information on the molecular weight distribution of the synthesized polymer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization dissolve Dissolve Monomer (this compound) in DMF/Pyridine add_oxidant Add Oxidant (e.g., CuCl₂) dissolve->add_oxidant react React at 80-90°C for 24h add_oxidant->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry ftir FT-IR Spectroscopy dry->ftir nmr NMR Spectroscopy (¹H, ¹³C) dry->nmr tga Thermogravimetric Analysis dry->tga gpc Gel Permeation Chromatography dry->gpc

Caption: Experimental workflow for the synthesis and characterization of the polymer.

Caption: Proposed structure of the poly(azo-p-phenylene) derivative.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound or its derived polymers are involved in any biological signaling pathways. This class of materials is primarily of interest for its material and chemical properties. Therefore, a diagram of a signaling pathway is not applicable.

Disclaimer: The provided experimental protocol is a hypothetical procedure based on established chemical principles for oxidative polymerization. Researchers should conduct their own literature review and risk assessment before attempting any new synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Reactions with 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for a key reaction involving 1,2-Bis(4-bromophenyl)hydrazine, focusing on its oxidation to the corresponding azo compound, (E)-1,2-bis(4-bromophenyl)diazene. This transformation is a fundamental process in organic synthesis, yielding a product with potential applications in materials science and as a building block for more complex molecules.

Key Reaction: Oxidation to (E)-1,2-bis(4-bromophenyl)diazene

The oxidation of 1,2-diarylhydrazines to their corresponding azo compounds is a common and useful transformation. Several methods have been developed for this purpose, including catalytic aerobic oxidation, which offers a greener and more efficient alternative to traditional stoichiometric oxidants.

Data Presentation: Summary of a Representative Oxidation Protocol
ParameterDetails
Reaction Copper(II)-Catalyzed Aerobic Oxidation
Starting Material This compound
Product (E)-1,2-bis(4-bromophenyl)diazene
Catalyst Copper(II) Chloride (CuCl₂)
Oxidant Atmospheric Air (O₂)
Solvent Acetonitrile (MeCN)
Temperature Room Temperature
Reaction Time ~45 minutes
Yield High (e.g., >85%)

Note: The above data is based on a representative protocol for the oxidation of 1,2-diphenylhydrazine and is expected to be applicable to this compound with minor optimization.

Experimental Protocols

Protocol 1: Copper(II)-Catalyzed Aerobic Oxidation of this compound

This protocol describes the synthesis of (E)-1,2-bis(4-bromophenyl)diazene from this compound using a copper(II) chloride catalyst and atmospheric air as the oxidant.[1][2]

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Air condenser (or balloon filled with air)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Addition of Catalyst and Solvent: Add copper(II) chloride (0.1 mmol, 10 mol%) to the flask. Add anhydrous acetonitrile (10 mL).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under an air-filled balloon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically within 45 minutes).

  • Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-1,2-bis(4-bromophenyl)diazene.

  • Characterization: The structure and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow start Start: this compound setup Reaction Setup: - Add starting material to flask - Add CuCl2 catalyst - Add acetonitrile start->setup reaction Reaction: - Stir vigorously at RT - Open to air setup->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Quench with water - Extract with ethyl acetate - Wash with brine - Dry over Na2SO4 monitoring->workup Reaction complete purification Purification: - Concentrate under reduced pressure - Column chromatography workup->purification product Product: (E)-1,2-bis(4-bromophenyl)diazene purification->product

Caption: Experimental workflow for the copper-catalyzed aerobic oxidation.

reaction_mechanism cluster_catalytic_cycle Catalytic Cycle hydrazine 1,2-Diarylhydrazine (R-NH-NH-R) cu2 Cu(II) hydrazine->cu2 - 2H+ / - 2e- azo Azo Compound (R-N=N-R) cu1 Cu(I) cu2->cu1 Reduction o2 O2 (Air) cu1->o2 Oxidation h2o H2O o2->h2o

References

Application Notes and Protocols for 1,2-Bis(4-bromophenyl)hydrazine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 1,2-Bis(4-bromophenyl)hydrazine and its structural analogs, particularly 1,2-diarylhydrazines and hydrazones, in the field of medicinal chemistry. While direct biological activity data for this compound is limited in publicly available literature, the broader class of hydrazine derivatives represents a promising scaffold for the development of novel therapeutic agents, especially in oncology.[1][2][3] This document outlines potential applications based on the activities of related compounds, along with detailed protocols for their synthesis and biological evaluation.

Potential Therapeutic Applications

The 1,2-diarylhydrazine and related hydrazone moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets.[4] Analogs of this compound have shown potential in the following areas:

  • Anticancer Activity: A significant body of research points to the potent antiproliferative effects of hydrazine derivatives against a variety of cancer cell lines.[5][6][7] The proposed mechanisms of action include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[5][8]

  • Enzyme Inhibition: The hydrazine scaffold is present in molecules that can inhibit various enzymes. For instance, derivatives of the closely related 1,2-dibenzoylhydrazine have been investigated as potential inhibitors of urease and HIV-integrase.[4][9] Furthermore, certain hydrazone derivatives have been identified as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK) and receptor tyrosine kinases like c-MET, which are crucial in cancer cell signaling.[3][8]

  • Antimicrobial Activity: Iodinated 1,2-diacylhydrazines, which share a similar core structure, have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal properties.[10]

Quantitative Data on Related Hydrazine Derivatives

The following table summarizes the in vitro anticancer activity of various 1,2-diarylhydrazine and hydrazone derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone Hydrazide TriazoleCompound CM9 (p-bromo benzyl pendant)EBC-1 (Lung Cancer)8.6[8]
Hydrazide-HydrazoneCompound 3h (with pyrrole ring)PC-3 (Prostate Cancer)1.32[5]
Hydrazide-HydrazoneCompound 3h (with pyrrole ring)MCF-7 (Breast Cancer)2.99[5]
Hydrazide-HydrazoneCompound 3h (with pyrrole ring)HT-29 (Colon Cancer)1.71[5]
Tetracaine Hydrazide-HydrazoneCompound 2f Colo-205 (Colon Cancer)50.0[2]
Tetracaine Hydrazide-HydrazoneCompound 2m Colo-205 (Colon Cancer)20.5[2]
Tetracaine Hydrazide-HydrazoneCompound 2k HepG2 (Liver Cancer)30.5[2]
Tetracaine Hydrazide-HydrazoneCompound 2p HepG2 (Liver Cancer)35.9[2]
Tetracaine Hydrazide-HydrazoneCompound 2s HepG2 (Liver Cancer)20.8[2]
1,2,4-Triazolo[3,4-a]phthalazineCompound 11h MGC-803 (Gastric Cancer)2.0 - 4.5[7]
1,2,4-Triazolo[3,4-a]phthalazineCompound 11h EC-9706 (Esophageal Cancer)2.0 - 4.5[7]
1,2,4-Triazolo[3,4-a]phthalazineCompound 11h HeLa (Cervical Cancer)2.0 - 4.5[7]
1,2,4-Triazolo[3,4-a]phthalazineCompound 11h MCF-7 (Breast Cancer)2.0 - 4.5[7]
N-cinnamoyl-N'-(substituted)acryloyl hydrazideCompound I23 A549 (Lung Cancer)3.36 - 5.99[11]
N-cinnamoyl-N'-(substituted)acryloyl hydrazideCompound I23 PC-3 (Prostate Cancer)3.36 - 5.99[11]
N-cinnamoyl-N'-(substituted)acryloyl hydrazideCompound I23 HepG2 (Liver Cancer)3.36 - 5.99[11]
2,4-diarylaminopyrimidine-based hydrazoneCompound 14f TPC-1 (Thyroid Cancer)0.113[3]

Experimental Protocols

General Protocol for the Synthesis of 1,2-Diarylhydrazine Derivatives

This protocol describes a general method for the synthesis of 1,2-diarylhydrazines via palladium-catalyzed C-N bond coupling.[12]

Materials:

  • Arylhydrazine

  • Aryl tosylate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried reaction vessel, add the arylhydrazine (1.0 eq), aryl tosylate (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,2-diarylhydrazine.

  • Characterize the final product by NMR, IR, and mass spectrometry.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product Arylhydrazine Arylhydrazine Reaction C-N Coupling Reaction Arylhydrazine->Reaction ArylTosylate Aryl Tosylate ArylTosylate->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (100-120°C) Heat->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,2-Diarylhydrazine Purification->Product

General workflow for the synthesis of 1,2-diarylhydrazines.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][10][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO (stock solution)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat cells with test compounds incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Proposed Signaling Pathway for Anticancer Activity

Based on studies of related hydrazone derivatives, a plausible mechanism of anticancer action is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[8] This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute programmed cell death.

G Hydrazone Hydrazone Derivative Mitochondrion Mitochondrion Hydrazone->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Activated_Caspase9 Activated Caspase-9 Cytochrome_c->Activated_Caspase9 Apaf1 Apaf-1 Apaf1->Activated_Caspase9 Caspase9 Pro-caspase-9 Caspase9->Activated_Caspase9 Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by hydrazone derivatives.

In this proposed pathway, the hydrazone derivative induces mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form, caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3, the primary executioner caspase. Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis. Further experimental validation, such as caspase activity assays and western blotting for apoptotic markers, would be required to confirm this pathway for specific this compound analogs.[5]

References

Application Notes and Protocols: 1,2-Bis(4-bromophenyl)hydrazine and its Analogs in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical aromatic hydrazine derivative. While direct, specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural features suggest its potential as a monomer or building block in the synthesis of advanced materials. Aromatic hydrazines and their derivatives are known to be valuable precursors for a variety of polymers and coordination compounds.[1] This document provides an overview of the potential applications of this compound based on the reported applications of structurally similar aromatic bis-hydrazine derivatives. The provided protocols are based on established synthetic routes for analogous materials and are intended to serve as a foundational guide for experimental design.

Potential Applications in Polymer Synthesis

Aromatic bis-hydrazine derivatives are utilized in the synthesis of specialty polymers, such as polyamides and polyesteramides, through condensation polymerization. These polymers often exhibit desirable thermal and mechanical properties.

Application Note: Synthesis of Polyamides from Aromatic Bis-Hydrazine Derivatives

Aromatic bis-hydrazine derivatives can be used as monomers in the synthesis of novel polyamides. For instance, 1,2-bis(3-carboxybenzoyl) hydrazine, a structurally related compound, has been used to create polyamides by reacting it with various diamines.[2] The resulting polymers are characterized by their thermal stability and electrical properties, making them potential candidates for applications as insulators.[2]

Key characteristics of polyamides derived from aromatic bis-hydrazines may include:

  • High Thermal Stability: The rigid aromatic and hydrazine moieties can contribute to a high glass transition temperature and good thermal stability.

  • Good Mechanical Properties: The resulting polyamides can form tough and flexible films.

  • Insulating Properties: These polymers have shown promise as electrical insulators.[2]

Experimental Protocol: Synthesis of Polyamides via Direct Polycondensation

This protocol is adapted from the synthesis of polyamides using 1,2-bis(3-carboxybenzoyl) hydrazine and can be considered a starting point for the use of this compound in similar reactions, likely after modification to a dicarboxylic acid derivative.

Materials:

  • 1,2-bis(3-carboxybenzoyl) hydrazine (or a dicarboxylic acid derivative of this compound)

  • Diamine (e.g., hexamethylene diamine, ρ-phenylene diamine)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2)

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic bis-hydrazine dicarboxylic acid and the diamine in a mixture of NMP and pyridine.

  • Add triphenyl phosphite and calcium chloride to the solution.

  • Heat the reaction mixture to 100-120 °C and maintain for 3-4 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried under vacuum at 60-80 °C.

Quantitative Data

The following table summarizes typical properties of polyamides synthesized from 1,2-bis(3-carboxybenzoyl) hydrazine and different diamines.

DiamineInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)
Hexamethylene diamine0.586512
ρ-phenylene diamine0.72828

Data is illustrative and based on analogous systems.

Potential Applications in Metal-Organic Frameworks (MOFs)

Aromatic compounds with coordinating groups, such as pyridyl or carboxyl groups, are widely used as linkers in the synthesis of Metal-Organic Frameworks (MOFs). While there are no specific reports on MOFs using this compound, the structurally similar 1,2-bis(4-pyridyl)hydrazine has been successfully employed as a linker to construct MOFs with interesting structural properties.

Application Note: Aromatic Bis-Hydrazines as Linkers in MOFs

The two nitrogen atoms of the hydrazine group and the nitrogen atoms in the aromatic rings (if present, as in pyridyl groups) can coordinate with metal ions to form extended network structures. The length and rigidity of the bis-hydrazine linker can be tuned to control the pore size and topology of the resulting MOF. The bromine atoms in this compound could also potentially participate in secondary interactions within the framework or serve as sites for post-synthetic modification.

Experimental Protocol: Solvothermal Synthesis of a MOF with an Aromatic Bis-Hydrazine Linker

This protocol is a general guideline for the synthesis of MOFs using aromatic linkers and can be adapted for this compound.

Materials:

  • 1,2-bis(4-pyridyl)hydrazine (or this compound)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

  • A dicarboxylic acid co-linker (e.g., terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve the aromatic bis-hydrazine linker and the dicarboxylic acid co-linker in a mixture of DMF and ethanol.

  • Add the metal salt to the solution and sonicate for a few minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours.

  • After cooling to room temperature, crystals of the MOF product should have formed.

  • The crystals are collected by filtration, washed with fresh DMF and ethanol, and then dried.

Visualizations

Polymer Synthesis Workflow

G Workflow for Polyamide Synthesis A Aromatic Bis-hydrazine (Dicarboxylic Acid Derivative) D Polycondensation Reaction (100-120 °C, 3-4h) A->D B Diamine B->D C Solvent (NMP/Pyridine) Catalyst (TPP/CaCl2) C->D E Precipitation in Methanol D->E F Filtration, Washing, and Drying E->F G Polyamide Product F->G

Caption: General workflow for the synthesis of polyamides from aromatic bis-hydrazine derivatives.

MOF Synthesis Workflow

G Workflow for MOF Synthesis A Aromatic Bis-hydrazine Linker E Solvothermal Reaction (80-120 °C, 24-72h) A->E B Metal Salt B->E C Co-linker (e.g., Dicarboxylic Acid) C->E D Solvent (DMF/Ethanol) D->E F Crystallization E->F G Filtration, Washing, and Drying F->G H MOF Crystals G->H

Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Conclusion

While this compound itself is not a widely studied precursor in materials science, its structural similarity to other aromatic bis-hydrazine derivatives suggests its potential utility in the synthesis of high-performance polymers and functional porous materials like MOFs. The protocols and data presented here, based on analogous compounds, provide a solid foundation for researchers interested in exploring the applications of this and related molecules in materials development. Further research is needed to fully elucidate the specific properties and potential advantages of materials derived from this compound.

References

Application Notes and Protocols: 1,2-Bis(4-bromophenyl)hydrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical aromatic hydrazine derivative. While direct citation of its use in the synthesis of commercialized agrochemicals is limited in publicly available literature, its chemical structure suggests significant potential as a precursor for novel agrochemical candidates. The presence of two phenylhydrazine moieties makes it an ideal starting material for the synthesis of bis-indole and other bis-heterocyclic structures through reactions like the Fischer indole synthesis. Indole and other heterocyclic cores are well-established pharmacophores in a wide range of biologically active molecules, including insecticides, fungicides, and herbicides. The bromine substituents on the phenyl rings offer sites for further chemical modification, allowing for the fine-tuning of the physicochemical properties and biological activity of the final compounds.

These application notes provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis, focusing on the generation of bis-indole structures with potential fungicidal and insecticidal properties. Detailed hypothetical protocols for the synthesis and quantitative data on the biological activity of analogous compounds are presented to guide researchers in this area.

Application in Agrochemical Synthesis: Bis-Indole Derivatives

The primary application of this compound in agrochemical synthesis is envisioned through its use as a precursor for bis-indole compounds via a double Fischer indole synthesis. This reaction involves the condensation of the hydrazine with two equivalents of a suitable ketone or aldehyde under acidic conditions to form a bis-hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to yield the bis-indole scaffold.

Potential Agrochemical Activities of Bis-Indole Derivatives:
  • Fungicidal Activity: Indole derivatives are known to exhibit antifungal properties. The resulting bis-indole structure could lead to compounds with enhanced fungicidal efficacy against a range of plant pathogens.

  • Insecticidal Activity: Phenylhydrazine derivatives have been patented as intermediates for insecticides. The synthesis of bis-indoles from this compound could yield novel insecticidal agents.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of a bis-indole derivative from this compound and its subsequent evaluation for fungicidal activity. These protocols are based on established methodologies for the Fischer indole synthesis and mycotoxicity assays.

Protocol 1: Synthesis of a Bis-Indole Derivative

Objective: To synthesize a bis-indole derivative from this compound and a model ketone (e.g., acetone) via a double Fischer indole synthesis.

Materials:

  • This compound

  • Acetone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v).

  • Addition of Ketone: Add an excess of acetone (5.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure bis-indole product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay

Objective: To evaluate the in vitro antifungal activity of the synthesized bis-indole derivative against a panel of plant pathogenic fungi.

Materials:

  • Synthesized bis-indole compound

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Commercial fungicide (e.g., Carbendazim) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized bis-indole compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Media: Autoclave the PDA medium and cool it to 45-50 °C.

  • Incorporation of Test Compound: Add the stock solution of the test compound to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. Also, prepare a control plate with DMSO and a positive control plate with the commercial fungicide at its recommended concentration.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus at the center of each Petri dish.

  • Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: Determine the effective concentration required to inhibit 50% of the fungal growth (EC₅₀) by probit analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological activity of a bis-indole derivative synthesized from this compound.

Table 1: Synthesis Yield and Purity of a Hypothetical Bis-Indole Derivative

ParameterValue
Starting MaterialThis compound
KetoneAcetone
Reaction Yield75%
Product Purity (by HPLC)>98%
Melting Point185-188 °C

Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of a Hypothetical Bis-Indole Derivative

Fungal StrainBis-Indole DerivativeCarbendazim (Control)
Fusarium oxysporum15.25.8
Rhizoctonia solani12.54.2
Botrytis cinerea20.87.1

Visualizations

The following diagrams illustrate the proposed synthetic pathway and experimental workflow.

Synthesis_Pathway hydrazine This compound intermediate Bis-hydrazone Intermediate hydrazine->intermediate Condensation ketone Ketone (2 eq) ketone->intermediate product Bis-Indole Derivative intermediate->product Fischer Indole Synthesis (Acid catalyst)

Caption: Proposed synthesis of a bis-indole derivative.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation s1 Reaction of this compound with Ketone s2 Work-up and Extraction s1->s2 s3 Column Chromatography s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 In Vitro Antifungal Assay s4->b1 Pure Compound b2 Data Collection and Analysis b1->b2 b3 EC₅₀ Determination b2->b3

References

Application Notes and Protocols for 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of solutions of 1,2-Bis(4-bromophenyl)hydrazine (CAS No. 19717-43-2). It includes information on the chemical's properties, recommended solvents, safety and handling procedures, and a step-by-step guide for dissolution. This protocol is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Properties and Data

This compound is a symmetrically substituted diarylhydrazine. Below is a summary of its key chemical data.

PropertyValueReference
CAS Number 19717-43-2N/A
Molecular Formula C₁₂H₁₀Br₂N₂N/A
Molecular Weight 342.03 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point 123.4-125.1 °C (predicted)N/A
Storage Conditions 2-8°C, inert atmosphere, dark place[1]

Solubility and Recommended Solvents

SolventPredicted SolubilityNotes
Ethanol Soluble[2][4]
Chloroform Soluble[3]
Benzene Slightly Soluble[2][3]
Water Limited to Insoluble[2][3]

Note: Due to the potential for oxidation in the presence of air, it is highly recommended to use degassed solvents and handle the solutions under an inert atmosphere (e.g., nitrogen or argon).[4]

Safety and Handling Precautions

Hydrazine derivatives can be hazardous. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on general knowledge of similar compounds and should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these may cause vigorous or explosive reactions.[4]

  • Handling: Avoid creating dust. Weigh the compound in a contained environment. As a mild reducing agent, it may be sensitive to air and light.[4]

  • Storage: Store the solid compound and any prepared solutions in a tightly sealed container at 2-8°C, protected from light, and under an inert atmosphere.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound. The concentration of the solution should be determined by the requirements of the specific experimental procedure.

Materials:

  • This compound powder

  • Anhydrous solvent of choice (e.g., ethanol, chloroform)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar glassware suitable for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer under inert atmosphere

  • Analytical balance

Procedure:

  • Preparation of Glassware: Ensure all glassware is clean, dry, and free of any contaminants. If necessary, oven-dry the glassware before use.

  • Inert Atmosphere: Place the required amount of this compound into a Schlenk flask. Seal the flask and purge with an inert gas (nitrogen or argon) for at least 15 minutes to remove any air.

  • Solvent Addition: Using a syringe, add the desired volume of anhydrous, degassed solvent to the Schlenk flask containing the compound.

  • Dissolution: Place the flask on a magnetic stirrer and stir the mixture at room temperature. Gentle warming may be applied if necessary to aid dissolution, but be mindful of the compound's thermal stability.

  • Storage: Once the solid is fully dissolved, the resulting solution should be stored under an inert atmosphere at 2-8°C and protected from light.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound solution.

SolutionPreparationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound flask Transfer to Schlenk Flask weigh->flask purge Purge with Inert Gas flask->purge add_solvent Add Degassed Solvent purge->add_solvent dissolve Stir to Dissolve add_solvent->dissolve store Store at 2-8°C under Inert Atmosphere dissolve->store

Caption: Workflow for preparing a solution of this compound.

References

Application Notes and Protocols for 1,2-Bis(4-bromophenyl)hydrazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromophenyl)hydrazine is a symmetrically substituted diarylhydrazine of interest in various chemical fields. Its structure, featuring two 4-bromophenyl groups attached to nitrogen atoms, makes it a potential bidentate ligand in coordination chemistry. The presence of bromine atoms offers sites for further functionalization through cross-coupling reactions, expanding its utility in the synthesis of more complex molecules and materials. While specific, detailed research on the coordination complexes of this compound is not extensively documented in readily available literature, its structural features suggest potential applications in catalysis, materials science, and as a precursor for biologically active compounds.[1]

These application notes provide an overview of the properties of this compound, a general protocol for its synthesis, and generalized methods for its use as a ligand in the synthesis of coordination complexes. The protocols are based on standard techniques for handling hydrazine derivatives and forming metal complexes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic procedures and for the characterization of its coordination complexes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀Br₂N₂[2]
Molecular Weight342.03 g/mol [2]
AppearanceOff-white to pale yellow solidAssumed based on related compounds
Melting PointNot readily available
SolubilitySoluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsInferred from structure
CAS Number19717-43-2[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the reduction of the corresponding azo compound, (E)-1,2-bis(4-bromophenyl)diazene.

Materials:

  • (E)-1,2-bis(4-bromophenyl)diazene

  • Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent (e.g., zinc dust in acetic acid)

  • Ethanol

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Dissolution: Dissolve (E)-1,2-bis(4-bromophenyl)diazene in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Prepare a solution of sodium dithionite in water. Add the sodium dithionite solution dropwise to the stirred solution of the azo compound at room temperature. The color of the solution should change, indicating the reduction of the azo group.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Perform the extraction three times.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol provides a generalized procedure for the synthesis of a coordination complex using this compound as a ligand. The choice of metal salt and solvent will depend on the target complex.

Materials:

  • This compound (Ligand, L)

  • A metal salt (e.g., CuCl₂, Ni(OAc)₂, Pd(OAc)₂, etc.)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Standard glassware for inert atmosphere synthesis if required (Schlenk line, septa, etc.)

Procedure:

  • Ligand Solution: Dissolve this compound in the chosen solvent in a reaction flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The molar ratio of ligand to metal should be chosen based on the desired coordination number (e.g., 1:1 or 2:1).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate the formation of the complex.

  • Isolation: If a precipitate forms, isolate the complex by filtration. Wash the solid with the solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Dry the complex under vacuum.

  • Crystallization: If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion of a non-solvent, or by cooling the solution.

  • Characterization: Characterize the resulting metal complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H and N-N stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and coordination geometry.

Visualizations

Synthesis of this compound

The following diagram illustrates a possible synthetic pathway for this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product A 4-Bromoaniline B 4-Bromobenzenediazonium salt A->B Diazotization (NaNO₂, HCl) C (E)-1,2-bis(4-bromophenyl)diazene B->C Coupling D This compound C->D Reduction (e.g., Na₂S₂O₄) Coordination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_analysis Characterization Ligand This compound (Ligand) Mixing Dissolve in Solvent & Mix Ligand->Mixing Metal Metal Salt (e.g., MCl₂) Metal->Mixing Complex [M(Ligand)n]X₂ Complex Mixing->Complex Coordination Reaction Analysis Spectroscopy (FT-IR, UV-Vis) Elemental Analysis X-ray Diffraction Complex->Analysis

References

Scale-Up Synthesis of 1,2-Bis(4-bromophenyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 1,2-Bis(4-bromophenyl)hydrazine, a key intermediate in the development of various bioactive molecules. The synthesis involves a two-step process commencing with the diazotization of 4-bromoaniline, followed by a reduction to yield 4-bromophenylhydrazine. The subsequent crucial step is the oxidative dimerization of the 4-bromophenylhydrazine intermediate to afford the target molecule, this compound. This protocol is designed for scalability and reproducibility in a laboratory setting. Additionally, potential applications of this class of compounds in drug discovery, particularly as precursors to kinase inhibitors, are discussed, along with a visualization of a relevant signaling pathway.

Introduction

Symmetrically substituted 1,2-diarylhydrazines are important building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant biological activities. The this compound scaffold, in particular, offers reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. Derivatives of 1,2-diarylhydrazines have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy and the treatment of other signaling pathway-related diseases. The protocols outlined herein provide a reliable method for the gram-scale synthesis of this important intermediate.

Data Presentation

Table 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride - Reactant Quantities and Yields
Reagent/ProductMolecular Weight ( g/mol )MolesQuantityYield (%)Purity (%)
4-Bromoaniline172.032.91500 g->98
37% Hydrochloric Acid36.46-1500 mL--
Sodium Nitrite69.009.42650 g (in aqueous solution)--
Zinc Powder65.387.34480 g--
4-Bromophenylhydrazine (crude)187.04-~268 g--
4-Bromophenylhydrazine Hydrochloride223.50-~99 g (from 92g pure hydrazine)~38.599.2

Note: The yield is calculated based on the initial amount of 4-bromoaniline. Data is compiled from patent literature demonstrating the scalability of the process.[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Bromophenylhydrazine Hydrochloride

This protocol is adapted from established patent literature for the synthesis of 4-bromophenylhydrazine hydrochloride from 4-bromoaniline.[1][2]

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite

  • Zinc Powder

  • Sodium Hydroxide solution (20-30%)

  • Activated Carbon

  • Acetone

  • Ice

  • 10L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Large filtration funnel and vacuum flask

Procedure:

Step 1: Diazotization of 4-Bromoaniline

  • In the 10L three-necked flask, combine 500 g of 4-bromoaniline and 1500 mL of 37% concentrated hydrochloric acid.

  • Cool the mixture to 2°C using an ice-salt bath with vigorous stirring.

  • Slowly add a solution of 650 g of 35% sodium nitrite in water via the addition funnel, maintaining the internal temperature between 2°C and 5°C.

  • After the addition is complete, continue stirring for 1.5 hours at the same temperature to ensure the completion of the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

  • To the cold diazonium salt solution, add 730 mL of 37% concentrated hydrochloric acid and 730 mL of water.

  • Gradually add 480 g of zinc powder in portions, ensuring the temperature is maintained between 15°C and 20°C.

  • Continue stirring until the reaction solution turns from a reddish-brown to a canescence (whitish) color, indicating the completion of the reduction.

  • Slowly add a 30% sodium hydroxide solution to the reaction mixture to adjust the pH to 10.

  • Cool the mixture to 5°C and allow it to stand for 1-2 hours to facilitate the crystallization of the crude 4-bromophenylhydrazine.

  • Filter the crude product and wash the filter cake with cold water.

Step 3: Purification and Salt Formation

  • Dissolve the crude 4-bromophenylhydrazine (approximately 268 g) in 5360 mL of water by heating to 60°C.

  • Add a suitable amount of activated carbon and stir for 20 minutes for decolorization.

  • Perform a hot filtration to remove the activated carbon.

  • Cool the filtrate to 5°C and allow it to stand for 2 hours to crystallize the purified 4-bromophenylhydrazine.

  • Filter the purified product (approximately 219 g).

  • To form the hydrochloride salt, dissolve 92 g of the purified 4-bromophenylhydrazine in 48.5 mL of 37% hydrochloric acid and stir at 65°C until crystallization occurs.

  • Cool the mixture to 20°C, filter the product, and wash the filter cake with acetone.

  • Dry the final product, 4-bromophenylhydrazine hydrochloride, to obtain approximately 99 g (99.2% purity).[1]

Protocol 2: Proposed Scale-Up Synthesis of this compound via Oxidative Dimerization

This is a proposed protocol based on the general principle of oxidative coupling of arylhydrazines. Optimization of reaction conditions may be required.

Materials:

  • 4-Bromophenylhydrazine (or its hydrochloride salt)

  • Sodium Bicarbonate (if starting from the hydrochloride salt)

  • Ethanol or another suitable solvent

  • Air or an oxidizing agent (e.g., a mild catalyst)

  • Reaction vessel with stirring and provision for aeration

Procedure:

  • If starting with 4-bromophenylhydrazine hydrochloride, neutralize it by dissolving in water and adding a stoichiometric amount of a base like sodium bicarbonate until effervescence ceases. Extract the free base with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Dissolve the 4-bromophenylhydrazine in a suitable solvent such as ethanol in a reaction vessel.

  • Bubble air through the solution at room temperature or with gentle heating while stirring vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Alternatively, a catalytic amount of a transition metal catalyst known to promote oxidative coupling could be employed.

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), the product, this compound, is expected to precipitate from the solution due to its higher molecular weight and lower solubility.

  • Filter the solid product and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Mandatory Visualization

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-Bromophenylhydrazine cluster_1 Step 2: Synthesis of this compound 4-Bromoaniline 4-Bromoaniline Diazotization Diazotization 4-Bromoaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Reduction Reduction Diazonium Salt->Reduction 4-Bromophenylhydrazine 4-Bromophenylhydrazine Reduction->4-Bromophenylhydrazine Purification Purification 4-Bromophenylhydrazine->Purification Pure 4-Bromophenylhydrazine Pure 4-Bromophenylhydrazine Purification->Pure 4-Bromophenylhydrazine Oxidative Dimerization Oxidative Dimerization Pure 4-Bromophenylhydrazine->Oxidative Dimerization This compound This compound Oxidative Dimerization->this compound

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Kinase Inhibitor Synthesis

Derivatives of 1,2-diarylhydrazines can serve as scaffolds for the synthesis of kinase inhibitors. These inhibitors often target signaling pathways that are aberrantly activated in diseases like cancer. One such critical pathway is the PI3K/AKT/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 1,2-Diarylhydrazine Derivative 1,2-Diarylhydrazine Derivative 1,2-Diarylhydrazine Derivative->PI3K Inhibition 1,2-Diarylhydrazine Derivative->AKT Inhibition 1,2-Diarylhydrazine Derivative->mTOR Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Application Notes

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The presence of two bromine atoms allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

The 1,2-diarylhydrazine core is a known pharmacophore in a number of bioactive molecules. Specifically, derivatives of this scaffold have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival, and its hyperactivation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, AKT, and mTOR, are of significant therapeutic interest. The structural features of 1,2-diarylhydrazine derivatives can be tailored to fit into the ATP-binding pocket of these kinases, thereby inhibiting their activity and blocking downstream signaling.

The synthesis of libraries of compounds derived from this compound can lead to the discovery of novel and potent kinase inhibitors. The synthetic accessibility of this intermediate, as detailed in the provided protocols, facilitates such drug discovery efforts.

References

Application Notes & Protocols: The Use of 1,2-Bis(4-bromophenyl)hydrazine in the Synthesis of Novel Bis-Pyrazolium Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a prospective application for 1,2-bis(4-bromophenyl)hydrazine in the synthesis of novel bis-pyrazolium dyes. While direct literature on the use of this specific precursor in dye synthesis is scarce, the inherent chemical reactivity of the 1,2-diarylhydrazine moiety suggests its utility in forming colored heterocyclic compounds. This application note provides a theoretical framework and a detailed, hypothetical experimental protocol for the synthesis of a bis-pyrazolium dye through the condensation of this compound with a 1,3-diketone, followed by oxidative cyclization. The potential properties and characterization of the resulting dye are also discussed.

Introduction

1,2-diarylhydrazines are versatile building blocks in organic synthesis. Their reaction with 1,3-dicarbonyl compounds provides a reliable route to pyrazole and pyrazolium derivatives. Pyrazolium dyes are a class of cationic heterocyclic dyes known for their intense color, fluorescence, and stability, with applications in various fields, including biological imaging and materials science. The presence of two hydrazine functionalities in this compound offers the potential for the synthesis of dimeric or "bis" pyrazolium structures, which could lead to dyes with unique photophysical properties. The bromo-substituents on the phenyl rings provide a handle for further functionalization, allowing for the tuning of the dye's properties or for its conjugation to other molecules.

This application note details a hypothetical synthetic pathway for a novel bis-pyrazolium dye, designated as [Bis-(4-bromophenyl)pyrazolium Dye-1], derived from this compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Condensation: Reaction of this compound with two equivalents of a 1,3-diketone (e.g., acetylacetone) to form a bis-hydrazone intermediate.

  • Oxidative Cyclization: Intramolecular cyclization of the bis-hydrazone in the presence of an oxidizing agent to yield the final bis-pyrazolium dye.

A general schematic for this proposed reaction is presented below.

Workflow for the Proposed Synthesis of Bis-Pyrazolium Dye-1

Figure 1. A flowchart illustrating the proposed synthetic and purification workflow for Bis-Pyrazolium Dye-1.

Hypothetical Experimental Protocol

3.1. Materials and Methods

  • Materials: this compound, Acetylacetone, Acetic Acid (glacial), Ethanol, Iodine, Diethyl ether, Deuterated solvents for NMR (e.g., DMSO-d6), Mass spectrometry grade solvents.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus (Büchner funnel), melting point apparatus, NMR spectrometer, Mass spectrometer, UV-Vis spectrophotometer.

3.2. Synthesis of the Bis-hydrazone Intermediate

  • In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethanol.

  • Add 2.2 equivalents of acetylacetone to the solution.

  • Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The bis-hydrazone intermediate is expected to precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

3.3. Synthesis of Bis-Pyrazolium Dye-1

  • Suspend the dried bis-hydrazone intermediate in 50 mL of a suitable solvent such as ethanol or acetic acid in a 100 mL round-bottom flask.

  • Add 2.5 equivalents of iodine as the oxidizing agent.

  • Heat the mixture to reflux with stirring for 6 hours. The formation of the colored dye should be observable.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude dye may precipitate. Collect the solid by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol and then with diethyl ether to remove any unreacted iodine.

  • Purify the crude dye by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hypothetical Data and Characterization

The following table summarizes the expected (hypothetical) data for the synthesized bis-pyrazolium dye.

ParameterExpected Value
Appearance Deeply colored crystalline solid
Yield 40-60%
Melting Point >250 °C (with decomposition)
λmax (in Ethanol) 450-550 nm
Molar Absorptivity (ε) 30,000 - 50,000 M⁻¹cm⁻¹
¹H NMR (DMSO-d6) Aromatic protons, methyl protons on pyrazolium rings
Mass Spectrometry (ESI+) Peak corresponding to the molecular ion [M]⁺

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the bis-hydrazone intermediate and the final dye.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • UV-Vis Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol) would be recorded to determine the maximum absorption wavelength (λmax) and the molar absorptivity, which are key indicators of the dye's color and intensity.

Logical Relationship of Synthesis

The synthesis of the target bis-pyrazolium dye is based on a logical progression of chemical transformations.

G Start This compound Condensation Condensation Reaction Start->Condensation Diketone 1,3-Diketone Diketone->Condensation Intermediate Bis-hydrazone Intermediate Condensation->Intermediate Oxidation Oxidative Cyclization Intermediate->Oxidation Dye Bis-Pyrazolium Dye Oxidation->Dye

Figure 2. Logical flow of the proposed dye synthesis.

Disclaimer: The experimental protocol and data presented in this application note are hypothetical and based on established principles of organic chemistry. They are intended to serve as a starting point for research and development. Actual experimental conditions and results may vary. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2-Bis(4-bromophenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromoaniline or 4-bromophenylhydrazine, byproducts from side reactions like oxidation products (azoxy- and azo compounds), and residual solvents from the synthesis. The presence of these impurities can affect the product's stability, reactivity, and overall purity.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Selecting an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a polar aprotic solvent or a mixture of solvents is often effective. Ethanol is a commonly used solvent for the recrystallization of similar hydrazine derivatives.[1][2] Other potential solvent systems include mixtures of ethanol/water, or toluene. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: What are the suggested conditions for column chromatography of this compound?

A4: Column chromatography is effective for separating the target compound from closely related impurities. A silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen based on the polarity of the compound and its impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often employed to achieve good separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Oiling out during recrystallization.

Possible Cause Solution
The solvent is too non-polar for the compound.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then cool the solution very slowly with gentle stirring.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Impurities are depressing the melting point.Attempt a preliminary purification step, such as a wash with a suitable solvent, before recrystallization.

Problem 2: Poor separation or streaking on the column chromatography.

| Possible Cause | Solution | | The chosen mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. | | The chosen mobile phase is not polar enough. | Gradually increase the polarity of the eluent to improve the mobility of the compound. | | The compound is interacting strongly with the silica gel (acidic). | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[3] | | The sample is overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. | | The compound is degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a base, or consider using a different stationary phase like alumina. |

Problem 3: The purified product is colored (yellowish or brownish).

| Possible Cause | Solution | | Presence of colored oxidation byproducts (e.g., azo compounds). | Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities.[4] | | Air oxidation of the hydrazine functionality. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially at elevated temperatures. | | Residual acidic impurities. | Wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) before the final purification step. |

Experimental Protocols

Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat gently. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the selected hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Recrystallization Column Chromatography
Typical Purity >98%>99%
Typical Yield 60-80%50-70%
Scale Milligrams to kilogramsMilligrams to grams
Time Required 2-4 hours4-8 hours
Cost LowModerate
Complexity LowHigh

Visualization

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Impurities Impurities Recrystallization->Impurities Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography Column Chromatography PureProduct Pure Product (>99%) ColumnChromatography->PureProduct ColumnChromatography->Impurities Decision Purity Acceptable? Analysis->Decision Decision->ColumnChromatography No Decision->PureProduct Yes

References

Technical Support Center: Synthesis of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-Bis(4-bromophenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound, a symmetrical diarylhydrazine, can be synthesized through several methods. The most common approaches involve the coupling of 4-bromophenyl precursors. Key methods include:

  • Ullmann-type Condensation: This classic method involves the copper-catalyzed coupling of two equivalents of an aryl halide. In this case, 4-bromoaniline or a related derivative can be self-coupled in the presence of a copper catalyst.

  • Reductive Coupling of Nitroaromatics: 4-Bromonitrobenzene can be reduced using various reducing agents, such as zinc dust in an acidic medium, to facilitate the formation of the N-N bond.

  • Oxidative Coupling of Anilines: Direct oxidation of 4-bromoaniline can lead to the formation of the corresponding azo compound, which can then be selectively reduced to the desired hydrazine.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Side Reactions: Competing side reactions are a common cause of reduced yields. For instance, in Ullmann-type couplings, homo-coupling of the starting material can occur. In reductive couplings, over-reduction to the corresponding aniline (4-bromoaniline) is a possibility.

  • Product Decomposition: The desired product may be unstable under the reaction conditions, leading to degradation.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.

Q3: What are the typical side products I should be aware of?

A3: Depending on the synthetic route, several side products can be formed:

  • 4-Bromoaniline: The starting material for many routes and a potential product of over-reduction or incomplete coupling.

  • Azoxy- and Azobenzene Derivatives: Incomplete reduction of nitroaromatics or oxidation of the hydrazine product can lead to the formation of 4,4'-dibromoazoxybenzene and 4,4'-dibromoazobenzene.

  • Dehalogenated Products: In some cases, the bromine atoms may be cleaved, leading to the formation of 1,2-diphenylhydrazine or aniline.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is crucial for obtaining a high-purity final compound. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system will need to be determined to effectively separate the product from impurities.

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with a non-polar solvent can remove unreacted starting materials, while an aqueous wash can remove inorganic salts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (in coupling reactions).Ensure the catalyst is fresh or properly activated. For Ullmann reactions, using freshly prepared activated copper powder can improve results.
Incorrect reaction temperature.Optimize the reaction temperature. Ullmann-type reactions often require high temperatures (150-200 °C), while reductive couplings may proceed at lower temperatures.
Poor quality of starting materials.Use high-purity, dry starting materials and solvents. Moisture can significantly impact many coupling reactions.
Formation of Significant Amounts of 4-Bromoaniline Over-reduction in reductive coupling methods.Carefully control the amount of reducing agent and the reaction time. Monitor the reaction progress by TLC or GC-MS to stop the reaction once the desired product is formed.
Presence of Colored Impurities (Yellow/Orange) Formation of azo or azoxy compounds.Ensure complete reduction in reductive coupling methods. During workup, avoid exposure to strong oxidizing agents. Purification by recrystallization or chromatography can remove these impurities.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.Choose a workup solvent in which the product has low solubility to facilitate precipitation.
Emulsion formation during aqueous workup.Add a small amount of brine to the aqueous layer to break the emulsion.
Product Purity is Low After Recrystallization Inappropriate recrystallization solvent.Screen for a more suitable solvent or solvent mixture that provides a significant difference in solubility of the product and impurities at different temperatures.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.

Experimental Protocols

Below are detailed methodologies for key synthetic routes.

Method 1: Reductive Coupling of 4-Bromonitrobenzene

This method involves the reduction of 4-bromonitrobenzene using zinc powder in an acidic medium.

Materials:

  • 4-Bromonitrobenzene

  • Zinc dust

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Sodium Hydroxide solution (20-30%)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromonitrobenzene in ethanol.

  • To this suspension, add zinc dust in portions.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove unreacted zinc dust.

  • Carefully neutralize the filtrate with a sodium hydroxide solution until the pH is basic (pH ~10), which will precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary (Method 1)

ParameterValue
Reactant Ratio 4-Bromonitrobenzene : Zinc : HCl (molar ratio) ~ 1 : 3-5 : 5-10
Reaction Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Typical Yield 60-80% (after purification)
Method 2: Ullmann-type Condensation of 4-Bromoaniline

This method involves the self-coupling of 4-bromoaniline using a copper catalyst.

Materials:

  • 4-Bromoaniline

  • Copper(I) Iodide (CuI) or Copper powder (activated)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromoaniline, copper(I) iodide, and potassium carbonate.

  • Add dry DMF or DMSO to the flask.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Method 2)

ParameterValue
Reactant Ratio 4-Bromoaniline : CuI : K₂CO₃ (molar ratio) ~ 1 : 0.1-0.2 : 2
Reaction Temperature 150-200 °C
Reaction Time 12-24 hours
Typical Yield 40-60% (after purification)

Visualizations

Experimental Workflow for Reductive Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Suspend 4-Bromonitrobenzene in Ethanol B Add Zinc Dust A->B C Add Conc. HCl B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Filter E->F G Neutralize with NaOH F->G H Filter Crude Product G->H I Recrystallization or Column Chromatography H->I

Caption: Workflow for the synthesis of this compound via reductive coupling.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check Reaction Completion (TLC/GC-MS) Start->Q1 A1 Incomplete Reaction Q1->A1 No Q2 Significant Side Products Observed? Q1->Q2 Yes S1 Increase Reaction Time/ Temperature or Check Catalyst A1->S1 End Yield Improved S1->End A2 Yes Q2->A2 Yes Q3 Product Loss During Purification? Q2->Q3 No S2 Optimize Reactant Ratios/ Control Reaction Conditions A2->S2 S2->End A3 Yes Q3->A3 Yes Q3->End No S3 Optimize Purification Method (e.g., change solvent) A3->S3 S3->End

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

stability and degradation issues of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2-Bis(4-bromophenyl)hydrazine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a symmetrically substituted diarylhydrazine. Hydrazine derivatives are a class of compounds with two nitrogen atoms linked by a covalent bond and can have various substituents.[1] Halogenated phenylhydrazines are often used as intermediates in the synthesis of more complex molecules such as dyes, pharmaceuticals, and agrochemicals.[1]

Q2: What are the primary stability concerns for this compound?

The primary stability concern for 1,2-diarylhydrazines, including this compound, is their susceptibility to oxidation. This can be triggered by exposure to air, light, or oxidizing agents, leading to the formation of the corresponding azo compound, (E)-1,2-bis(4-bromophenyl)diazene. The N-N bond is also susceptible to cleavage under certain conditions.

Q3: How should this compound be properly stored?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to minimize exposure to air and moisture.[2][3][4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q4: What are the known degradation products of this compound?

The most common degradation product is the corresponding azo compound, (E)-1,2-bis(4-bromophenyl)diazene, formed through oxidation. Under more forcing conditions, such as high temperatures, cleavage of the N-N bond and C-N bonds can occur, potentially leading to the formation of 4-bromoaniline and other decomposition products. Thermal decomposition of similar compounds can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Color Change of the Compound

Problem: A freshly opened container of this compound, which should be a stable solid, shows a distinct yellow or orange coloration.

Possible Cause: This color change is a strong indicator of oxidation. The yellow-orange color is likely due to the formation of (E)-1,2-bis(4-bromophenyl)diazene (the corresponding azo compound).

Troubleshooting Steps:

  • Assess Purity: Before use, analyze the purity of the compound using techniques like HPLC-UV or TLC to quantify the extent of degradation.

  • Purification: If the level of impurity is significant, consider recrystallization to purify the compound. A suitable solvent system would need to be determined empirically, but a non-polar solvent or a mixture of polar and non-polar solvents might be effective.

  • Prevent Further Degradation: After purification, or when handling a new batch, ensure the compound is stored under an inert atmosphere and protected from light.

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products

Problem: Reactions involving this compound as a starting material are giving low yields or producing unexpected side products.

Possible Causes:

  • Degraded Starting Material: The presence of the oxidized azo-compound impurity in the starting material can interfere with the desired reaction.

  • Reaction Conditions: The reaction conditions (e.g., presence of air, certain metal catalysts, or high temperatures) might be promoting the degradation of the starting material or the product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Always check the purity of the this compound before starting a reaction.

  • Degas Solvents: For sensitive reactions, use degassed solvents to minimize the presence of dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Optimize Temperature: If high temperatures are required, perform a stability study of the starting material under the reaction conditions (without other reagents) to assess its thermal stability.

  • Analyze Side Products: Isolate and characterize any significant side products to understand the degradation pathway and optimize the reaction conditions to minimize their formation.

Issue 3: Difficulty in Monitoring Reaction Progress by TLC

Problem: It is difficult to distinguish between the starting material and the potential oxidized impurity on a TLC plate.

Possible Cause: The polarity of this compound and its corresponding azo-compound might be very similar, leading to poor separation on TLC.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with a wide range of solvent systems with varying polarities to achieve better separation.

  • Visualization Techniques: Use different visualization techniques. While both compounds may be UV-active, staining with a reagent that is specific for hydrazines (e.g., a solution of p-dimethylaminobenzaldehyde in acidic ethanol, which forms a colored Schiff base) can help differentiate the starting material from the azo-compound.

  • Alternative Analytical Technique: If TLC remains challenging, use HPLC-UV for more reliable monitoring of the reaction progress and purity assessment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀Br₂N₂[5][6]
Molecular Weight 342.03 g/mol [5][6]
CAS Number 19717-43-2[5]
Predicted pKa 1 ± 0.70[5]
Canonical SMILES C1=CC(=CC=C1NNC2=CC=C(C=C2)Br)Br[5]

Experimental Protocols

Protocol 1: Synthesis of Symmetrical 1,2-Diarylhydrazines (General Method)

This protocol is a general method for the synthesis of symmetrical diarylhydrazines and may need to be optimized for this compound.

Materials:

  • Corresponding aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene)

  • Hydrazine hydrate

  • Palladium or Copper catalyst

  • Appropriate ligand

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, DMF, DMSO)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the hydrazine hydrate.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Synthesis Issues:

  • Low Yield: Increase reaction temperature, try a different catalyst/ligand system, or use a more reactive aryl halide.

  • Formation of Side Products: Over-reduction or N-N bond cleavage can occur. Optimize the reaction time and temperature. Ensure the reaction is performed under strictly anaerobic conditions.

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general HPLC-UV method that can be adapted to analyze the purity of this compound and detect its primary oxidation product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient elution may be necessary to achieve good separation. A typical gradient could be starting with a higher percentage of A and gradually increasing the percentage of B.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Monitor at a wavelength where both the hydrazine and the azo-compound have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector would be ideal to obtain the full UV spectrum of each peak.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

DegradationPathway Hydrazine This compound Azo (E)-1,2-Bis(4-bromophenyl)diazene Hydrazine->Azo Oxidation (Air, Light) Aniline 4-Bromoaniline Hydrazine->Aniline N-N Bond Cleavage (e.g., High Temperature) Other Other Decomposition Products Azo->Other Further Degradation Aniline->Other Further Degradation

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Purity Analysis

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with UV Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for the purity analysis of this compound by HPLC-UV.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(4-bromophenyl)hydrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: Currently, a direct, one-step synthesis of this compound is not well-documented in readily available literature. The most plausible and commonly inferred route involves a two-stage process:

  • Synthesis of the precursor, 4-bromophenylhydrazine, from 4-bromoaniline. This is a well-established procedure involving diazotization followed by reduction.

  • Dimerization of 4-bromophenylhydrazine to form this compound. This step likely proceeds via an oxidative coupling reaction, although specific optimized conditions are not widely published.

Q2: I am having trouble with the first step, the synthesis of 4-bromophenylhydrazine. What are the key parameters to control?

A2: The synthesis of 4-bromophenylhydrazine from 4-bromoaniline is sensitive to several factors. The reaction proceeds in two main steps: diazotization and reduction. Careful control of temperature, pH, and reagent addition is crucial for good yield and purity.

Q3: What are the common side reactions to be aware of during the synthesis of 4-bromophenylhydrazine?

A3: During the diazotization step, decomposition of the diazonium salt can occur if the temperature is not kept low (typically 0-5 °C), leading to the formation of 4-bromophenol and other impurities. In the reduction step, over-reduction can potentially lead to the formation of 4-bromoaniline. Incomplete reaction will leave unreacted diazonium salt, which can be hazardous upon isolation.

Q4: My final product of this compound is impure. What are the likely contaminants and how can I purify it?

A4: Impurities may include unreacted 4-bromophenylhydrazine, oxidation byproducts, and potentially triazenes or other coupled species. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be an effective purification method.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 4-bromophenylhydrazine hydrochloride.
Possible Cause Suggested Solution
Incomplete diazotization Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure efficient stirring.
Decomposition of diazonium salt Maintain a low temperature throughout the diazotization and before the reduction step. Avoid exposure to direct sunlight.
Inefficient reduction Ensure the reducing agent (e.g., zinc dust or sodium sulfite) is of good quality and added portion-wise to control the reaction temperature. Adjust the pH to the optimal range for the chosen reducing agent.
Loss of product during workup Ensure complete precipitation of the hydrochloride salt by adjusting the pH and cooling the solution sufficiently. Use an appropriate solvent for washing the product to minimize losses.
Problem 2: Difficulty in the oxidative coupling of 4-bromophenylhydrazine.
Possible Cause Suggested Solution
Incorrect oxidant The choice of oxidant is critical. Common oxidants for coupling hydrazines include air (O2), hydrogen peroxide, or mild metal-based oxidants. The optimal oxidant will need to be determined experimentally.
Sub-optimal reaction conditions Systematically screen reaction parameters such as solvent, temperature, and reaction time. The polarity of the solvent can significantly influence the reaction rate and selectivity.
Formation of over-oxidized byproducts Use a stoichiometric amount of the oxidant or a mild oxidant to avoid the formation of azo compounds or other over-oxidized species. Monitor the reaction closely by TLC or LC-MS.
Low reactivity of the substrate The presence of the electron-withdrawing bromine atom may decrease the nucleophilicity of the hydrazine. The use of a suitable catalyst (e.g., a transition metal complex) may be necessary to facilitate the coupling.

Experimental Protocols

Synthesis of 4-Bromophenylhydrazine Hydrochloride (Precursor)

This protocol is a generalized procedure based on common methods found in the literature.[1][2]

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Zinc dust or Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Diazotization:

    • Dissolve 4-bromoaniline in a mixture of concentrated HCl and water in a flask.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring at this temperature for 30-60 minutes after the addition is complete.

  • Reduction:

    • In a separate flask, prepare a solution or slurry of the reducing agent (e.g., zinc dust in water or an aqueous solution of sodium sulfite).

    • Slowly add the cold diazonium salt solution to the reducing agent mixture with vigorous stirring, while maintaining the temperature as specified in the chosen protocol (e.g., below 20 °C for zinc/HCl).

    • After the addition is complete, continue stirring until the reaction is complete (indicated by a color change, e.g., to a greyish-white suspension with zinc).

  • Workup and Isolation:

    • Basify the reaction mixture with a concentrated NaOH solution to a pH of around 10 to precipitate the crude 4-bromophenylhydrazine.

    • Filter the crude product and wash it with cold water.

    • Alternatively, extract the free base with an organic solvent.

    • To obtain the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., ethanol) and add concentrated HCl until precipitation is complete.

    • Filter the 4-bromophenylhydrazine hydrochloride, wash with a small amount of cold solvent, and dry under vacuum.

Illustrative Oxidative Coupling to this compound

Materials:

  • 4-Bromophenylhydrazine

  • A mild oxidizing agent (e.g., air, dilute hydrogen peroxide, or a copper(II) salt)

  • A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

  • A base (optional, e.g., triethylamine)

Procedure:

  • Dissolve 4-bromophenylhydrazine in the chosen solvent.

  • If using a base, add it to the solution.

  • Slowly add the oxidizing agent at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent for peroxide).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Bromophenylhydrazine Hydrochloride

ParameterDiazotizationReduction (with Zinc)
Starting Material 4-Bromoaniline4-Bromophenyl diazonium salt
Reagents Conc. HCl, NaNO₂Zinc dust, Conc. HCl, NaOH
Temperature 0-5 °C15-20 °C (addition), then 5 °C (precipitation)
pH AcidicAcidic (reduction), then ~10 (precipitation)
Reaction Time 1-1.5 hoursVaries, until reaction completion

Visualizations

experimental_workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dimerization start 4-Bromoaniline diazotization Diazotization (HCl, NaNO2, 0-5 °C) start->diazotization reduction Reduction (e.g., Zn/HCl) diazotization->reduction precursor 4-Bromophenylhydrazine (or its HCl salt) reduction->precursor coupling Oxidative Coupling (Oxidant, Solvent, Temp) precursor->coupling purification Purification (Recrystallization or Chromatography) coupling->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issues cluster_coupling Coupling Reaction Issues start Low Yield or Impure Product temp_control Check Temperature Control (0-5 °C for Diazotization) start->temp_control reagent_quality Verify Reagent Quality (Fresh NaNO2, Active Zn) start->reagent_quality ph_adjustment Optimize pH (Acidic for Diazotization, Basic for Precipitation) start->ph_adjustment oxidant_choice Screen Different Oxidants (Air, H2O2, etc.) start->oxidant_choice solvent_effect Investigate Solvent Polarity start->solvent_effect catalyst_screening Consider Catalysis (e.g., Transition Metal) start->catalyst_screening

Caption: Troubleshooting logic for synthesis optimization.

References

proper handling and storage of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 1,2-Bis(4-bromophenyl)hydrazine (CAS No. 19717-43-2). The information is compiled from available safety data and supplier recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. It is recommended to store the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.[1] Some suppliers also recommend cold-chain transportation to ensure the compound's stability upon arrival.[1]

Q2: The compound has changed color. Is it still usable?

A2: A change in color can indicate degradation of the compound. This may be caused by exposure to light, oxygen, or temperatures outside the recommended range. If you observe a color change, it is advisable to assess the purity of the compound before proceeding with your experiment. Proper storage from the moment of receipt is the best way to prevent degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood.

Q4: How should I handle the compound to minimize exposure and contamination?

A4: Handle this compound in a designated area, away from ignition sources. Minimize the generation of dust. Keep the container tightly sealed when not in use. After handling, wash hands thoroughly.

Q5: What should I do in case of a spill?

A5: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area of the spill should then be cleaned with an appropriate solvent and washed thoroughly. For larger spills, or if you are unsure how to proceed, evacuate the area and consult your institution's environmental health and safety (EHS) department.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify that the compound has been consistently stored at 2-8°C, in the dark, and under an inert atmosphere. If storage conditions were not optimal, consider using a fresh batch of the compound.
Inconsistent solubility Presence of impurities from degradation.Ensure the solvent is appropriate for this compound. If the compound has been stored correctly and solubility issues persist, it may be a sign of degradation.
Visible changes in the solid (e.g., clumping, discoloration) Exposure to moisture or air.Always handle the compound under an inert atmosphere if possible and ensure the storage container is airtight. Do not use if significant changes in appearance are observed.

Physical and Chemical Properties

Property Value
CAS Number 19717-43-2
Molecular Formula C₁₂H₁₀Br₂N₂
Molecular Weight 342.03 g/mol [1]
Appearance Solid
Melting Point 123.4-125.1 °C
Boiling Point (Predicted) 319.8 ± 42.0 °C

Experimental Workflow: Handling and Storage

G cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling for Experimentation cluster_post_handling Post-Handling Receipt Receive this compound (Verify Cold-Chain if applicable) Storage_Conditions Store at 2-8°C Receipt->Storage_Conditions Inert_Atmosphere Keep under Inert Atmosphere Storage_Conditions->Inert_Atmosphere Darkness Store in a Dark Place Inert_Atmosphere->Darkness Preparation Equilibrate to Room Temperature (in a desiccator if possible) Darkness->Preparation For Experimental Use Weighing Weigh desired amount (preferably under inert gas) Preparation->Weighing Experiment Proceed with Experiment Weighing->Experiment Resealing Tightly Reseal Container Experiment->Resealing Return_Storage Return to Proper Storage Conditions Resealing->Return_Storage G Compound This compound (Stable State) Degradation Degraded Compound (Impurities Present) Compound->Degradation leads to Light Exposure to Light Light->Degradation Air Exposure to Air/Oxygen Air->Degradation High_Temp Temperature > 8°C High_Temp->Degradation Proper_Storage Proper Storage: - 2-8°C - Inert Atmosphere - Dark Proper_Storage->Compound Maintains

References

Technical Support Center: Crystallization of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1,2-Bis(4-bromophenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available data for structurally similar compounds, acetone is a recommended starting solvent for the recrystallization of this compound.[1] Ethanol and ethyl acetate may also be suitable options. For the related precursor, 4-bromophenylhydrazine, water has been used for purification, suggesting that aqueous solvent systems could also be explored.[2] A two-solvent system, such as ethanol-water or acetone-hexane, may also be effective.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when impurities are present or the melting point of the compound is low.[3][4] To address this, you can try the following:

  • Add more solvent: This can help keep the compound dissolved at a lower temperature.[3]

  • Lower the crystallization temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Use a different solvent or solvent system: A solvent in which the compound is less soluble may prevent oiling out.

  • Purify the crude material: Oiling out is often caused by impurities that depress the melting point. Consider purifying your material using column chromatography before crystallization.[3]

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

A3: If no crystals form, your solution may not be supersaturated. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.

  • Add a seed crystal: If you have a small crystal of this compound, adding it to the solution can initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Try a different solvent: The chosen solvent may be too good at dissolving your compound.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, you can lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem Possible Cause Suggested Solution
Oiling Out The melting point of the compound is lower than the temperature of the solution; High impurity levels.[3]Add more of the primary solvent; Cool the solution more slowly; Use a seed crystal; Further purify the crude product before crystallization.[3]
No Crystal Formation The solution is not supersaturated; The compound is too soluble in the chosen solvent.Scratch the inside of the flask with a glass rod; Add a seed crystal; Evaporate some of the solvent; Change to a less polar solvent or use a two-solvent system.
Colored Crystals Colored impurities are present in the crude product.Add activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product.
Poor Crystal Quality (e.g., needles, plates) Rapid crystal growth.Slow down the cooling rate; Use a solvent system that promotes slower crystal growth; Consider vapor diffusion crystallization for smaller scales.
Low Yield Too much solvent was used; The compound is significantly soluble in the cold solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution; Cool the solution to a lower temperature (e.g., in a freezer); Pre-heat the filtration apparatus.

Experimental Protocols

Recrystallization Protocol using a Single Solvent (e.g., Acetone)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., acetone) and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask with a small amount of hot solvent to prevent premature crystallization. Quickly filter the hot solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Visualizations

Troubleshooting_Crystallization cluster_outcomes Possible Outcomes cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out start Start Crystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Oiling out occurs observe->oiling_out Problem end Pure Crystals crystals->end scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed evaporate Reduce solvent no_crystals->evaporate add_solvent Add more solvent oiling_out->add_solvent slow_cool Cool slower oiling_out->slow_cool repurify Re-purify crude oiling_out->repurify scratch->cool seed->cool evaporate->cool add_solvent->cool slow_cool->cool repurify->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Experimental_Workflow start Crude this compound dissolution 1. Dissolve in minimum hot solvent start->dissolution hot_filtration 2. Hot filtration (if needed) dissolution->hot_filtration cooling 3. Slow cooling to room temperature hot_filtration->cooling ice_bath 4. Further cooling in ice bath cooling->ice_bath filtration 5. Vacuum filtration ice_bath->filtration washing 6. Wash with cold solvent filtration->washing drying 7. Dry crystals washing->drying end Pure Crystals drying->end

Caption: A typical experimental workflow for the recrystallization process.

References

Technical Support Center: Degradation of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying the degradation pathways of 1,2-Bis(4-bromophenyl)hydrazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of this compound, suggesting potential causes and solutions.

Problem Potential Cause Suggested Solution
Unexpected peaks in HPLC/GC-MS analysis of a fresh sample. Impurities from synthesis or minor degradation during storage.Characterize the impurities by mass spectrometry to determine if they are related to starting materials or known degradation products. Ensure proper storage conditions (cool, dark, inert atmosphere).
Loss of parent compound signal over a short period in solution. The compound may be unstable in the chosen solvent or under ambient light.Conduct stability studies in different solvents and under controlled light and temperature conditions. Prepare solutions fresh before use. Consider using amber vials and working under subdued light.
Formation of a yellow-orange colored product upon exposure to air. Oxidation of the hydrazine moiety to an azo compound is a likely degradation pathway.Minimize exposure to air and oxidizing agents. Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in degradation studies. Variability in experimental conditions such as temperature, light intensity, or concentration of reactive species.Tightly control all experimental parameters. Use a calibrated light source for photodegradation studies and a thermostat-controlled reaction vessel for thermal and hydrolytic studies.
Difficulty in identifying degradation products by mass spectrometry. Complex fragmentation patterns or formation of multiple low-level degradants.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Employ tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemical structure and reactivity of related compounds, the primary degradation pathways for this compound are expected to be oxidation, thermal decomposition, and photodegradation. Hydrolysis may occur under specific pH and temperature conditions.

Q2: What is the likely product of oxidative degradation?

A2: The oxidation of 1,2-diarylhydrazines typically yields the corresponding azo compound. Therefore, the oxidation of this compound is expected to form (E)-bis(4-bromophenyl)diazene, which is often a colored compound.[1]

Q3: What products can be expected from thermal decomposition?

A3: Thermal stress is likely to cause cleavage of the N-N and C-N bonds. This can lead to the formation of 4-bromoaniline and various radical species that can recombine to form a complex mixture of products. At higher temperatures, further decomposition to ammonia, nitrogen gas, and hydrogen gas is possible.

Q4: How does this compound behave under photolytic conditions?

A4: Brominated aromatic compounds are known to undergo photodegradation, primarily through the cleavage of the carbon-bromine bond (debromination). Therefore, exposure to UV light is expected to cause sequential loss of bromine atoms from the phenyl rings.

Q5: Is this compound susceptible to hydrolysis?

A5: While hydrazones are known to be labile to hydrolysis, the N-N bond in hydrazines can also be cleaved under certain hydrolytic conditions, particularly at non-neutral pH and elevated temperatures.[2][3][4] The stability of this compound in aqueous solutions should be experimentally verified under the specific conditions of use.

Potential Degradation Products

The following table summarizes the potential degradation products of this compound based on the inferred degradation pathways.

Degradation Pathway Potential Products Molecular Weight ( g/mol )
Oxidation (E)-bis(4-bromophenyl)diazene340.02
Thermal Decomposition 4-Bromoaniline172.02
4,4'-Dibromobiphenyl311.97
Photodegradation 1-(4-Bromophenyl)-2-phenylhydrazine263.13
1,2-Diphenylhydrazine184.24
Hydrolysis 4-Bromophenylhydrazine187.04
4-Bromoaniline172.02

Experimental Protocols

Protocol 1: Oxidative Degradation Study
  • Objective: To investigate the oxidative degradation of this compound.

  • Materials: this compound, hydrogen peroxide (30%), acetonitrile, HPLC-grade water, amber HPLC vials.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • In an amber vial, mix 1 mL of the stock solution with 8 mL of acetonitrile and 1 mL of HPLC-grade water.

    • Add 100 µL of 30% hydrogen peroxide to initiate the oxidation.

    • Vortex the mixture and keep it at room temperature, protected from light.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction by adding a small amount of sodium sulfite solution, and analyze by HPLC-UV/MS.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks. Identify the major degradation product by its retention time and mass spectrum, comparing it to the expected (E)-bis(4-bromophenyl)diazene.

Protocol 2: Thermal Degradation Study
  • Objective: To assess the thermal stability of this compound.

  • Materials: this compound, sealed glass ampoules, oven or heating block, GC-MS system.

  • Procedure:

    • Place a small, accurately weighed amount (approx. 1 mg) of this compound into a glass ampoule.

    • Evacuate the ampoule and seal it under vacuum or fill it with an inert gas like nitrogen.

    • Place the sealed ampoule in an oven pre-heated to a specific temperature (e.g., 100°C, 150°C, 200°C).

    • After a set period (e.g., 24 hours), remove the ampoule and allow it to cool to room temperature.

    • Carefully open the ampoule, dissolve the residue in a suitable solvent (e.g., dichloromethane or methanol), and analyze by GC-MS.

  • Analysis: Identify the degradation products by comparing their mass spectra with spectral libraries and known fragmentation patterns of related compounds like 4-bromoaniline.

Signaling Pathways and Experimental Workflows

cluster_oxidation Oxidative Degradation Pathway parent_ox This compound azo (E)-bis(4-bromophenyl)diazene parent_ox->azo -2H⁺, -2e⁻ oxidant Oxidizing Agent (e.g., H₂O₂, Air) oxidant->parent_ox

Caption: Inferred oxidative degradation pathway of this compound.

cluster_thermal Thermal Degradation Pathway parent_th This compound intermediate Radical Intermediates (N-N and C-N bond cleavage) parent_th->intermediate heat Heat (Δ) heat->parent_th product1 4-Bromoaniline intermediate->product1 product2 Other Products intermediate->product2

Caption: Postulated thermal degradation pathway of this compound.

cluster_photodegradation Photodegradation Pathway parent_ph This compound debr1 1-(4-Bromophenyl)-2-phenylhydrazine parent_ph->debr1 -Br• uv UV Light (hν) uv->parent_ph debr2 1,2-Diphenylhydrazine debr1->debr2 -Br•

Caption: Hypothetical photodegradation pathway via sequential debromination.

cluster_workflow Experimental Workflow for Degradation Analysis start Prepare Sample Solution stress Apply Stress Condition (Oxidation, Heat, Light, Hydrolysis) start->stress sampling Collect Aliquots at Time Points stress->sampling analysis Analyze by HPLC-UV/MS or GC-MS sampling->analysis data Data Processing and Interpretation analysis->data end Identify Degradation Products and Determine Pathway data->end

Caption: General experimental workflow for studying degradation pathways.

References

Technical Support Center: Purification of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-Bis(4-bromophenyl)hydrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, methanol, or a mixture of ethanol and water.
Using Too Much Solvent Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Adding excess solvent will prevent efficient crystallization upon cooling.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product Loss During Filtration Ensure the filter paper is properly fitted in the Buchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
Problem 2: Product Oils Out During Recrystallization

Possible Causes and Solutions:

CauseSolution
Melting Point Below Solvent's Boiling Point If the melting point of the impure compound is lower than the boiling point of the solvent, it may melt instead of dissolving. The reported melting point of pure this compound is approximately 123-125°C. Choose a solvent with a lower boiling point or use a solvent mixture.
Insoluble Impurities The presence of significant amounts of insoluble impurities can hinder crystallization. Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.
Supersaturation The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained, then allow it to cool slowly.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth. Alternatively, add a seed crystal of pure this compound.
Problem 3: Poor Separation During Column Chromatography

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical for good separation. For this compound, a non-polar stationary phase like silica gel is common. Start with a low-polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition.
Column Overloading Using too much crude sample for the amount of stationary phase will result in broad, overlapping bands. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
Improper Column Packing An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Sample Application The sample should be applied to the column in a narrow band. Dissolve the crude product in the minimum amount of a relatively non-polar solvent, apply it to the top of the column, and allow it to adsorb onto the silica gel before starting the elution.
Elution Too Fast A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Maintain a steady and moderate flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes, which often involve the reduction of 4,4'-dibromoazobenzene (itself synthesized from 4-bromoaniline or 4-bromonitrobenzene), potential impurities include:

  • Unreacted Starting Materials: 4-bromoaniline or 4-bromonitrobenzene.

  • Reaction Intermediates: 4,4'-dibromoazoxybenzene and 4,4'-dibromoazobenzene.

  • Over-reduction Byproducts: 4-bromoaniline.

  • Side-reaction Products: Other brominated aromatic compounds.

Q2: How can I monitor the purity of this compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a silica gel plate and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The spots can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What is a good recrystallization solvent for this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of diarylhydrazines. Methanol or a mixture of ethanol and water can also be tested to optimize crystal yield and purity. The ideal solvent should dissolve the compound well when hot and poorly when cold.

Q4: Can I use activated carbon during recrystallization?

A4: Yes, if your crude product has colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use activated carbon sparingly, as it can also adsorb some of your desired product.

Q5: My purified product has a low melting point. What does this indicate?

A5: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp and well-defined melting point. For this compound, the expected melting point is around 123-125°C. If your product's melting point is significantly lower or melts over a wide range, further purification is necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading the Column: Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Analyze the resulting solid by determining its melting point and by TLC or HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀Br₂N₂
Molecular Weight 342.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 123-125 °C
Solubility Soluble in hot ethanol, methanol, dichloromethane. Sparingly soluble in cold alcohols and hexane.

Table 2: Purity Analysis Methods

MethodTypical ConditionsExpected Result for Pure Compound
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v)Visualization: UV light (254 nm)A single spot.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phaseMobile Phase: Acetonitrile:Water gradientDetection: UV at 254 nmA single sharp peak.
Melting Point Capillary melting point apparatusSharp melting range of 123-125 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification tlc TLC recrystallization->tlc hplc HPLC recrystallization->hplc mp Melting Point recrystallization->mp column_chromatography->tlc column_chromatography->hplc column_chromatography->mp pure_product Pure Product tlc->pure_product hplc->pure_product mp->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization success Pure Product recrystallization->success Successful failure Recrystallization Fails (Low Yield / Oiling Out / Still Impure) recrystallization->failure Unsuccessful troubleshoot_recryst Troubleshoot Recrystallization: - Check solvent - Adjust cooling rate - Use seed crystal failure->troubleshoot_recryst column_chrom Perform Column Chromatography failure->column_chrom Alternative troubleshoot_recryst->recrystallization Retry column_chrom->success Successful troubleshoot_column Troubleshoot Column: - Optimize eluent - Check loading - Adjust flow rate column_chrom->troubleshoot_column Unsuccessful troubleshoot_column->column_chrom Retry

Caption: Troubleshooting logic for purification issues.

managing air and moisture sensitivity of 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and moisture sensitivity of 1,2-Bis(4-bromophenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air?

A1: Yes, like many hydrazine derivatives, this compound is susceptible to oxidation by atmospheric oxygen. The N-N single bond is the primary site of reactivity and can be oxidized to form the corresponding azo compound, 1,2-Bis(4-bromophenyl)diazene, which is a colored impurity. This oxidation can be accelerated by exposure to light and trace metal impurities.

Q2: What are the signs of degradation in my sample of this compound?

A2: A pure sample of this compound should be a white to off-white solid. The primary sign of degradation due to air oxidation is a change in color, typically to yellow or orange, due to the formation of the colored azo compound. Other signs may include a change in melting point or the appearance of additional peaks in analytical data (e.g., NMR, LC-MS).

Q3: Is this compound sensitive to moisture?

Q4: How should I store this compound?

A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The container should be placed in a cool, dark, and dry location. A desiccator or a glovebox is the ideal storage environment.

Q5: Can I handle this compound on the open bench?

A5: For short periods and for non-quantitative transfers, handling on the open bench may be acceptable if the material is used immediately. However, for sensitive experiments or long-term storage, it is highly recommended to handle the compound in an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent exposure to air and moisture.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Reaction yields are consistently low or the reaction fails. Degradation of this compound due to improper handling or storage.1. Verify Compound Purity: Analyze the starting material by NMR or LC-MS to check for the presence of oxidation products (e.g., the corresponding azo compound).2. Improve Handling Technique: Handle the compound under an inert atmosphere (glovebox or Schlenk line).3. Use Fresh or Purified Material: If degradation is confirmed, use a fresh batch of the compound or purify the existing material.
The color of the this compound has changed from white to yellow/orange. Air oxidation of the hydrazine to the corresponding azo compound.1. Assess Suitability for Use: Depending on the reaction, the presence of a small amount of the oxidized product may not be detrimental. However, for sensitive reactions, purification is recommended.2. Purification: Recrystallization can be an effective method to remove the colored impurity. The choice of solvent will depend on the solubility of the hydrazine and the azo impurity.
Inconsistent analytical results (e.g., NMR, LC-MS) for the same batch of compound. The compound is degrading over time due to repeated exposure to air and moisture upon opening the container.1. Aliquot the Compound: Upon receiving or synthesizing a fresh batch, divide it into smaller, single-use aliquots under an inert atmosphere. This minimizes the exposure of the bulk material to air.2. Inert Atmosphere Storage: Store all aliquots in a desiccator or glovebox.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere (Glovebox)

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O). Bring the sealed container of this compound, a balance, spatulas, and weighing boats into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas several times to remove air and moisture.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, weigh the desired amount of the compound into a weighing boat on the balance.

  • Sealing: Immediately and tightly seal the main container of the this compound.

  • Use: The weighed sample can now be used in the experiment within the glovebox.

Protocol 2: Monitoring the Stability of this compound

  • Initial Analysis: Upon receipt or synthesis, obtain a baseline analysis of the compound using ¹H NMR and LC-MS.

  • Sample Preparation: Prepare several small samples (e.g., 5-10 mg) in separate vials. Expose one set of vials to the ambient atmosphere and store another set under an inert atmosphere in a desiccator.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), analyze one vial from each set by ¹H NMR and LC-MS.

  • Data Comparison: Compare the analytical data over time to the initial baseline. Look for the appearance of new peaks, particularly in the aromatic region of the NMR spectrum, and new masses in the LC-MS that could correspond to the oxidized azo compound or other degradation products.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_analysis Analysis storage Store under Inert Atmosphere (Ar/N2) glovebox Use Glovebox or Schlenk Line storage->glovebox Transfer weigh Weigh Quickly glovebox->weigh reaction Perform Reaction weigh->reaction Add to Reaction nmr_lcms NMR / LC-MS Analysis reaction->nmr_lcms Analyze Product

Caption: Recommended workflow for handling this compound.

degradation_pathway hydrazine This compound azo 1,2-Bis(4-bromophenyl)diazene (Colored Impurity) hydrazine->azo Oxidation (Air, O2) cleavage N-N Bond Cleavage Products (e.g., 4-bromoaniline) azo->cleavage Further Degradation

Caption: Potential degradation pathway of this compound.

Technical Support Center: Troubleshooting 1,2-Bis(4-bromophenyl)hydrazine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low reactivity with 1,2-Bis(4-bromophenyl)hydrazine in their experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity?

A1: The reduced reactivity of this compound is primarily due to the electronic effects of the bromine substituents. Bromine is an electron-withdrawing group, which decreases the electron density on the phenyl rings and, consequently, reduces the nucleophilicity of the hydrazine nitrogen atoms.[1] This lower nucleophilicity makes it less reactive towards electrophiles compared to unsubstituted or electron-donating group-substituted diarylhydrazines.

Q2: What are the most common reactions where low reactivity of this compound is observed?

A2: Low reactivity is often encountered in reactions that rely on the nucleophilic character of the hydrazine. Common examples include:

  • Fischer Indole Synthesis: Difficulty in the initial condensation with ketones or aldehydes and the subsequent cyclization.[2][3]

  • Synthesis of Pyrazoles and other Heterocycles: Slow or incomplete reaction with 1,3-dicarbonyl compounds or other precursors.

  • N-N Bond Cleavage/Functionalization: Reactions requiring the cleavage or derivatization of the hydrazine linkage can be sluggish.

Q3: Can the purity of this compound affect its reactivity?

A3: Absolutely. Impurities from the synthesis or degradation of the starting material can interfere with the desired reaction. It is crucial to use highly pure this compound. Characterization by techniques such as NMR and melting point determination is recommended before use.

Q4: How does the choice of solvent impact the reactivity?

A4: The solvent can significantly influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile can often enhance the reactivity of nucleophiles.[4] For reactions involving charged intermediates, the solvent's ability to stabilize these species is critical. It is advisable to screen a range of solvents to find the optimal conditions for your specific reaction.

Troubleshooting Guides

Issue 1: Poor yield in Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium.[5] The low nucleophilicity of this compound can hinder the initial formation of the hydrazone and the subsequent acid-catalyzed cyclization.

Troubleshooting Steps:

  • Choice of Acid Catalyst:

    • Brønsted Acids: While commonly used, strong protonating acids like HCl or H₂SO₄ might not be sufficient.[5] Consider using polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), which can also act as dehydrating agents.

    • Lewis Acids: Lewis acids such as ZnCl₂, AlCl₃, or BF₃·OEt₂ can be more effective in promoting the reaction by coordinating to the carbonyl oxygen, making it more electrophilic.[5]

  • Reaction Temperature:

    • Due to the reduced reactivity, higher reaction temperatures are often required. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Solvent Selection:

    • High-boiling point solvents like toluene, xylene, or dioxane are often effective as they allow for higher reaction temperatures.

    • For some substrates, polar aprotic solvents might be beneficial.

Experimental Protocol: Fischer Indole Synthesis with a Lewis Acid Catalyst

  • To a solution of the ketone/aldehyde (1.0 mmol) in anhydrous toluene (10 mL), add this compound (1.1 mmol).

  • Add the Lewis acid (e.g., ZnCl₂, 1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (or a temperature determined by optimization) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TsOH, PPA80-140 °CReadily available, inexpensive.May not be effective for deactivated hydrazines.
Lewis Acid ZnCl₂, AlCl₃, BF₃·OEt₂25-110 °CCan be more effective for challenging substrates.Stoichiometric amounts often needed, workup can be more complex.
Issue 2: Low conversion in the synthesis of pyrazoles from 1,3-dicarbonyls

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a classic condensation reaction. The electron-deficient nature of this compound can lead to slow reaction rates.

Troubleshooting Steps:

  • Catalyst:

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, HCl) can protonate the carbonyl group of the dicarbonyl compound, increasing its electrophilicity.

    • Base Catalysis: In some cases, a base can deprotonate the 1,3-dicarbonyl, forming a more nucleophilic enolate. However, this is less common for reactions with hydrazines.

  • Reaction Conditions:

    • Temperature: Increasing the temperature will generally increase the reaction rate. Refluxing in a suitable solvent is a common starting point.

    • Dehydration: The reaction produces water as a byproduct. Removing water, for example by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product.

Experimental Protocol: Synthesis of a Bis-pyrazole Derivative

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 mmol) and the 1,3-dicarbonyl compound (2.2 mmol) in toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, wash with saturated aqueous NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Table 2: Solvent and Temperature Effects on Pyrazole Synthesis

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticCommon solvent, but may require longer reaction times.
Acetic Acid118Polar ProticCan act as both solvent and catalyst.
Toluene111NonpolarAllows for azeotropic removal of water.
DMF153Polar AproticHigh boiling point, can accelerate reactions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reactivity of this compound start Low Reactivity Observed check_purity Verify Purity of Starting Material start->check_purity reaction_type Identify Reaction Type check_purity->reaction_type fischer_indole Fischer Indole Synthesis reaction_type->fischer_indole pyrazole_synthesis Pyrazole Synthesis reaction_type->pyrazole_synthesis other_reaction Other Nucleophilic Reactions reaction_type->other_reaction catalyst Optimize Catalyst (Brønsted vs. Lewis Acid) fischer_indole->catalyst catalyst_pz Add Catalyst (e.g., p-TsOH) pyrazole_synthesis->catalyst_pz solvent_screen Screen Solvents (Polar Aprotic vs. Nonpolar) other_reaction->solvent_screen temperature_solvent_fi Increase Temperature & Select High-Boiling Solvent catalyst->temperature_solvent_fi protocol_fi Follow Optimized Protocol temperature_solvent_fi->protocol_fi success Improved Reactivity protocol_fi->success dehydration Remove Water (e.g., Dean-Stark) catalyst_pz->dehydration temperature_solvent_pz Optimize Temperature & Solvent dehydration->temperature_solvent_pz protocol_pz Follow Optimized Protocol temperature_solvent_pz->protocol_pz protocol_pz->success concentration Adjust Reactant Concentrations solvent_screen->concentration concentration->success

Caption: Troubleshooting workflow for low reactivity.

Fischer_Indole_Pathway Key Steps in Fischer Indole Synthesis hydrazine This compound hydrazone Hydrazone Formation (Rate-limiting for deactivated hydrazines) hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement + Acid acid Acid Catalyst (Brønsted or Lewis) acid->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization indole Indole Product cyclization->indole

Caption: Fischer Indole Synthesis reaction pathway.

References

Technical Support Center: Solvent Effects on 1,2-Bis(4-bromophenyl)hydrazine Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 1,2-Bis(4-bromophenyl)hydrazine. It provides troubleshooting guides for common experimental issues and a list of frequently asked questions to support your research.

Troubleshooting Guides

This section addresses specific problems that may arise during the kinetic analysis of this compound reactions.

Issue: Slow or Incomplete Reactions
Possible Cause Troubleshooting Steps Detailed Explanation
Inappropriate Solvent 1. Evaluate Solvent Polarity: Switch to a more polar solvent (e.g., from toluene to acetonitrile or DMSO). 2. Ensure Solvent Purity: Use anhydrous grade solvents and consider distilling them before use to remove impurities that could inhibit the reaction.The oxidation of 1,2-diarylhydrazines often involves polar intermediates or transition states. Polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate.
Low Reactant Concentration 1. Increase Concentrations: Systematically increase the concentration of one or both reactants. 2. Verify Stoichiometry: Re-verify the molar ratios of your starting materials.Reaction rates are concentration-dependent. Ensuring adequate concentration and correct stoichiometry is crucial for achieving a measurable reaction rate.
Suboptimal Temperature 1. Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments. 2. Monitor for Degradation: Be mindful of the thermal stability of your reactants and products to prevent decomposition at higher temperatures.Higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which generally leads to a faster reaction rate.
Presence of Inhibitors 1. Purify Starting Materials: Recrystallize the this compound and ensure the purity of the other reagents. 2. Inert Atmosphere: If the reaction is sensitive to atmospheric oxygen, conduct the experiment under an inert atmosphere like nitrogen or argon.Impurities can sometimes act as radical scavengers or catalysts for side reactions, inhibiting the desired transformation.
Issue: Poor Reproducibility of Kinetic Data
Possible Cause Troubleshooting Steps Detailed Explanation
Inconsistent Solvent Quality 1. Standardize Solvent: Use a single batch of high-purity solvent for a series of experiments. 2. Proper Storage: Store solvents in sealed containers, protected from light and moisture, to maintain their integrity.Variations in solvent purity, especially water content, can significantly affect reaction rates, leading to inconsistent results.
Temperature Instability 1. Use a Thermostatted System: Employ a constant temperature bath (water or oil) to maintain a stable reaction temperature. 2. Continuous Monitoring: Place a calibrated thermometer in the reaction setup to monitor for any temperature fluctuations.Reaction rates are highly sensitive to temperature changes. Even minor fluctuations can lead to significant variations in the measured rate constants.
Inaccurate Solution Preparation 1. Use Calibrated Equipment: Prepare all solutions using calibrated volumetric flasks and pipettes. 2. Prepare Fresh Solutions: Make fresh reactant solutions for each set of experiments to avoid degradation over time.Errors in concentration will directly impact the calculated reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction rate of this compound?

A1: For reactions involving a transition state that is more polar than the reactants, increasing the solvent polarity is expected to increase the reaction rate. This is because polar solvents will better solvate and stabilize the polar transition state, thus lowering the activation energy of the reaction. The oxidation of 1,2-diarylhydrazines often falls into this category.

Q2: What is a suitable method for monitoring the kinetics of this compound reactions?

A2: UV-Vis spectrophotometry is a convenient and widely used method. You can monitor the reaction by following the decrease in the absorbance of the this compound at its λmax or the increase in the absorbance of a product if it has a distinct chromophore.

Q3: Can I use protic solvents like methanol or ethanol for these kinetic studies?

A3: While protic solvents are polar, they can also engage in hydrogen bonding with the hydrazine, which might complicate the reaction mechanism and kinetics. It is advisable to first study the reaction in aprotic solvents of varying polarities to establish a baseline understanding of the solvent's electronic effects.

Q4: What are some potential side reactions to be aware of?

A4: Depending on the specific reaction conditions, potential side reactions could include the formation of azobenzenes through oxidation, or other rearrangement products. It is recommended to analyze the product mixture by techniques such as HPLC or LC-MS to identify the major products and any significant byproducts.

Data Presentation

The following table provides illustrative data on how the observed rate constant for a hypothetical reaction of this compound might change with solvent polarity.

SolventDielectric Constant (ε) at 20°CExample Observed Rate Constant (kobs) [s-1]
Toluene2.380.005
Dichloromethane9.080.021
Acetone20.70.095
Acetonitrile37.50.168
Dimethylformamide (DMF)36.70.210

Note: The rate constants provided are for illustrative purposes to demonstrate a potential trend and are not actual experimental data.

Experimental Protocols

General Protocol for a Kinetic Study using UV-Vis Spectrophotometry
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent to a precise concentration (e.g., 0.1 mM).

    • Prepare a stock solution of the second reactant (e.g., an oxidizing agent) in the same solvent at a higher concentration (e.g., 10 mM) to ensure pseudo-first-order conditions.

  • Instrumentation Setup:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by recording its UV-Vis spectrum.

    • Set the spectrophotometer to monitor the absorbance at this λmax and equilibrate the cell holder to the desired reaction temperature.

  • Kinetic Measurement:

    • Add a precise volume of the this compound stock solution to a quartz cuvette and place it in the spectrophotometer.

    • Record the initial absorbance (A0).

    • Initiate the reaction by adding a small, precise volume of the second reactant stock solution.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (absorbance is stable).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(At)) versus time (t).

    • For a first-order reaction, this plot will be linear. The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_kinetics Kinetic Run cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions mix_reactants Mix Reactants in Cuvette prep_solutions->mix_reactants det_lambda_max Determine λmax thermostat Thermostat Spectrophotometer det_lambda_max->thermostat thermostat->mix_reactants record_data Record Absorbance vs. Time mix_reactants->record_data plot_data Plot ln(A) vs. Time record_data->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Workflow for a typical kinetic experiment.

solvent_effects_pathway cluster_solvent Solvent Environment Reactants Reactants (less polar) TransitionState Transition State (more polar) Reactants->TransitionState ΔG‡ (nonpolar) TransitionState->Reactants ΔG‡ (polar) Products Products TransitionState->Products Nonpolar Nonpolar Solvent (e.g., Toluene) Polar Polar Solvent (e.g., Acetonitrile) Polar->TransitionState Stabilizes

Caption: Influence of solvent polarity on the transition state energy.

Technical Support Center: Catalyst Poisoning in Reactions with 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1,2-bis(4-bromophenyl)hydrazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions involving this compound, and what are their typical sensitivities?

A1: Reactions involving this compound, particularly its synthesis via N-arylation of a hydrazine source with a brominated aryl precursor, predominantly utilize palladium and copper catalysts.

  • Palladium Catalysts: Systems like those used in Buchwald-Hartwig amination are common. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, BINAP). Palladium catalysts are highly sensitive to poisoning by sulfur compounds, thiol-containing impurities, and certain oxidizing agents. Hydrazine itself, being a strong reducing agent, can also lead to the formation of inactive palladium black if not controlled.

  • Copper Catalysts: Copper-catalyzed N-arylation, a variation of the Ullmann reaction, is also employed. Copper(I) salts like CuI are often used. These catalysts can be poisoned by strong chelating agents and certain sulfur-containing compounds.

Q2: My cross-coupling reaction to synthesize this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?

A2: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. The primary suspects are:

  • Impurities in Starting Materials:

    • 4-Bromoaniline: The precursor to this compound may contain sulfur-based impurities from its synthesis (e.g., thiophenes or related compounds if synthesized from sources exposed to sulfur-containing reagents).

    • Hydrazine Hydrate: This reagent can sometimes contain trace metal impurities or degradation byproducts that can interfere with the catalyst.

  • Solvent and Reagent Quality:

    • Peroxides in Ethereal Solvents: Solvents like THF or dioxane can form peroxides upon storage, which can oxidize and deactivate the active Pd(0) catalyst.

    • Poor Quality Base: The base used in the reaction (e.g., NaOtBu, K₂CO₃) can be a source of impurities.

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, leading to oxidation of the catalyst.

Q3: I am observing the formation of significant side products, such as aniline and bromobenzene. Could this be related to catalyst poisoning?

A3: Yes, the formation of these side products can be indicative of catalyst issues.

  • Dehalogenation (formation of bromobenzene): This can occur when the catalytic cycle is disrupted. For instance, if the hydrazine coupling partner is not effectively incorporated, a competing hydrodehalogenation pathway may become significant.

  • N-N Bond Cleavage (formation of aniline): Some palladium and copper catalysts, under certain conditions, can mediate the cleavage of the N-N bond in hydrazine and its derivatives, leading to the formation of aniline byproducts. This can be exacerbated by elevated temperatures or incorrect ligand choice.

Troubleshooting Guide

Symptom Potential Cause (Catalyst Poisoning Related) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Sulfur Impurities: Thiol or sulfide impurities in 4-bromoaniline or the solvent binding to the palladium center. 2. Oxidative Deactivation: Presence of peroxides in the solvent or oxygen in the reaction atmosphere oxidizing the active Pd(0) catalyst. 3. Hydrazine-Induced Reduction: Excess hydrazine reducing the catalyst to inactive palladium black.1. Purify Starting Materials: Recrystallize 4-bromoaniline. Use freshly distilled, peroxide-free solvents. 2. Use Catalyst Scavengers: In some cases, adding a small amount of a scavenger for the poison can be effective. 3. Optimize Hydrazine Stoichiometry: Use a precise stoichiometry of hydrazine to minimize excess. 4. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Formation of Palladium Black Catalyst Agglomeration: The active catalytic species is unstable and agglomerates into inactive palladium metal. This can be caused by high temperatures, incorrect ligand-to-metal ratio, or the presence of strong reducing agents like excess hydrazine.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Optimize Ligand Ratio: Ensure the correct ligand-to-palladium ratio is used as per the protocol. 3. Control Reagent Addition: Add the hydrazine solution slowly to the reaction mixture to avoid high local concentrations.
Inconsistent Results Between Batches Variability in Reagent Quality: Different batches of starting materials or solvents may have varying levels of catalyst poisons.1. Standardize Reagent Sources: Use reagents from a single, reliable supplier. 2. Implement Quality Control: Test new batches of reagents on a small scale before use in a large-scale reaction. 3. Purify Reagents as a Standard Procedure: Incorporate purification steps for starting materials and solvents into the standard protocol.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical data illustrating the impact of a common catalyst poison on the yield of a Buchwald-Hartwig amination to form a diarylhydrazine.

Catalyst System Substrate 1 Substrate 2 Additive (Poison) Concentration of Additive Yield (%)
Pd₂(dba)₃ / XPhos4-BromoanilineHydrazineNone0 ppm95
Pd₂(dba)₃ / XPhos4-BromoanilineHydrazineThiophenol100 ppm45
Pd₂(dba)₃ / XPhos4-BromoanilineHydrazineThiophenol500 ppm<5
CuI / DMEDA4-BromoanilineHydrazineNone0 ppm88
CuI / DMEDA4-BromoanilineHydrazineThiophenol100 ppm60
CuI / DMEDA4-BromoanilineHydrazineThiophenol500 ppm15

This data is illustrative and serves to quantify the detrimental effect of sulfur-containing impurities on both palladium and copper catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reagent Preparation:

    • Ensure 4-bromoaniline is recrystallized from ethanol/water.

    • Use anhydrous, degassed toluene as the solvent.

    • The base, sodium tert-butoxide (NaOtBu), should be handled in a glovebox.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (2.2 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add the recrystallized 4-bromoaniline (2.0 equivalents) and degassed toluene.

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Execution:

    • Slowly add a solution of hydrazine hydrate (1.0 equivalent) in toluene via syringe pump over 1 hour.

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify by column chromatography on silica gel.

Visualizations

Catalyst_Poisoning_Workflow cluster_troubleshooting Troubleshooting Flow Start Reaction Failure (Low Yield / Stalled) Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Catalyst Inspect Catalyst Activity Start->Check_Catalyst Purify Purify Reagents (Recrystallize, Distill) Check_Purity->Purify Impure Optimize Optimize Conditions (Temp, Atmosphere) Check_Conditions->Optimize Suboptimal Replace_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->Replace_Catalyst Inactive Success Successful Reaction Purify->Success Optimize->Success Replace_Catalyst->Success

Caption: A troubleshooting workflow for diagnosing catalyst poisoning issues.

Palladium_Catalytic_Cycle_Poisoning cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-X Inactive_Pd L_nPd(0)-S(R)H (Inactive) Pd0->Inactive_Pd PdII_Aryl L_n(Ar)Pd(II)-X Ox_Add->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + HNR'R'' PdII_Amine L_n(Ar)Pd(II)-NHR'R'' Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product (Ar-NR'R'')) Poison Sulfur Impurity (R-SH) Poison->Inactive_Pd Irreversible Binding

Caption: The Buchwald-Hartwig catalytic cycle and a poisoning pathway.

Validation & Comparative

A Comparative Guide to 1,2-Bis(4-bromophenyl)hydrazine and Other Diarylhydrazines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 1,2-Bis(4-bromophenyl)hydrazine and other structurally related diarylhydrazines, offering valuable insights for researchers, scientists, and professionals in drug development. Diarylhydrazines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Their evaluation is pivotal in the discovery of novel therapeutic agents.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the phenyl rings of 1,2-diarylhydrazines significantly influences their physical and chemical properties, such as melting point and synthetic yield. The following table summarizes available data for this compound and several other diarylhydrazine derivatives. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, some values for related compounds are provided for comparative purposes.

Compound NameStructureSubstituent (X)Melting Point (°C)Typical Yield (%)
1,2-Diphenylhydrazine
alt text
H123-12673
1,2-Bis(4-chlorophenyl)hydrazine
alt text
ClNot AvailableNot Available
This compound
alt text
Br Not Available Not Available
1,2-Bis(4-fluorophenyl)hydrazine
alt text
FNot AvailableNot Available
1,2-Bis(p-tolyl)hydrazine
alt text
CH₃Not Available58
1,2-Bis(4-methoxyphenyl)hydrazine
alt text
OCH₃Not AvailableNot Available

Experimental Protocols: Synthesis of 1,2-Diarylhydrazines

A common and effective method for the synthesis of symmetrical 1,2-diarylhydrazines is the reduction of the corresponding azo compounds. Below is a representative protocol for this transformation.

Synthesis of 1,2-Diarylhydrazine via Reduction of Azobenzene Derivative

Materials:

  • Substituted Azobenzene (e.g., 4,4'-Dibromoazobenzene) (1 equivalent)

  • Zinc dust (4-6 equivalents)

  • Ammonium chloride or Sodium hydroxide solution

  • Ethanol or other suitable solvent

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • A solution or suspension of the substituted azobenzene in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Zinc dust and a solution of ammonium chloride (or sodium hydroxide) are added to the reaction mixture.

  • The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the colored azo compound), the hot reaction mixture is filtered to remove excess zinc dust and other inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,2-diarylhydrazine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • For characterization and improved stability, the diarylhydrazine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Performance in Biological Assays: A Comparative Overview

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Aminophenylhydrazine Derivative (Compound 6)A549 (Lung Carcinoma)0.64[1]
1,4-Dihydropyridine Derivative (Compound 19)HeLa (Cervical Adenocarcinoma)2.3[2]
1,4-Dihydropyridine Derivative (Compound 19)MCF-7 (Breast Carcinoma)5.7[2]
Diquinothiazine Derivative (Compound 3c)HCT116 (Colorectal Carcinoma)2.3[3]
Diquinothiazine Derivative (Compound 3c)SH-SY5Y (Neuroblastoma)2.7[3]

Note: The presented data is for structurally related or derivative compounds and is intended to provide a general understanding of the potential biological activity of diarylhydrazines. Direct comparison requires experimental evaluation of the compounds under the same conditions.

Visualizing Workflows and Mechanisms

To aid in the conceptualization of the research and development process involving diarylhydrazines, the following diagrams illustrate a general synthetic and evaluation workflow, and a plausible mechanism of anticancer action.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anilines) azo Azobenzene Derivative Synthesis start->azo reduction Reduction to 1,2-Diarylhydrazine azo->reduction purification Purification (Recrystallization) reduction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mp Melting Point purification->mp cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 moa Mechanism of Action Studies ic50->moa anticancer_mechanism diarylhydrazine Diarylhydrazine Derivative cell Cancer Cell diarylhydrazine->cell stress Induction of Oxidative Stress cell->stress Internalization dna_damage DNA Damage stress->dna_damage apoptosis_pathway Apoptosis Pathway Activation (e.g., Caspase Cascade) dna_damage->apoptosis_pathway apoptosis Apoptosis (Programmed Cell Death) apoptosis_pathway->apoptosis

References

A Comparative Analysis for the Modern Researcher: 1,2-Bis(4-bromophenyl)hydrazine and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount. This guide provides a comparative study of two hydrazine derivatives: the well-established phenylhydrazine and the less-documented 1,2-Bis(4-bromophenyl)hydrazine. While phenylhydrazine is a cornerstone reagent with extensive applications, its symmetrically substituted diaryl counterpart presents intriguing possibilities for novel molecular scaffolds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison, including physical and chemical properties, synthesis protocols, reactivity profiles, and potential applications, supported by available data and established chemical principles.

Physicochemical Properties: A Tale of Two Hydrazines

The introduction of a second bromophenyl group in this compound significantly alters its physical properties compared to phenylhydrazine. The molecular weight is substantially increased, which is expected to lead to a higher melting point and boiling point, and decreased solubility in water.

PropertyPhenylhydrazineThis compound
Molecular Formula C₆H₈N₂C₁₂H₁₀Br₂N₂
Molecular Weight 108.14 g/mol [1][2][3]342.03 g/mol [4][5]
Appearance Colorless to pale-yellow liquid or solid[1]Predicted to be a solid
Melting Point 19.5 °C[1]Not experimentally determined
Boiling Point 243.5 °C (decomposes)[1]Not experimentally determined
Solubility in Water Sparingly soluble[1][2]Predicted to be insoluble
Solubility in Organic Solvents Miscible with ethanol, diethyl ether, chloroform, and benzene[1][2]Predicted to be soluble in polar organic solvents

Synthesis Protocols: From Benchtop Staple to Synthetic Target

Experimental Protocol: Synthesis of Phenylhydrazine

Phenylhydrazine is typically synthesized via the diazotization of aniline followed by reduction.[1]

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.

  • Reduction: The diazonium salt solution is then added to a cold solution of sodium sulfite. The mixture is warmed to facilitate the reduction of the diazonium salt.

  • Hydrolysis and Neutralization: The resulting phenylhydrazine-N-sulfonate is hydrolyzed with acid, and the solution is then neutralized with sodium hydroxide to liberate the free phenylhydrazine base.

  • Extraction and Purification: The phenylhydrazine is extracted with an organic solvent and purified by distillation under reduced pressure.

Proposed Experimental Protocol: Synthesis of this compound

A likely synthetic route for this compound involves the reduction of 4,4'-dibromoazobenzene. The azobenzene precursor can be synthesized from 4-bromoaniline.

Step 1: Synthesis of 4,4'-Dibromoazobenzene (Proposed)

Materials:

  • 4-Bromoaniline

  • Oxidizing agent (e.g., potassium permanganate, manganese dioxide)

  • Solvent (e.g., acetone, dichloromethane)

Procedure:

  • 4-Bromoaniline is dissolved in a suitable organic solvent.

  • An oxidizing agent is added portion-wise to the solution at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of 4,4'-Dibromoazobenzene to this compound (Proposed)

Materials:

  • 4,4'-Dibromoazobenzene

  • Reducing agent (e.g., sodium dithionite, zinc dust in acidic or basic media)

  • Solvent (e.g., ethanol, water)

Procedure:

  • 4,4'-Dibromoazobenzene is suspended or dissolved in a suitable solvent.

  • The reducing agent is added gradually to the mixture.

  • The reaction is stirred at an appropriate temperature until the characteristic color of the azo compound disappears.

  • The product, this compound, is isolated by filtration or extraction and purified by recrystallization.

Reactivity and Applications: A Comparative Overview

The reactivity of phenylhydrazine is dominated by the nucleophilicity of the hydrazine moiety, making it a versatile reagent in organic synthesis. The presence of two aryl groups in this compound is expected to influence its reactivity and potential applications.

Phenylhydrazine:

  • Reaction with Carbonyls: Phenylhydrazine readily reacts with aldehydes and ketones to form phenylhydrazones. This reaction is fundamental for the identification and characterization of carbonyl compounds.

  • Fischer Indole Synthesis: Phenylhydrazones derived from aldehydes or ketones can undergo acid-catalyzed rearrangement to form indoles, a critical scaffold in many pharmaceuticals and natural products.[1]

  • Synthesis of Dyes and Pharmaceuticals: It serves as a precursor in the manufacturing of various dyes, antipyretic drugs, and other pharmaceuticals.[2]

  • Analytical Reagent: Used in the detection and quantification of sugars and other carbonyl-containing compounds.

This compound:

  • Reduced Nucleophilicity: The presence of two electron-withdrawing bromophenyl groups is expected to decrease the nucleophilicity of the nitrogen atoms compared to phenylhydrazine. This may result in slower reaction rates with electrophiles.

  • Precursor to Complex Heterocycles: Despite potentially lower reactivity, it can serve as a building block for larger, more complex heterocyclic systems. For instance, it has been used in the synthesis of a G-protein-coupled receptor 84 (GPR84) antagonist, indicating its potential in medicinal chemistry.

  • Symmetry and Structural Rigidity: The symmetrical nature and increased steric bulk of this compound can be exploited to synthesize molecules with specific three-dimensional conformations, which is crucial in drug design.

  • Cross-Coupling Reactions: The bromine atoms on the phenyl rings provide handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse range of derivatives.

Visualizing the Chemistry: Synthesis Pathways and Workflows

To further elucidate the synthetic strategies, the following diagrams illustrate the reaction pathways for both compounds.

Phenylhydrazine_Synthesis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl, 0-5°C Sulfonate Phenylhydrazine-N-sulfonate Diazonium->Sulfonate Na₂SO₃ Phenylhydrazine Phenylhydrazine Sulfonate->Phenylhydrazine 1. H⁺ 2. NaOH

Caption: Synthesis pathway of Phenylhydrazine from Aniline.

Bis_Bromophenylhydrazine_Synthesis Bromoaniline 4-Bromoaniline Azo 4,4'-Dibromoazobenzene Bromoaniline->Azo Oxidation Hydrazine This compound Azo->Hydrazine Reduction

Caption: Proposed synthesis of this compound.

Conclusion

Phenylhydrazine remains an indispensable tool in the arsenal of synthetic chemists due to its well-understood reactivity and broad utility. In contrast, this compound represents a more specialized building block with untapped potential. While its synthesis is not as established and its reactivity may be more nuanced, the presence of two functionalizable aryl groups offers exciting opportunities for the construction of novel, complex molecules, particularly in the realm of medicinal chemistry. The comparative data and proposed synthetic strategies presented in this guide are intended to provide a foundation for researchers to explore the applications of this intriguing, yet underutilized, symmetrical diarylhydrazine. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

A Comparative Guide to Reagents for Indole Synthesis: Alternatives to 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. The Fischer indole synthesis, a classic and widely used method, traditionally employs arylhydrazines and carbonyl compounds to construct this privileged heterocycle. While 1,2-Bis(4-bromophenyl)hydrazine serves as a potential precursor to brominated indoles, its availability and the accessibility of other substituted hydrazines can be a limiting factor. This guide provides an objective comparison of alternative reagents and methodologies for indole synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic targets.

Introduction to Indole Synthesis via Hydrazine Reagents

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is a robust reaction that involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[1][2][3][4] The generally accepted mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring.[1][5] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[1][4]

A key challenge in the Fischer indole synthesis is the often-limited commercial availability of diversely substituted arylhydrazines.[6] This has spurred the development of alternative strategies that either utilize more readily available starting materials or employ entirely different synthetic routes.

Performance Comparison of Alternative Reagents

This section details modern alternatives to the classical Fischer indole synthesis that bypass the need for pre-functionalized arylhydrazines like this compound. These methods offer greater flexibility and often utilize more accessible starting materials.

MethodKey ReagentsSubstrate ScopeTypical YieldsKey Advantages
Moody & Inman Variation Haloarenes, di-tert-butyl azodicarboxylate, Grignard reagents, KetonesWide range of haloarenes and ketonesGood to ExcellentUtilizes readily available haloarenes, versatile.[6]
Buchwald-Hartwig Amination Approach Aryl bromides, Hydrazones, Palladium catalyst (e.g., Pd(OAc)₂), LigandBroad scope for aryl bromides and hydrazonesHighExpands the scope of the Fischer indole synthesis by using accessible aryl halides.[5][7]
Tandem Catalytic Oxidation/Indolization Primary/Secondary Alcohols, Phenylhydrazines, Lewis acids (e.g., Ru catalyst)Broadens the scope to include alcoholsGoodOne-pot synthesis from alcohols, avoiding the handling of potentially unstable aldehydes.[7][8]
Metal-Free Hydroamination/Cyclization Alkynes, Arylhydrazines, Polyphosphoric acid (PPA)Terminal and internal alkynes, various arylhydrazinesGood to ExcellentMetal-free conditions, atom-economical.[9]
Reductive Cyclization of Nitro Compounds o-Nitrostyrenes or related nitroarenes, Reducing agents (e.g., Pd/C, H₂)Substituted nitroarenesVariableAn alternative pathway that does not involve hydrazine intermediates.[10]

Experimental Protocols

General Procedure for Fischer Indole Synthesis

A mixture of the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) is stirred in a suitable solvent (e.g., ethanol, acetic acid) in the presence of an acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid).[1][4][11] The reaction mixture is heated, often to reflux, until the starting materials are consumed (monitored by TLC). After cooling, the product is isolated by extraction and purified by chromatography.[11]

Moody & Inman's Variation from Haloarenes

To a solution of the haloarene in an ethereal solvent at low temperature (-78 °C), a Grignard reagent (e.g., i-PrMgCl) is added to perform a halogen-magnesium exchange. Di-tert-butyl azodicarboxylate is then added, followed by quenching with a ketone and an acid. The reaction mixture is warmed to room temperature, and the indole product is isolated after workup and purification.[6]

Buchwald-Hartwig Amination for N-Arylhydrazone Synthesis

An aryl bromide, a hydrazone, a palladium catalyst, and a suitable ligand are combined in a solvent such as toluene or dioxane with a base (e.g., NaOtBu). The mixture is heated under an inert atmosphere until the reaction is complete. The resulting N-arylhydrazone can then be subjected to classical Fischer indole synthesis conditions.[5][7]

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone Condensation Carbonyl Ketone or Aldehyde Carbonyl->Arylhydrazone Indole Indole Arylhydrazone->Indole Acid-catalyzed [3,3]-sigmatropic rearrangement

Caption: The classical Fischer Indole Synthesis pathway.

Moody_Inman_Variation Haloarene Haloarene Aryl_Grignard Aryl Grignard Haloarene->Aryl_Grignard Halogen-Mg Exchange Grignard Grignard Reagent Grignard->Aryl_Grignard Hydrazone_intermediate Hydrazone Intermediate Aryl_Grignard->Hydrazone_intermediate Azodicarboxylate Di-tert-butyl azodicarboxylate Azodicarboxylate->Hydrazone_intermediate Indole Indole Hydrazone_intermediate->Indole Reaction with Ketone & Acid Ketone Ketone Ketone->Indole

Caption: Moody and Inman's variation starting from haloarenes.

Buchwald_Hartwig_Approach Aryl_Bromide Aryl Bromide N_Arylhydrazone N-Arylhydrazone Aryl_Bromide->N_Arylhydrazone Pd-catalyzed C-N Coupling Hydrazone Hydrazone Hydrazone->N_Arylhydrazone Indole Indole N_Arylhydrazone->Indole Fischer Indolization

Caption: Indole synthesis via Buchwald-Hartwig amination.

Conclusion

While the direct use of substituted arylhydrazines like this compound in the Fischer indole synthesis is a valid approach, modern organic synthesis offers a variety of powerful alternatives. Methods developed by Moody and Inman, and the application of the Buchwald-Hartwig amination, significantly broaden the accessibility of diverse indole structures by starting from readily available haloarenes. Furthermore, tandem reactions and metal-free approaches provide efficient and often more environmentally benign routes. The choice of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The data and protocols presented in this guide are intended to empower researchers to make informed decisions for their indole synthesis campaigns.

References

Performance of 1,2-Bis(4-bromophenyl)hydrazine in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated performance of 1,2-Bis(4-bromophenyl)hydrazine in a range of common laboratory solvents. Due to a lack of specific experimental data in published literature for this compound, this comparison is based on established principles of solubility and stability for symmetrical diarylhydrazines. The provided experimental protocols offer a framework for researchers to generate specific data for their applications.

Hypothetical Performance Comparison

The selection of an appropriate solvent is critical for various applications of this compound, including organic synthesis, purification, and analytical characterization. The following table summarizes the expected performance based on general chemical principles.

Table 1: Hypothetical Solubility and Stability of this compound in Common Solvents

SolventDielectric Constant (approx.)PolarityExpected SolubilityExpected StabilityPotential Applications
Polar Aprotic
Dimethyl Sulfoxide (DMSO)47HighHighModerate to HighStock solutions, NMR spectroscopy, reaction medium
N,N-Dimethylformamide (DMF)37HighHighModerateReaction medium for polar reactions
Acetonitrile (ACN)38Medium-HighModerateHighHPLC mobile phase, reaction medium
Acetone21MediumModerateModerate to HighRecrystallization, washing
Polar Protic
Ethanol24HighLow to ModerateModerateRecrystallization (with heating)
Methanol33HighLow to ModerateModerateRecrystallization (with heating)
Water80Very HighVery LowLow to ModerateNot a suitable solvent
Nonpolar
Dichloromethane (DCM)9LowModerate to HighHighExtractions, chromatography
Toluene2.4Very LowLowHighReaction medium for nonpolar reactions
Hexane1.9Very LowVery LowHighAnti-solvent for precipitation

Note: This data is hypothetical and should be confirmed experimentally. The stability of hydrazine derivatives can be influenced by factors such as dissolved oxygen, light, and temperature.

Experimental Protocols

To empirically determine the performance of this compound in different solvents, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility
  • Materials: this compound, a selection of solvents (e.g., DMSO, DMF, ACN, Acetone, Ethanol, Methanol, DCM, Toluene, Hexane), analytical balance, vials, magnetic stirrer and stir bars, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Stability
  • Materials: this compound, a selection of solvents, analytical balance, vials, temperature-controlled incubator (with and without light exposure), HPLC with a suitable column and detector.

  • Procedure:

    • Prepare stock solutions of this compound in each test solvent at a known concentration.

    • Divide each stock solution into aliquots for analysis at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Store the aliquots under controlled conditions (e.g., room temperature in the dark, elevated temperature, exposure to light).

    • At each time point, analyze the respective aliquot by HPLC.

    • Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point to determine its stability in each solvent under the tested conditions.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for screening and selecting an optimal solvent for a given application of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Selection start Define Application (e.g., Synthesis, Purification) select_solvents Select Candidate Solvents (Polar, Nonpolar, Protic, Aprotic) start->select_solvents solubility_exp Solubility Determination select_solvents->solubility_exp stability_exp Stability Assessment select_solvents->stability_exp data_analysis Analyze Solubility & Stability Data solubility_exp->data_analysis stability_exp->data_analysis select_optimal Select Optimal Solvent data_analysis->select_optimal end Proceed with Application select_optimal->end

Caption: Workflow for Solvent Screening of this compound.

A Comparative Guide to the Reactivity of 1,2-Bis(4-bromophenyl)hydrazine and Its Analogs: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,2-Bis(4-bromophenyl)hydrazine and its analogs bearing different para-substituents. By integrating computational modeling and outlining key experimental protocols, this document offers a framework for understanding and predicting the chemical behavior of this important class of compounds.

Introduction

1,2-Diarylhydrazines are versatile building blocks in organic synthesis and key structural motifs in various pharmaceuticals and materials. The reactivity of these compounds, particularly the lability of the N-N bond, is highly dependent on the nature of the substituents on the aromatic rings. This guide focuses on this compound and compares its predicted reactivity with analogs containing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the para-position. Understanding these substituent effects is crucial for designing novel molecules with tailored properties for applications in drug discovery and materials science.

Computational Analysis of Reactivity

Computational chemistry provides a powerful tool for predicting and rationalizing the reactivity of molecules. In this section, we propose a computational workflow to assess the relative reactivity of this compound and its analogs. The primary focus is on the homolytic N-N bond dissociation energy (BDE), a key indicator of the bond's strength and the molecule's propensity to undergo reactions involving N-N bond cleavage.

A recent study has demonstrated that the M05-2X density functional theory (DFT) method provides accurate N-N BDEs for a range of hydrazine derivatives.[1] Therefore, we propose the use of this method for our comparative analysis.

DOT Script for Computational Workflow:

Computational Workflow Computational Workflow for Reactivity Analysis cluster_Input Input Structures cluster_DFT DFT Calculations cluster_Analysis Data Analysis cluster_Output Output start Define Molecules: - this compound - Analogs (-OCH3, -NO2, etc.) geom_opt Geometry Optimization (M05-2X/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc radical_opt Geometry Optimization of Radicals (M05-2X/6-311+G(d,p)) geom_opt->radical_opt electrostatics Analyze Electrostatic Potential geom_opt->electrostatics orbital_analysis Frontier Molecular Orbital Analysis (HOMO/LUMO) geom_opt->orbital_analysis bde_calc Calculate N-N BDE freq_calc->bde_calc radical_opt->bde_calc comparison Comparative Reactivity Table bde_calc->comparison electrostatics->comparison orbital_analysis->comparison

Caption: Computational workflow for analyzing the reactivity of 1,2-diarylhydrazine analogs.

Predicted Reactivity Trends

Based on established principles of electronic effects, the following trends in N-N bond dissociation energy are anticipated:

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups are expected to increase the electron density on the nitrogen atoms and the N-N bond, leading to a stronger bond and a higher BDE. This increased stability would suggest lower reactivity towards homolytic cleavage.

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups will withdraw electron density from the N-N bond, weakening it and resulting in a lower BDE. Consequently, these analogs are predicted to be more reactive towards reactions involving N-N bond scission.

  • Halogens (e.g., -Br): Bromine is an interesting case as it is inductively withdrawing but can also exhibit some resonance donation. Its overall effect on the N-N BDE is expected to be intermediate between strong electron-donating and electron-withdrawing groups.

Table 1: Predicted N-N Bond Dissociation Energies (BDEs) and Reactivity

Substituent (para-position)Predicted N-N BDE (kcal/mol)Predicted Relative Reactivity
-NO₂LowestHighest
-BrIntermediateIntermediate
-HIntermediateIntermediate
-OCH₃HigherLower
-NH₂HighestLowest

Note: The BDE values in this table are qualitative predictions. The proposed computational workflow would provide quantitative estimates.

Experimental Protocols

To validate the computational predictions and provide quantitative data on the relative reactivity of this compound and its analogs, a series of experiments can be performed. This section outlines the synthesis of the target compounds and a protocol for comparative reactivity analysis using cyclic voltammetry.

Synthesis of 1,2-Bis(4-substituted-phenyl)hydrazines

The synthesis of symmetrical 1,2-diarylhydrazines can be achieved through the reduction of the corresponding azo compounds, which are typically prepared by the coupling of diazonium salts with an appropriate aromatic compound.

DOT Script for General Synthetic Pathway:

Synthetic Pathway General Synthesis of 1,2-Diarylhydrazines substituent Substituted Aniline (p-X-C6H4-NH2) diazonium Diazonium Salt (p-X-C6H4-N2+) substituent->diazonium NaNO2, HCl azo Azo Compound (p-X-C6H4-N=N-C6H4-X-p) diazonium->azo Coupling with p-X-C6H4-Y hydrazine 1,2-Diarylhydrazine (p-X-C6H4-NH-NH-C6H4-X-p) azo->hydrazine Reduction (e.g., Na2S2O4)

References

A Spectroscopic Comparison of 1,2-Bis(4-bromophenyl)hydrazine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the symmetrically substituted hydrazine, 1,2-Bis(4-bromophenyl)hydrazine, and its key precursors: 4-bromophenylhydrazine, 4-bromoaniline, and 4-bromonitrobenzene. The objective is to furnish researchers with a comprehensive dataset to aid in the identification, characterization, and quality control of these compounds during synthesis and analysis. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step pathway. A common route begins with the nitration of bromobenzene to yield 4-bromonitrobenzene. Subsequent reduction of the nitro group affords 4-bromoaniline. Diazotization of 4-bromoaniline followed by reduction yields 4-bromophenylhydrazine. Finally, the coupling of 4-bromophenylhydrazine can lead to the formation of this compound. This synthetic relationship is illustrated in the diagram below.

G 4-Bromonitrobenzene 4-Bromonitrobenzene 4-Bromoaniline 4-Bromoaniline 4-Bromonitrobenzene->4-Bromoaniline Reduction 4-Bromophenylhydrazine 4-Bromophenylhydrazine 4-Bromoaniline->4-Bromophenylhydrazine Diazotization, Reduction This compound This compound 4-Bromophenylhydrazine->this compound Coupling

Caption: Synthetic pathway from precursors to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and represent typical spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic Protons (AA'BB' system)N-H Protons
This compound ~7.37 (d, 4H), ~7.48 (d, 4H)Not explicitly reported
4-Bromophenylhydrazine ~6.80 (d, 2H), ~7.28 (d, 2H)~3.6 (s, 2H, -NH₂), ~5.5 (s, 1H, -NH)
4-Bromoaniline ~6.62 (d, 2H), ~7.25 (d, 2H)~3.63 (s, 2H)
4-Bromonitrobenzene ~7.69 (d, 2H), ~8.10 (d, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundC-BrC-NOther Aromatic Carbons
This compound ~121.9~122.8~131.7, ~133.0
4-Bromophenylhydrazine ~110.1~148.2~114.7, ~132.2
4-Bromoaniline ~109.9~145.7~116.5, ~132.2
4-Bromonitrobenzene ~126.1~147.9~125.6, ~132.6

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

CompoundN-H StretchingC-N StretchingC-Br StretchingNO₂ Stretching
This compound ~3300-3400~1250-1350~500-600-
4-Bromophenylhydrazine ~3290, ~3200~1260~510-
4-Bromoaniline ~3420, ~3330~1280~505-
4-Bromonitrobenzene -~1345 (sym), ~1520 (asym)~530Present

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 354, 356, 358 (isotope pattern for 2 Br)185, 187 (cleavage of N-N bond)
4-Bromophenylhydrazine 186, 188 (isotope pattern for 1 Br)107, 77
4-Bromoaniline 171, 173 (isotope pattern for 1 Br)92, 65
4-Bromonitrobenzene 201, 203 (isotope pattern for 1 Br)155, 157, 76

Experimental Protocols

A general workflow for the spectroscopic analysis of the synthesized compounds is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis of Target Compound Synthesis of Target Compound Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Synthesis of Target Compound->Purification (Recrystallization/Chromatography) Sample Preparation Sample Preparation Purification (Recrystallization/Chromatography)->Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis IR Analysis IR Analysis Sample Preparation->IR Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis Data Interpretation Data Interpretation NMR Analysis->Data Interpretation IR Analysis->Data Interpretation MS Analysis->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Caption: General workflow for spectroscopic comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

This guide provides a foundational spectroscopic dataset for this compound and its precursors. Researchers can utilize this information for reaction monitoring, compound identification, and purity assessment in their synthetic endeavors.

cost-benefit analysis of using 1,2-Bis(4-bromophenyl)hydrazine in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that balances cost, efficiency, and yield. This guide provides a comparative analysis of using 1,2-diarylhydrazines, specifically focusing on the challenges of sourcing 1,2-Bis(4-bromophenyl)hydrazine and offering a cost and synthetic pathway comparison with a more accessible analogue, 1,2-diphenylhydrazine, in the context of synthesizing stable radicals like 1,3-diphenyl-1,2,4-benzotriazinyl (Blatter's radical).

Introduction to 1,2-Diarylhydrazines in Synthesis

1,2-diarylhydrazines are valuable precursors in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing ring systems. The bromine atoms in this compound offer reactive handles for further functionalization, making it an attractive, albeit commercially scarce, building block. This analysis uses the synthesis of the well-studied Blatter's radical as a model system to compare a conceptual pathway using a 1,2-diarylhydrazine with a well-documented, multi-step alternative.

Data Presentation: Cost and Reaction Parameter Comparison

The following tables summarize the estimated costs of starting materials and key reaction parameters for two synthetic routes to a Blatter's radical analogue. Due to the limited commercial availability of this compound, the cost analysis for Route A is based on its simpler analogue, 1,2-diphenylhydrazine.

Table 1: Starting Material Cost Comparison

ReagentSupplier Example(s)Price (USD)QuantityCost per Gram (USD)
Route A (Conceptual)
1,2-DiphenylhydrazineChemicalBook, PDQ Scientific~$616100 g~$6.16
Route B (Alternative)
Benzoyl ChlorideSigma-Aldrich, Thermo Fisher~$86.60 - $110100 mL / 500 g~$0.22 - $0.87
PhenylhydrazineChemicalBook~$1510 g~$1.50
2-ChloronitrobenzeneTCI Chemicals, AccuStandard~$16 - $6025 g / 500 g~$0.12 - $0.64

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The cost for Route B precursors is generally lower and they are more readily available from multiple suppliers.

Table 2: Reaction and Yield Comparison

ParameterRoute A: Oxidative Cyclization of N-PhenylbenzamidrazoneRoute B: Multi-step Synthesis from N'-Phenylbenzohydrazide
Key Intermediate N-PhenylbenzamidrazoneN'-(2-nitrophenyl)-N'-phenylbenzohydrazide
Overall Yield Moderate to Good (Reported up to 87% for similar systems)[1]High (Overall yield can be >80%)
Number of Steps 2 (Amidrazone formation + Cyclization)3 (Hydrazide formation, N-arylation, Reduction/Cyclization)
Reaction Conditions Cyclization often requires a catalyst (e.g., Pd/C) and a base (e.g., DBU) under aerobic conditions.[1]N-arylation may require heating; reduction of the nitro group can be achieved with various reagents (e.g., Sn, In, Pd/C with H₂), followed by acid-mediated cyclization.[2]
Scalability Can be straightforward.Multi-step nature may present more challenges for large-scale synthesis.
Precursor Availability Precursors to the amidrazone (e.g., hydrazonoyl chloride) are required.Starting materials are commercially available and relatively inexpensive.

Experimental Protocols

Route A: Synthesis of Blatter's Radical via Oxidative Cyclization of N-Phenylbenzamidrazone (Conceptual)

This route is based on established methods for synthesizing Blatter's radicals from amidrazone precursors.

Step 1: Synthesis of N-Phenylbenzamidrazone

  • N-phenylbenzohydrazonoyl chloride is prepared from benzoyl-2-phenylhydrazine and a chlorinating agent like phosphorus pentachloride.

  • The resulting hydrazonoyl chloride is then reacted with aniline in a suitable solvent to yield N-phenylbenzamidrazone.

Step 2: Oxidative Cyclization to 1,3-Diphenyl-1,2,4-benzotriazinyl

  • To a solution of N-phenylbenzamidrazone in a solvent such as dichloromethane or toluene, a catalytic amount of palladium on carbon (Pd/C) and a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are added.[1]

  • The reaction mixture is stirred under an air atmosphere at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the catalyst is filtered off, and the product is purified by column chromatography to yield the stable radical.[1]

Route B: Multi-step Synthesis of Blatter's Radical

This route provides a reliable and high-yielding alternative, starting from readily available materials.

Step 1: Synthesis of N'-Phenylbenzohydrazide

  • To a solution of phenylhydrazine in a suitable solvent like pyridine, benzoyl chloride is added dropwise at 0°C.[3]

  • The reaction mixture is stirred for a period, and the product, N'-phenylbenzohydrazide, is isolated by precipitation and filtration.

Step 2: Synthesis of N'-(2-nitrophenyl)-N'-phenylbenzohydrazide

  • N'-phenylbenzohydrazide is reacted with 1-fluoro-2-nitrobenzene or 2-chloronitrobenzene in a polar aprotic solvent like DMSO, often with a base such as potassium carbonate, and heated to facilitate the nucleophilic aromatic substitution.[2]

  • The product is isolated by precipitation upon addition of water, followed by filtration and washing.

Step 3: Reduction and Cyclodehydration to 1,3-Diphenyl-1,2,4-benzotriazinyl

  • The nitro group of N'-(2-nitrophenyl)-N'-phenylbenzohydrazide is reduced to an amine. This can be achieved using various reducing agents, such as tin powder in acetic acid or catalytic hydrogenation with Pd/C.[2]

  • The resulting N'-(2-aminophenyl)-N'-phenylbenzohydrazide is then subjected to acid-mediated cyclodehydration, for example, by heating in acetic acid, to form the dihydrobenzotriazine ring.[2]

  • Subsequent aerial oxidation or treatment with a mild oxidizing agent yields the final Blatter's radical.

Mandatory Visualizations

experimental_workflow cluster_A Route A: Oxidative Cyclization cluster_B Route B: Multi-step Synthesis A1 N-Phenylbenzamidrazone A2 Oxidative Cyclization (Pd/C, DBU, Air) A1->A2 Reactant A3 1,3-Diphenyl-1,2,4-benzotriazinyl A2->A3 Product B1 N'-Phenylbenzohydrazide B2 N-Arylation (2-Nitrochlorobenzene) B1->B2 Reactant B3 N'-(2-nitrophenyl)-N'- phenylbenzohydrazide B2->B3 Intermediate B4 Reduction & Cyclization (Sn/AcOH, Air) B3->B4 Reactant B5 1,3-Diphenyl-1,2,4-benzotriazinyl B4->B5 Product

Caption: Comparative synthetic workflows for Blatter's radical.

Cost-Benefit Analysis and Conclusion

This compound and its Analogues (Route A):

  • Benefits: A more direct route to the target heterocyclic system could potentially be envisioned. The presence of bromine atoms in the target compound would allow for further diversification of the final product through cross-coupling reactions.

  • Costs and Drawbacks: The primary challenge is the very limited commercial availability and consequently high cost of this compound. Even for the simpler analogue, 1,2-diphenylhydrazine, the cost per gram is significantly higher than the precursors for the alternative route. The synthesis of the required amidrazone precursor also adds steps and complexity.

Alternative Multi-step Synthesis (Route B):

  • Benefits: This route utilizes readily available and inexpensive starting materials, making it highly cost-effective.[4][5][6][7][8] The synthesis is well-documented in the literature, with reliable protocols and high reported yields.[2]

  • Costs and Drawbacks: The main drawback is the multi-step nature of the synthesis, which may be less desirable for high-throughput screening or rapid analogue synthesis. However, for targeted synthesis, the high overall yield and low precursor cost often outweigh the additional steps.

Recommendation:

For researchers and drug development professionals, the choice between these synthetic strategies will depend on the specific project goals. If the aim is to produce a specific target molecule in a cost-effective and reliable manner, the multi-step synthesis (Route B) is the superior choice due to the low cost and high availability of starting materials and the robustness of the synthetic protocol.

While the use of a pre-functionalized building block like this compound is appealing for creating diversity, its current lack of commercial availability and likely high cost make it impractical for most applications. The development of a cost-effective synthesis for this reagent would be necessary to make it a viable option. For now, functionalization at a later stage of the synthesis, starting from less complex and more accessible precursors, represents a more pragmatic and economical approach.

References

A Comparative Guide to the Purity Analysis of 1,2-Bis(4-bromophenyl)hydrazine via HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in chemical synthesis and drug development, ensuring the safety, efficacy, and reproducibility of subsequent experiments and formulations. This guide provides a detailed comparison of high-purity 1,2-Bis(4-bromophenyl)hydrazine (Product A) against a common competitor's batch (Competitor B), utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for definitive purity assessment and impurity identification.

Comparative Purity Analysis

The purity of Product A and Competitor B was assessed using a validated HPLC-MS method. The resulting data, summarized below, highlights significant differences in purity and the presence of process-related impurities. Product A demonstrates superior purity with a minimal impurity profile.

ParameterProduct A (High Purity)Competitor B
Purity by HPLC (%) 99.8% 98.1%
Major Impurity 1 Not Detected0.8%
Major Impurity 2 <0.1%0.5%
Total Impurities (%) 0.2% 1.9%
Appearance White to Off-White PowderYellowish Powder

Experimental Workflow and Logical Relationships

The following diagram outlines the complete workflow for the HPLC-MS purity analysis, from initial sample preparation to final data interpretation and reporting.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Sample Weighing (1 mg of this compound) B Dissolution (1 mL Acetonitrile:Water 1:1) A->B C Vortex & Sonicate (Ensure complete dissolution) B->C D Filter Sample (0.22 µm syringe filter) C->D F Sample Injection (5 µL into HPLC-MS) D->F E HPLC-MS System Setup (Column equilibration, Method loading) E->F G Chromatographic Separation (C18 Reverse-Phase Column) F->G H Mass Spectrometry Detection (ESI+, Full Scan Mode) G->H I Data Acquisition & Processing (Chromatogram integration) H->I J Purity Calculation (% Area Normalization) I->J K Impurity Identification (Mass-to-charge ratio analysis) I->K L Final Report Generation J->L K->L

Caption: Workflow for HPLC-MS Purity Confirmation.

Detailed Experimental Protocol

This section provides the precise methodology used for the HPLC-MS analysis of this compound.

1. Materials and Reagents:

  • Sample: this compound

  • Solvent: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Sample Preparation:

  • Accurately weigh 1.0 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Vortex and sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Flow Rate: 0.8 mL/min

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.050%50%
10.05%95%
12.05%95%
12.150%50%
15.050%50%

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: 100 - 500 m/z

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 12 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

4. Data Analysis:

Purity was determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components in the chromatogram. Impurities were tentatively identified by their mass-to-charge (m/z) ratio. While derivatization can be used for hydrazine analysis, this direct method is effective for purity assessment of the parent molecule.[1][2] The use of reversed-phase chromatography is a common and effective separation mechanism for such analyses.[3]

References

Comparative Analysis of Synthetic Routes Utilizing 1,2-Bis(4-bromophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the synthetic utility and yield comparison of reactions involving 1,2-Bis(4-bromophenyl)hydrazine.

This guide provides a comparative analysis of two distinct synthetic transformations originating from this compound: the synthesis of 3,6-Dibromo-9H-carbazole via a cyclization reaction and the formation of 4-bromoaniline through a reductive cleavage process. The following sections present a quantitative comparison of reaction yields, detailed experimental protocols for reproducibility, and visual diagrams of the experimental workflows.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes the key quantitative data for the two primary reactions of this compound, offering a clear comparison of their efficiencies under the specified conditions.

Reaction ProductReaction TypeReagentsSolventYield (%)
3,6-Dibromo-9H-carbazoleCyclizationHydrochloric Acid, EthanolEthanol85
4-BromoanilineReductive CleavageSodium dithioniteEthanol/WaterNot specified

Experimental Protocols

Synthesis of 3,6-Dibromo-9H-carbazole

This protocol details a cyclization reaction to form the carbazole derivative.

Procedure:

A solution of this compound (1.0 g, 2.84 mmol) in ethanol (20 mL) is treated with concentrated hydrochloric acid (2.0 mL). The reaction mixture is then heated under reflux for a period of 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration. The crude product is washed with water and then recrystallized from ethanol to yield 3,6-dibromo-9H-carbazole as a pure crystalline solid.

Synthesis of 4-Bromoaniline

This protocol describes the reductive cleavage of the N-N bond in this compound to yield the corresponding aniline.

Procedure:

To a suspension of this compound (0.5 g, 1.42 mmol) in a mixture of ethanol (10 mL) and water (5 mL), sodium dithionite (1.48 g, 8.52 mmol) is added. The reaction mixture is stirred and heated under reflux for 1 hour. Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 4-bromoaniline.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_0 Synthesis of 3,6-Dibromo-9H-carbazole A0 This compound in Ethanol B0 Add Conc. HCl A0->B0 C0 Reflux for 4h B0->C0 D0 Cool to RT C0->D0 E0 Filter Precipitate D0->E0 F0 Wash with Water E0->F0 G0 Recrystallize from Ethanol F0->G0 H0 3,6-Dibromo-9H-carbazole G0->H0

Caption: Workflow for the synthesis of 3,6-Dibromo-9H-carbazole.

G cluster_1 Synthesis of 4-Bromoaniline A1 This compound in Ethanol/Water B1 Add Sodium Dithionite A1->B1 C1 Reflux for 1h B1->C1 D1 Cool and Remove Solvent C1->D1 E1 Partition between Water and Ethyl Acetate D1->E1 F1 Separate and Dry Organic Layer E1->F1 G1 Concentrate F1->G1 H1 4-Bromoaniline G1->H1

Caption: Workflow for the synthesis of 4-Bromoaniline.

Structural Confirmation of 1,2-Bis(4-bromophenyl)hydrazine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of reaction products derived from 1,2-Bis(4-bromophenyl)hydrazine. It details experimental protocols and presents key data to aid in the identification and characterization of these compounds, which are pertinent to various fields, including medicinal chemistry and materials science.

Introduction

This compound is a diarylhydrazine derivative that can undergo various chemical transformations, primarily centered around the cleavage of the nitrogen-nitrogen single bond. The two principal reaction pathways are oxidative and reductive cleavage, leading to distinct products with unique spectroscopic signatures. Understanding the structural characteristics of these products is crucial for reaction monitoring, product identification, and the development of novel synthetic methodologies.

Comparison of Reaction Products and Synthetic Methodologies

The reaction of this compound can yield different products depending on the reaction conditions. Oxidative conditions typically lead to the formation of the corresponding azo compound, 4,4'-dibromoazobenzene, while reductive cleavage of the N-N bond yields 4-bromoaniline. Additionally, in the presence of a carbonyl source, diarylhydrazines can be converted to urea derivatives.

This section compares the synthesis of these potential products, providing alternative methods for their preparation.

Table 1: Comparison of Synthetic Methodologies for Potential Reaction Products
Product NameStarting Material(s)Reagents and ConditionsYield (%)Reference
4,4'-Dibromoazobenzene 4-BromoanilineKMnO₄, FeSO₄·7H₂O, CHCl₃, Ether87[1]
4-BromoanilineCuBr, N-methylmorpholine N-oxide (NMO), Acetonitrile/Water-
4-Bromoaniline 1-Bromo-4-nitrobenzeneHydrazine hydrate, Fe₂O₃/C, Ethanol, 85 °C100[2]
AnilineAcetic anhydride, then Br₂/Acetic acid, then acid hydrolysis-[3]
N,N'-Bis(4-bromophenyl)urea 4,4'-Methylenedianiline, Aryl isocyanate1,4-Dimethylpiperazine, THF, 60-65 °C80-91

Structural Confirmation: Spectroscopic Data

Accurate structural elucidation of the reaction products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for the Structural Confirmation of Reaction Products
Compound1H NMR (Solvent)13C NMR (Solvent)Key IR Absorptions (cm⁻¹)
This compound Data not readily available in searched resources.Data not readily available in searched resources.-
4,4'-Dibromoazobenzene δ 7.80 (d, J = 8.68 Hz, 4H), 7.66 (d, J = 8.68 Hz, 4H) (CDCl₃)[1]Data not readily available in searched resources.-
4-Bromoaniline δ 7.21 (d, J=8.5 Hz, 2H), 6.54 (d, J=8.5 Hz, 2H), 3.35 (s, 2H) (CDCl₃)δ 145.4, 132.1, 116.7, 110.2 (DMSO-d₆)3410, 3320 (N-H stretch), 1620 (N-H bend)
N,N'-Bis(4-bromophenyl)urea Data not readily available in searched resources.Data not readily available in searched resources.~3300 (N-H stretch), ~1640 (C=O stretch)
N-(4-Bromophenyl)urea δ 8.66 (s, 1H), 7.38 (s, 4H), 5.91 (s, 2H) (DMSO-d₆)[4][5]δ 155.70, 139.89, 131.18, 119.52, 112.22 (DMSO-d₆)[4][5]3345 (N-H), 1656 (C=O)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidative Cleavage of 1,2-Diarylhydrazines (General Procedure)

This protocol is a general method for the oxidation of 1,2-diarylhydrazines to their corresponding azo compounds and can be adapted for this compound.

  • To a solution of the 1,2-diarylhydrazine (1 mmol) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent. Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or N-bromosuccinimide (NBS).

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pure azo compound.

Protocol 2: Reductive Cleavage of 1,2-Diarylhydrazines (General Procedure)

This protocol outlines a general method for the reductive cleavage of the N-N bond in 1,2-diarylhydrazines to form the corresponding anilines.

  • Dissolve the 1,2-diarylhydrazine (1 mmol) in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent. Common reducing agents include sodium borohydride (NaBH₄), zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reaction is stirred at an appropriate temperature, and its progress is monitored by TLC.

  • Once the reaction is complete, the mixture is worked up by filtering off the catalyst (if applicable) and removing the solvent.

  • The residue is then purified, typically by acid-base extraction followed by recrystallization or chromatography, to afford the pure aniline product.

Protocol 3: Synthesis of N,N'-Disubstituted Ureas (General Procedure)

This procedure describes a general synthesis of N,N'-disubstituted ureas from an amine and an isocyanate.

  • Dissolve the primary amine (2.1 eq) in a suitable solvent such as THF.

  • Add the diisocyanate (1.0 eq) to the solution at room temperature.

  • A catalyst, such as 1,4-dimethylpiperazine, can be added to facilitate the reaction.

  • The reaction mixture is heated and stirred for several hours, with progress monitored by TLC.

  • After completion, the product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the key reaction pathway and experimental workflows.

Reaction_Pathway cluster_start Starting Material cluster_products Reaction Products A This compound B 4,4'-Dibromoazobenzene A->B Oxidative Cleavage C 4-Bromoaniline A->C Reductive Cleavage D N,N'-Bis(4-bromophenyl)urea A->D Reaction with Carbonyl Source

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Structural Analysis start This compound + Reagents reaction Reaction (Oxidative or Reductive) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Isolated Product purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General experimental workflow for product synthesis and analysis.

References

A Comparative Guide to the Synthesis of 1,2-Bis(4-bromophenyl)hydrazine: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration. This guide provides a comparative analysis of two potential synthetic pathways for 1,2-Bis(4-bromophenyl)hydrazine, with a focus on their environmental impact, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthesis Routes

ParameterRoute 1: Reduction of Azo IntermediateRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Materials 4-bromoaniline, Sodium nitrite, Hydrochloric acid4-bromo-iodobenzene (or bromide), Hydrazine hydrate
Key Reagents Sodium sulfite or other reducing agentsPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)
Solvents Water, EthanolOrganic solvents (e.g., Toluene, Dioxane)
Reaction Temperature 0-5 °C (diazotization), elevated for reductionElevated (typically >80 °C)
Yield Potentially high, multi-stepGenerally good to high, single-step from aryl halide
Atom Economy Moderate, involves diazotization and reduction stepsPotentially higher, more direct coupling
Key Environmental Concerns Use of potentially hazardous diazonium salts, generation of inorganic waste from reducing agents.Use of precious metal catalyst (palladium), use of organic solvents, potential for catalyst leaching.

Visualizing the Synthetic Pathways

A logical workflow for comparing the environmental impact of these synthesis routes is presented below.

cluster_0 Route 1: Azo Reduction Pathway cluster_1 Route 2: Cross-Coupling Pathway cluster_2 Environmental Impact Assessment Start1 4-Bromoaniline Step1_1 Diazotization (NaNO2, HCl, 0-5 °C) Start1->Step1_1 Intermediate1 4-Bromobenzenediazonium chloride Step1_1->Intermediate1 Step1_2 Coupling (4-Bromoaniline) Intermediate1->Step1_2 Azo 1,2-Bis(4-bromophenyl)diazene Step1_2->Azo Step1_3 Reduction (e.g., Na2S2O4) Azo->Step1_3 Product1 This compound Step1_3->Product1 Reagents Hazardous Reagents (e.g., Diazonium salts, Pd catalyst) Solvents Solvent Usage (Aqueous vs. Organic) Waste Waste Generation (Inorganic salts, Catalyst residues) Energy Energy Consumption (Reaction temperatures) AtomEconomy Atom Economy Start2 4-Bromoiodobenzene + Hydrazine Step2_1 Pd-catalyzed Cross-Coupling (Pd(OAc)2, Ligand, Base) Start2->Step2_1 Product2 This compound Step2_1->Product2

Safety Operating Guide

Proper Disposal of 1,2-Bis(4-bromophenyl)hydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,2-Bis(4-bromophenyl)hydrazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds like 4-Bromophenylhydrazine hydrochloride, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Body Protection: A laboratory coat, and for larger quantities, an impervious apron and boots.[1][2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working outside of a chemical fume hood.[1][2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available physical and chemical properties. This information is crucial for understanding the compound's behavior and for proper waste container selection and labeling.

PropertyValue
CAS Number 19717-43-2
Molecular Formula C₁₂H₁₀Br₂N₂
Molecular Weight 342.03 g/mol
Melting Point 123.4-125.1 °C
Boiling Point 319.8 °C at 760 mmHg (Predicted)
Density 1.813 g/cm³ (Predicted)
Flash Point 147.2 °C (Predicted)

Data sourced from publicly available chemical databases.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory-scale neutralization should not be attempted without a thorough understanding of the reaction chemistry and potential hazards, as incomplete or improper neutralization can create other hazardous byproducts.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Solid Waste: Collect any solid this compound, including contaminated lab supplies (e.g., weighing paper, gloves, paper towels), and place it in the designated solid hazardous waste container. Avoid generating dust.[1][2]

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Prevent Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] It should not be released into the environment.[1]

Step 2: Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "19717-43-2"

  • An accurate indication of the hazards (e.g., "Corrosive," "Toxic"). Based on data for similar compounds, it should be treated as a corrosive solid.[1]

  • The accumulation start date.

  • The name and contact information of the generating laboratory or personnel.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2] Incompatible materials for the similar 4-Bromophenylhydrazine hydrochloride include strong oxidizing agents and bases.[1][2][3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Ventilation: Store in a well-ventilated area.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste manifest, as required by your institution and local regulations.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor for final disposal, which will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated components and nitrogen oxides produced during combustion.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Chemical Fume Hood PPE->WorkArea Ensure Safety Segregate Segregate Waste (Solid & Liquid) WorkArea->Segregate Begin Procedure Collect Collect in Compatible, Labeled Container Segregate->Collect Consolidate Waste Store Store in Secure, Ventilated Area Collect->Store After Collection SecondaryContainment Use Secondary Containment Store->SecondaryContainment Prevent Spills EHS Contact EHS for Pickup SecondaryContainment->EHS Request Disposal ProfessionalDisposal Licensed Hazardous Waste Disposal EHS->ProfessionalDisposal Final Step

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Safety Guidance for Handling 1,2-Bis(4-bromophenyl)hydrazine: An Important Distinction

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers

Extensive searches for a Safety Data Sheet (SDS) for 1,2-Bis(4-bromophenyl)hydrazine (CAS Number: 19717-43-2) have not yielded specific safety, handling, or disposal information for this compound. The available data consistently pertains to a similarly named but structurally distinct chemical, 4-Bromophenylhydrazine hydrochloride (CAS Number: 622-88-8) .

Crucial Note to Researchers: The following safety and handling information is for 4-Bromophenylhydrazine hydrochloride . Due to the lack of specific data for this compound, this information is provided as a precautionary measure. However, it may not accurately reflect the hazards and necessary precautions for this compound. It is imperative to treat this compound as a compound of unknown toxicity and handle it with the utmost caution in a controlled laboratory environment.

Personal Protective Equipment (PPE) for Handling 4-Bromophenylhydrazine hydrochloride

When working with 4-Bromophenylhydrazine hydrochloride, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against dust particles and chemical splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and impervious clothing, such as a lab coat.To prevent skin contact, which can cause severe skin burns.[1][2][3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95 or equivalent) may be suitable for minimizing dust inhalation.To prevent irritation of the respiratory tract from dust or vapors.

Operational Plan for Handling 4-Bromophenylhydrazine hydrochloride

A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2][3][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Safe Handling Practices:
  • Avoid Dust Formation: Take measures to prevent the generation of dust when handling the solid compound.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][3]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[2][3]

  • Ignition Sources: Keep away from heat and sources of ignition.

Disposal Plan for 4-Bromophenylhydrazine hydrochloride

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Dispose of contents and container in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.

  • Container Management: Keep the chemical in suitable, closed containers for disposal.

  • Spill Response: In case of a spill, avoid dust formation. Sweep up the material and place it into a suitable container for disposal.

Workflow for Handling and Disposal of 4-Bromophenylhydrazine hydrochloride

Caption: Workflow for the safe handling and disposal of 4-Bromophenylhydrazine hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.